molecular formula C9H13N3O B100993 4-(Dimethylamino)benzohydrazide CAS No. 19353-92-5

4-(Dimethylamino)benzohydrazide

Cat. No.: B100993
CAS No.: 19353-92-5
M. Wt: 179.22 g/mol
InChI Key: HITIGLAGJBMISF-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzohydrazide (CAS 19353-92-5) is a high-purity aroyl hydrazide compound that serves as a versatile synthetic precursor and key intermediate in organic and medicinal chemistry research . This compound is characterized by its essentially planar molecular structure and crystallizes in the monoclinic space group C2/c, forming an extended network in the solid state stabilized by a system of N—H⋯O and N—H⋯N hydrogen bonds . As a building block, its primary research value lies in the reactivity of the hydrazide group, which readily undergoes condensation with aldehydes and ketones to form hydrazide-hydrazone derivatives . These derivatives are a cornerstone in the search for novel pharmacologically active compounds and have demonstrated significant potential as inhibitors of specific protein kinases, such as Microtubule Affinity Regulating Kinase 4 (MARK4), which is implicated in cancer progression . Furthermore, specific hydrazone derivatives synthesized from this compound have shown promising in vitro anticancer activity by inhibiting the proliferation of breast (MCF-7) and lung (A549) cancer cell lines and inducing apoptosis . Beyond its role in drug discovery, the molecule's excellent coordination capability makes it a valuable ligand for constructing metal coordination complexes with potential applications in materials science . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information, which includes recommendations to store in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)benzohydrazide
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InChI

InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITIGLAGJBMISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90172962
Record name p-(Dimethylamino)benzohydrazide
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19353-92-5
Record name 4-(Dimethylamino)benzohydrazide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-(Dimethylamino)benzohydrazide, a versatile compound with applications in medicinal chemistry and materials science. This document details the core synthetic methodology, including experimental protocols and quantitative data, to support research and development activities.

Synthesis Pathway Overview

The most prevalent and efficient synthesis of this compound is a two-step process commencing with the esterification of 4-(dimethylamino)benzoic acid, followed by the hydrazinolysis of the resulting ester intermediate.

Step 1: Esterification of 4-(Dimethylamino)benzoic Acid

The initial step involves the conversion of 4-(dimethylamino)benzoic acid to its corresponding methyl ester, methyl 4-(dimethylamino)benzoate. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Step 2: Hydrazinolysis of Methyl 4-(Dimethylamino)benzoate

The second and final step is the reaction of the synthesized methyl 4-(dimethylamino)benzoate with hydrazine hydrate. In this nucleophilic acyl substitution reaction, the hydrazino group displaces the methoxy group of the ester to form the desired this compound. This reaction is typically carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Methyl 4-(dimethylamino)benzoateC₁₀H₁₃NO₂179.22101 - 102[1]~95%[1]
This compoundC₉H₁₃N₃O179.22173 - 176High

Note: The yield for the final product is typically high, though specific percentages vary depending on the reaction scale and purification methods.

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound.

Experiment 1: Synthesis of Methyl 4-(dimethylamino)benzoate

Materials:

  • 4-(Dimethylamino)benzoic acid (23 g)[1]

  • Methanol (200 ml)[1]

  • Concentrated Sulfuric Acid (2 ml)[1]

  • Saturated Sodium Bicarbonate solution

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 23 g of 4-(dimethylamino)benzoic acid in 200 ml of methanol.[1]

  • Carefully add 2 ml of concentrated sulfuric acid to the solution.[1]

  • Heat the mixture to reflux and maintain for 48 hours.[1]

  • After cooling to room temperature, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Collect the resulting crystalline precipitate by vacuum filtration.

  • Wash the crystals thoroughly with distilled water.

  • Dry the purified methyl 4-(dimethylamino)benzoate to obtain the final product (approximately 24 g).[1]

Experiment 2: Synthesis of this compound

Materials:

  • Methyl 4-(dimethylamino)benzoate

  • Hydrazine hydrate (80-99%)

  • Ethanol or Methanol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve methyl 4-(dimethylamino)benzoate in a suitable volume of ethanol or methanol.

  • Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting material or impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

  • Dry the final product under vacuum.

Visualization of Synthesis Pathway and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis pathway and a detailed experimental workflow.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4_DMABA 4-(Dimethylamino)benzoic Acid Me_4_DMAB Methyl 4-(dimethylamino)benzoate 4_DMABA->Me_4_DMAB  Methanol (CH3OH)  H2SO4 (cat.)  Reflux   4_DMABH This compound Me_4_DMAB->4_DMABH  Hydrazine Hydrate (N2H4·H2O)  Ethanol  Reflux  

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis A Dissolve 4-(Dimethylamino)benzoic Acid in Methanol B Add conc. H2SO4 A->B C Reflux for 48h B->C D Cool and Neutralize with NaHCO3 solution C->D E Filter and Wash with Water D->E F Dry the Intermediate: Methyl 4-(dimethylamino)benzoate E->F G Dissolve Intermediate in Ethanol F->G Proceed to next step H Add Hydrazine Hydrate G->H I Reflux for 4-8h (Monitor by TLC) H->I J Cool to room temperature I->J K Filter the Precipitate J->K L Wash with cold Ethanol K->L M Recrystallize from Ethanol L->M N Dry the Final Product: This compound M->N

Caption: Detailed experimental workflow for the synthesis.

References

Physical and chemical properties of 4-(Dimethylamino)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Dimethylamino)benzohydrazide

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical characteristics, synthesis, and analytical methods, and explores its potential biological activities.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its core structure consists of a benzene ring substituted with a dimethylamino group and a hydrazide group. The quantitative physical and chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1][2][3]
CAS Number 19353-92-5[1][2][3]
Molecular Formula C9H13N3O[1][2][3]
Molecular Weight 179.223 g/mol [1][3]
Physical State Solid[1]
Melting Point 174°C to 175°C[3]
Purity ≥98%[3]
InChI InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13)[1]
InChI Key HITIGLAGJBMISF-UHFFFAOYSA-N[1][3]
Canonical SMILES CN(C)C1=CC=C(C(=O)NN)C=C1[1][3]
MDL Number MFCD00014761[1][3]
PubChem CID 88019[3]
Crystal System Monoclinic[4][5]
Space Group C2/c[4][5]

Synthesis and Purification

A general method for the synthesis of benzohydrazide derivatives involves the condensation of an aromatic aldehyde with a benzohydrazide. For the purification of this compound, recrystallization from a hot 95% ethanol solution has been reported to yield colorless needles.[4][5]

General Synthesis Workflow

Synthesis_Workflow A 4-(tert-butyl)benzoic acid B Methyl-4-(t-Bu)benzoate A->B MeOH, H2SO4 reflux, 2h C 4-(tert-butyl)benzohydrazide B->C NH2NH2·H2O, MeOH reflux, 3-4h E N'-Benzylidene-4-(tert-butyl)benzohydrazide Derivative C->E AcOH, MeOH reflux, 4-6h D Aromatic Aldehyde D->E

Caption: General synthesis of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives.

Experimental Protocols

Synthesis of N'-Benzylidene-4-tert-butylbenzohydrazide Derivatives (General Procedure)

This protocol describes a general method for synthesizing benzohydrazide derivatives, which can be adapted for similar compounds.[6]

  • Esterification: 4-(tert-butyl)benzoic acid (0.014 mmol) is suspended in methanol (25 mL). Concentrated sulfuric acid (1.2 mL) is added, and the mixture is refluxed for 2 hours. The reaction mixture is then poured into ice water to precipitate the ester, methyl-4-(t-Bu)benzoate.[6]

  • Hydrazinolysis: The synthesized ester is reacted with hydrazine hydrate in methanol and refluxed for 3-4 hours to yield 4-(tert-butyl)benzohydrazide.[6]

  • Condensation: The 4-(tert-butyl)benzohydrazide is then refluxed with a substituted aromatic aldehyde in the presence of methanol and glacial acetic acid for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]

  • Purification: The resulting N'-benzylidene-4-(tert-butyl)benzohydrazide derivative is purified by recrystallization.[6]

Recrystallization of this compound

A sample of commercial this compound can be purified by recrystallization from a hot 95% ethanol solution to afford colorless needles.[4][5]

Analytical Methods

The characterization and quantification of hydrazides and their derivatives can be performed using various analytical techniques:

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H and ¹³C): Used to elucidate the chemical structure of the synthesized compounds.[7]

    • Infrared (IR) Spectroscopy: Confirms the presence of characteristic functional groups.

    • Mass Spectrometry (MS): Provides information on the molecular weight and structure.

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): For separation and quantification.[8]

    • Gas Chromatography (GC): Can be used for the analysis of hydrazines.[8]

    • Thin-Layer Chromatography (TLC): To monitor the progress of chemical reactions.[6]

  • X-ray Crystallography: To determine the crystal structure of the compound.[4][5]

Biological Activity and Potential Applications

Benzohydrazide derivatives are a versatile class of compounds with a broad range of reported biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Specifically, this compound is considered a structural analogue of isoniazid, a well-known anti-tubercular drug, and is a potential precursor for pharmacologically active, iron-binding hydrazide-hydrazones.[4] It has been investigated as a potential inhibitor of bacterial virulence factors.[4] Derivatives of this compound have also been synthesized and evaluated for their antiamoebic activity against Entamoeba histolytica.[9]

Conceptual Workflow for Biological Screening

Biological_Screening cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation A This compound Precursor B Synthesis of Derivatives A->B C Structural Analysis (NMR, MS, IR) B->C D In Vitro Assays (e.g., Antifungal, Antiamoebic) C->D E Mechanism of Action Studies (e.g., Enzyme Inhibition) D->E F In Vivo Studies E->F G Lead Compound Identification F->G

Caption: Conceptual workflow for the synthesis and biological screening of this compound derivatives.

References

Unveiling the Crystal Structure of 4-(Dimethylamino)benzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the molecular architecture of pharmacologically relevant compounds is paramount. This technical guide provides an in-depth analysis of the crystal structure of 4-(Dimethylamino)benzohydrazide, a molecule of interest due to its structural analogy to isoniazid and its potential as a precursor for pharmacologically active compounds.

This document summarizes the key crystallographic data, details the experimental protocols for its structural determination, and visualizes the experimental workflow and molecular interactions.

Crystallographic Data Summary

The crystal structure of this compound (C₉H₁₃N₃O) has been determined through single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group C2/c. The asymmetric unit contains one molecule of the hydrazide. A summary of the key crystallographic data is presented in the table below.

Parameter Value
Chemical FormulaC₉H₁₃N₃O[1][2]
Molecular Weight179.22 g/mol [1]
Crystal SystemMonoclinic[1][2]
Space GroupC2/c[1][2]
Unit Cell Dimensions
a24.7018 (6) Å[2]
b6.3093 (1) Å[2]
c13.2103 (3) Å[2]
β118.0496 (8)°[2]
Volume1817.01 (7) ų[2]
Z8[2]
Data Collection
DiffractometerBruker APEXII CCD[2]
RadiationCu Kα[2]
Temperature100 K[2]
Refinement
R[F² > 2σ(F²)]0.036[2]
wR(F²)0.098[2]
Goodness-of-fit (S)1.07[2]

Molecular and Crystal Packing Analysis

The molecule is essentially planar, with all non-hydrogen atoms lying close to the molecular mean plane. The crystal structure is characterized by a significant hydrogen-bonding network. The hydrazido group plays a crucial role in forming chains of molecules linked by N—H⋯N and N—H⋯O hydrogen bonds. These interactions result in the formation of fused R₂²(6) and R₂²(10) rings, creating chains that propagate along the[1] direction.

DFT calculations have shown that electrostatic and dispersion forces are the primary contributors to the lattice energy, which is estimated to be -215.7 kJ mol⁻¹[1][2][3][4]. The interactions between hydrogen-bonded pairs of molecules account for approximately 50% of the total lattice energy[1][3]. While there are no strong π–π stacking interactions, a short N—H⋯Cg (where Cg is the centroid of the aromatic ring) contact is present[1][4].

Experimental Protocols

Synthesis and Crystallization:

A commercial sample of this compound was used for this analysis. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a hot 95% ethanol solution, which yielded colorless needles[1][3][4].

X-ray Diffraction Analysis:

The determination of the crystal structure was performed using a Bruker APEXII CCD area-detector diffractometer[2]. X-ray diffraction is a non-destructive technique that provides detailed information about the atomic and molecular structure of a crystal[5][6]. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice[6]. In this case, data was collected at a temperature of 100 K using Cu Kα radiation[2]. The structure was then solved and refined using established crystallographic software.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the key intermolecular interactions that define the crystal packing of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis start Commercial this compound recrystallization Recrystallization from hot 95% Ethanol start->recrystallization crystals Colorless Needle-like Crystals recrystallization->crystals xrd Single-Crystal X-ray Diffraction (Bruker APEXII CCD, 100K, Cu Kα) crystals->xrd Crystal Selection data_collection Data Collection xrd->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Experimental workflow for this compound crystal structure analysis.

molecular_interactions N2_A N2-H N3_C N3 N2_A->N3_C N-H···N Hydrogen Bond (R₂²(6) motif) N3_A N3-H O1_B O1 N3_A->O1_B N-H···O Hydrogen Bond (R₂²(10) motif) O1_A O1 N3_B N3

Key hydrogen bonding interactions in the crystal structure.

References

An In-depth Technical Guide to 4-Dimethylaminobenzhydrazide (CAS 19353-92-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dimethylaminobenzhydrazide, identified by the CAS number 19353-92-5, is an organic compound characterized by a hydrazide functional group attached to a dimethylamino-substituted benzene ring.[1] It typically appears as a white to pale cream crystalline solid or powder.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Dimethylaminobenzhydrazide, a summary of its known suppliers, and an examination of its applications in chemical synthesis.

Important Note on Scope: The detailed requirements for this technical guide included information on biological signaling pathways and complex experimental workflows relevant to drug development. However, the available scientific literature for CAS 19353-92-5, 4-Dimethylaminobenzhydrazide, primarily identifies it as a chemical intermediate and reagent.[1][4] Consequently, in-depth information regarding its direct biological activity, such as involvement in specific signaling pathways, is not available. The content of this guide reflects the current scientific understanding of this compound.

Chemical and Physical Properties

The fundamental properties of 4-Dimethylaminobenzhydrazide are summarized in the table below, providing a concise reference for laboratory use.

PropertyValueReference
CAS Number 19353-92-5[5]
Molecular Formula C₉H₁₃N₃O[1][5][6]
Molecular Weight 179.22 g/mol [3][6]
IUPAC Name 4-(dimethylamino)benzohydrazide[2]
Appearance White to pale cream crystals or powder[2][3]
Melting Point 172.0-178.0 °C[2][3]
Solubility Soluble in organic solvents. Recrystallized from hot 95% ethanol solution.[1][7]
InChI Key HITIGLAGJBMISF-UHFFFAOYSA-N[1][2][5]
SMILES CN(C)C1=CC=C(C=C1)C(=O)NN[2]

Suppliers

4-Dimethylaminobenzhydrazide is commercially available from a variety of chemical suppliers. The following table lists several sources, though availability and purity may vary.

SupplierPurityAdditional Information
Thermo Scientific Chemicals≥98.0% (GC)[2][3]
Fisher Scientific98+%[5][8]
Alfa Chemistry-For experimental/research use.[6]
Apollo Scientific≥95%[9]
CymitQuimica-[1]
Chemical Point-[10]
Sigma-Aldrich-[11]
P&S Chemicals-[12]
SynQuest Labs-[13]

Applications in Chemical Synthesis

The primary application of 4-Dimethylaminobenzhydrazide found in the literature is as an intermediate in the synthesis of more complex molecules.

Synthesis of 1,3-Benzothiazin-4-one Derivatives

A notable application is in the synthesis of novel 1,3-benzothiazin-4-one derivatives. In this process, 4-Dimethylaminobenzhydrazide is first reacted with various aldehydes to form N-substituted 4-(dimethylamino)benzhydrazides. These intermediates then undergo a cyclization reaction with thiosalicylic acid to yield the final 1,3-benzothiazin-4-one compounds.[4] The structures of the synthesized compounds were confirmed using IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as elemental analysis.[4]

The general workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow General Synthesis Workflow of 1,3-Benzothiazin-4-one Derivatives cluster_step1 Step 1: Formation of N-substituted Hydrazones cluster_step2 Step 2: Cyclization A 4-Dimethylaminobenzhydrazide (CAS 19353-92-5) C N-substituted 4-(dimethylamino)benzhydrazide A->C B Aldehyde B->C D Thiosalicylic Acid E 1,3-Benzothiazin-4-one Derivative D->E C_ref N-substituted 4-(dimethylamino)benzhydrazide C_ref->E

Caption: Synthesis of 1,3-Benzothiazin-4-one Derivatives.

Experimental Protocols

While detailed, step-by-step experimental protocols are not extensively available in the public domain, the synthesis of 1,3-benzothiazin-4-one derivatives provides a general methodology.

General Procedure for the Synthesis of N-substituted 4-(dimethylamino)benzhydrazides: The reaction of hydrazides of carboxylic acids with aldehydes is a common method for producing N-substituted hydrazone derivatives.[4] This typically involves the condensation of the hydrazide with an appropriate aldehyde, often in a suitable solvent and sometimes with catalytic acid.

General Procedure for the Cyclization to 1,3-Benzothiazin-4-one Derivatives: The N-substituted 4-(dimethylamino)benzhydrazide intermediates are then subjected to a cyclization reaction with thiosalicylic acid to form the 1,3-benzothiazin-4-one ring system.[4]

Biological Signaling Pathways and Visualization

As previously noted, there is no available information in the searched literature detailing the involvement of 4-Dimethylaminobenzhydrazide in specific biological signaling pathways. This compound is primarily utilized as a building block in chemical synthesis. Therefore, the creation of diagrams for signaling pathways is not applicable.

Conclusion

4-Dimethylaminobenzhydrazide (CAS 19353-92-5) is a readily available chemical intermediate with established physical and chemical properties. Its primary utility, as documented in the scientific literature, lies in its role as a precursor for the synthesis of more complex heterocyclic compounds, such as 1,3-benzothiazin-4-one derivatives. For researchers in synthetic and medicinal chemistry, it serves as a valuable starting material. However, for professionals in drug development seeking information on direct biological activity and signaling pathway modulation, the current body of knowledge on this specific compound is limited. Future research may yet uncover novel biological applications for 4-Dimethylaminobenzhydrazide or its derivatives.

References

The Rising Profile of 4-(Dimethylamino)benzohydrazide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The scientific community is witnessing a surge of interest in 4-(Dimethylamino)benzohydrazide and its derivatives as a versatile scaffold in medicinal chemistry. This technical guide provides an in-depth overview of its synthesis, established biological activities, and burgeoning potential in drug discovery and development, targeted at researchers, scientists, and drug development professionals. The core of this molecule's promise lies in its synthetic tractability and the diverse pharmacological activities exhibited by its derivatives, ranging from anticancer and antimicrobial to potent enzyme inhibition.

Introduction

This compound is an aromatic hydrazide that has emerged as a privileged starting material for the synthesis of a wide array of bioactive compounds.[1][2] Its structural features, particularly the reactive hydrazide moiety and the electron-donating dimethylamino group, make it an attractive core for chemical modification. The resulting derivatives, most notably hydrazones, have demonstrated significant potential in targeting various pathological pathways. This guide will explore the key applications of this compound, detailing its synthesis, biological evaluation, and the underlying mechanisms of action.

Synthesis Protocols

The synthesis of this compound and its subsequent conversion to bioactive hydrazones are critical first steps in harnessing its medicinal potential. Below are detailed experimental protocols for these key transformations.

Synthesis of this compound

The synthesis of the parent compound is typically achieved in a two-step process starting from 4-(dimethylamino)benzoic acid.

Step 1: Esterification of 4-(Dimethylamino)benzoic Acid to Methyl 4-(Dimethylamino)benzoate

  • Materials: 4-(dimethylamino)benzoic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄), Sodium Bicarbonate (NaHCO₃) solution.

  • Procedure:

    • Dissolve 23 g of 4-(dimethylamino)benzoic acid in 200 ml of methanol in a round-bottom flask.

    • Carefully add 2 ml of concentrated sulfuric acid to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 48 hours.

    • After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the product.

    • Collect the crystalline solid by filtration, wash thoroughly with water, and dry to yield methyl 4-(dimethylamino)benzoate.[2]

Step 2: Hydrazinolysis of Methyl 4-(Dimethylamino)benzoate

  • Materials: Methyl 4-(dimethylamino)benzoate, Hydrazine Hydrate (85-100%), Ethanol (EtOH).

  • Procedure:

    • In a round-bottom flask, combine 20.9 g of methyl 4-(dimethylamino)benzoate and 9 g of 85% hydrazine hydrate in 250 ml of methanol or ethanol.

    • Reflux the mixture for 6 to 20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, concentrate the solution under reduced pressure to remove most of the solvent.

    • The resulting residue is filtered and can be recrystallized from aqueous methanol or hot 95% ethanol to yield pure this compound as colorless needles.[1]

G cluster_0 Synthesis of this compound 4-DMABA 4-(Dimethylamino)benzoic Acid Ester Methyl 4-(Dimethylamino)benzoate 4-DMABA->Ester MeOH, H₂SO₄ Reflux Hydrazide This compound Ester->Hydrazide Hydrazine Hydrate EtOH/MeOH, Reflux

Synthesis of this compound.
Synthesis of N'-Substituted-4-(dimethylamino)benzohydrazide (Hydrazones)

Hydrazones are readily synthesized by the condensation of this compound with various aldehydes.

  • Materials: this compound, substituted aldehyde, Ethanol (EtOH), Glacial Acetic Acid (catalyst).

  • Procedure:

    • Dissolve 15 mmol of this compound in 15 ml of ethanol in a round-bottom flask.

    • To this solution, add 15 mmol of the appropriate substituted aldehyde and 5-10 drops of glacial acetic acid.

    • Heat the solution under reflux for 3 to 6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and allow it to stand for 24 hours.

    • Collect the resulting precipitate by filtration and recrystallize from ethanol to obtain the pure N'-substituted-4-(dimethylamino)benzohydrazide derivative.[3]

G cluster_1 General Hydrazone Synthesis Hydrazide This compound Hydrazone N'-Substituted Hydrazone Hydrazide->Hydrazone Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Hydrazone Reaction EtOH, Acetic Acid (cat.) Reflux

General synthesis of hydrazone derivatives.

Anticancer Applications

Derivatives of this compound have shown significant promise as anticancer agents, with activities demonstrated against a range of cancer cell lines.

Mechanism of Action: MARK4 Inhibition

One of the key mechanisms underlying the anticancer activity of these compounds is the inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4). MARK4 is a Ser/Thr kinase that is overexpressed in several cancers and plays a crucial role in cell division, polarity, and microtubule dynamics.[4] Inhibition of MARK4 can disrupt these processes, leading to apoptosis in cancer cells.

Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as potent inhibitors of MARK4.[4] The inhibition of MARK4 by these compounds has been shown to interfere with critical signaling pathways implicated in cancer progression, including the MAPK/ERK and Hippo pathways.

G cluster_0 MARK4-Mediated Signaling in Cancer Inhibitor This compound Derivative MARK4 MARK4 Inhibitor->MARK4 Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Induction MAPK_ERK MAPK/ERK Pathway MARK4->MAPK_ERK Activation Hippo Hippo Pathway (MST1/2, SAV) MARK4->Hippo Inhibition Proliferation Cell Proliferation & Migration MAPK_ERK->Proliferation Hippo->Proliferation Suppression

Inhibition of MARK4 signaling by derivatives.
Quantitative Anticancer Activity

The cytotoxic effects of various this compound derivatives have been quantified using the MTT assay against several human cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
H4 4-(2-(dimethylamino)ethoxy)benzohydrazide derivativeMCF-7 (Breast)27.39[4]
A549 (Lung)45.24[4]
H19 4-(2-(dimethylamino)ethoxy)benzohydrazide derivativeMCF-7 (Breast)34.37[4]
A549 (Lung)61.50[4]
Compound 8 Heterocyclic hydrazoneHeLa (Cervical)34.38[5]
Compound 11 Heterocyclic hydrazoneMCF-7 (Breast)26.84[5]
Misc. Deriv. N'-benzylidene-benzohydrazideHCT116 (Colon)19[6]
MCF-7 (Breast)18[6]

Antimicrobial Applications

Hydrazone derivatives of this compound have also been investigated for their antimicrobial properties, demonstrating activity against a spectrum of bacteria and fungi.

Spectrum of Activity

These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismStrainMIC (µg/mL)Reference
Hydrazone Schiff BasesStaphylococcus aureus(Gram-positive)-[7]
Streptococcus pyogenes(Gram-positive)-[7]
Escherichia coli(Gram-negative)-[7]
Klebsiella pneumoniae(Gram-negative)-[7]
Hydrazone Compound 2Bacillus subtilis(Gram-positive)Effective[8]
Escherichia coli(Gram-negative)Effective[8]
Pseudomonas fluorescence(Gram-negative)Effective[8]
Staphylococcus aureus(Gram-positive)Effective[8]
Aspergillus niger(Fungus)Effective[8]
Candida albicans(Fungus)Effective[8]

Note: Specific MIC values were not consistently reported in all cited literature; "Effective" indicates reported activity.

Experimental Assay Workflows

The biological evaluation of this compound derivatives relies on standardized in vitro assays. The workflows for the most common assays are illustrated below.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

G cluster_0 MTT Assay Workflow Seed Seed cells in 96-well plate Treat Treat with compound (various concentrations) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read Read absorbance (570 nm) Solubilize->Read Calculate Calculate % viability and IC₅₀ Read->Calculate

Workflow for the MTT cytotoxicity assay.
Tube Dilution Method for MIC Determination

The tube dilution test is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G cluster_1 Tube Dilution Method Workflow Prepare_Dilutions Prepare serial dilutions of compound in broth Inoculate Inoculate each tube with a standardized number of microorganisms Prepare_Dilutions->Inoculate Incubate Incubate (e.g., 37°C, 24h) Inoculate->Incubate Observe Observe for turbidity (visual growth) Incubate->Observe Determine_MIC Determine MIC (lowest concentration with no visible growth) Observe->Determine_MIC

Workflow for MIC determination.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, with particularly promising results in the fields of oncology and microbiology. The straightforward synthesis of this scaffold and its derivatives allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Future research should focus on optimizing the lead compounds identified to date to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical translation. The continued exploration of this compound derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

Synthesis of novel benzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Novel Benzohydrazide Derivatives

Introduction

Benzohydrazide and its derivatives constitute a versatile and highly significant class of compounds in medicinal chemistry and drug development.[1] These molecules are characterized by a core structure containing a benzene ring attached to a hydrazide group (-CONHNH₂). The inherent reactivity of the hydrazide moiety allows for a wide range of chemical modifications, leading to a diverse library of derivatives.[2][3] Over the years, researchers have synthesized numerous benzohydrazide derivatives and screened them for a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and anticonvulsant properties.[1][2][4] Their ability to act as potent enzyme inhibitors and interact with various biological targets makes them promising candidates for the development of new therapeutic agents.[1][5] This guide provides a detailed overview of key synthetic strategies, experimental protocols, and biological evaluations of novel benzohydrazide derivatives.

General Synthetic Workflow

The development and evaluation of benzohydrazide derivatives typically follow a structured workflow. This process begins with the synthesis of the core benzohydrazide scaffold, followed by the creation of diverse derivatives. These new compounds then undergo a series of biological assays to determine their efficacy and mechanism of action, ultimately leading to the identification of promising lead compounds for further development.[1]

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase A Starting Materials (e.g., Benzoic Acid, Aldehydes) B Synthesis of Benzohydrazide Core A->B C Derivatization Reactions (e.g., Schiff Base, Cyclization) B->C D In Vitro Assays (e.g., MTT, Agar Diffusion) C->D E Data Analysis (IC50 / MIC Determination) D->E F Mechanism of Action Studies (e.g., Enzyme Inhibition) E->F G Lead Compound Identification F->G

General workflow for synthesis and biological screening.

Synthetic Methodologies and Experimental Protocols

The synthesis of benzohydrazide derivatives can be achieved through various chemical strategies. The foundational step often involves the preparation of a substituted benzohydrazide, which then serves as a versatile precursor for subsequent reactions.

Synthesis of the Benzohydrazide Core

The most common method for synthesizing the benzohydrazide core involves the reaction of a corresponding benzoate ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically performed under reflux.[2]

Experimental Protocol: General Synthesis of Benzohydrazide [2]

  • A mixture of methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) is taken in a round-bottom flask.

  • The mixture is refluxed for approximately 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The resulting white precipitate of benzohydrazide is filtered, washed thoroughly with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of Benzohydrazide Schiff Bases

Schiff bases are readily formed through the condensation reaction of a primary amine (in this case, the -NH₂ of benzohydrazide) with an active carbonyl compound, such as an aldehyde or ketone. This reaction is often catalyzed by a small amount of acid.

G cluster_conditions Reaction Conditions reactant1 Benzohydrazide R-CO-NH-NH₂ product Schiff Base R-CO-NH-N=CH-Ar reactant1->product + reactant2 Aromatic Aldehyde Ar-CHO reactant2->product condition Acid Catalyst (e.g., HCl) Solvent (e.g., Water, Ethanol) Room Temperature G EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Inhibitor Benzohydrazide Derivative (e.g., H20) Inhibitor->EGFR Inhibition

References

Aroyl Hydrazides: Versatile Precursors for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Aroyl hydrazides, a class of organic compounds characterized by a carbonyl group attached to a hydrazine moiety, have emerged as a promising scaffold in medicinal chemistry. Their synthetic tractability and ability to serve as precursors for a wide array of heterocyclic compounds make them a focal point in the quest for new antimicrobial drugs. This technical guide provides a comprehensive overview of the synthesis, antimicrobial activities, and mechanisms of action of various compounds derived from aroyl hydrazide precursors.

The Aroyl Hydrazide Scaffold: A Foundation for Antimicrobial Discovery

Aroyl hydrazides are typically synthesized through the hydrazinolysis of esters or acid chlorides. This straightforward reaction provides a versatile starting point for the generation of more complex molecules with diverse biological activities. The inherent reactivity of the hydrazide functional group allows for its facile conversion into various heterocyclic systems, including hydrazones, 1,3,4-oxadiazoles, and thiazoles, many of which have demonstrated significant antimicrobial properties.

Antimicrobial Activity of Aroyl Hydrazide Derivatives

The antimicrobial efficacy of compounds derived from aroyl hydrazides is well-documented against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The following tables summarize the in vitro antimicrobial activity, presented as Minimum Inhibitory Concentration (MIC), of representative aroyl hydrazide derivatives.

Table 1: Antibacterial Activity of Aroylhydrazone Derivatives
CompoundTarget OrganismMIC (µg/mL)Reference
N'-(2-hydroxy-phenylmethylidene)-3-pyridinecarbohydrazideEscherichia coli0.18-0.23 (µmol/mL)[1]
N'-(5-chloro-2-hydroxyphenyl-methylidene)-3-pyridinecarbohydrazideEscherichia coli0.11-0.20 (µmol/mL)[1]
N'-(3,5-chloro-2-hydroxyphenylmethylidene)-3-pyridinecarbohydrazideStaphylococcus aureus0.005-0.2 (µmol/mL)[1]
N'-(2-hydroxy-5-nitrophenylmethylidene)-3-pyridinecarbohydrazideMRSA0.02 (µmol/mL)[1]
Hydrazone 5cBacillus subtilis2.5 (mg/mL)[2]
Hydrazone 5fEscherichia coli2.5 (mg/mL)[2]
Hydrazone 5fKlebsiella pneumoniae2.5 (mg/mL)[2]
Quinoline Hydrazone Derivative 3Pseudomonas aeruginosa0.39 ± 0.02[3]
Quinoline Hydrazone Derivative 3Staphylococcus aureus1.56 ± 0.02[3]
Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
CompoundTarget OrganismMIC (µg/mL)Reference
1,3,4-oxadiazole LMM6Staphylococcus aureus1.95 - 7.81[4]
Norfloxacin-1,3,4-oxadiazole hybrid 4aStaphylococcus aureusExcellent Activity[5]
Nalidixic acid-1,3,4-oxadiazole hybrid 1Pseudomonas aeruginosaStronger than reference[5]
Nalidixic acid-1,3,4-oxadiazole hybrid 1Staphylococcus aureusComparable to reference[5]
Table 3: Antifungal Activity of Aroyl Hydrazide Derivatives
CompoundTarget OrganismMIC (µg/mL)Reference
N'-(2-hydroxy-5-methoxyphenylmethylidene)-3-pyridinecarbohydrazideCandida albicans0.18-0.1 (IC90, µmol/mL)[1]
Hydrazine-thiazole derivative 125Candida albicans NCIM 34710.2-0.35 (MIC80)[6]
Hydrazine-thiazole derivative 129Candida glabrata NCYC 3880.2-0.35 (MIC80)[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of aroyl hydrazide precursors and their derivatives, as well as standard protocols for assessing their antimicrobial activity.

Synthesis of Aroyl Hydrazides from Esters

This protocol describes the general synthesis of an aroyl hydrazide from its corresponding methyl or ethyl ester.

Materials:

  • Aroyl ester (1 equivalent)

  • Hydrazine hydrate (1.1 - 20 equivalents)[7]

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Dissolve the aroyl ester (1 eq.) in a minimal amount of ethanol or methanol in a round-bottom flask.[8]

  • Add hydrazine hydrate (1.1 to 20 eq.) to the solution. The use of excess hydrazine can drive the reaction to completion.[7]

  • Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 3-12 hours), cool the mixture to room temperature.[7]

  • The product often crystallizes upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • The crude hydrazide can be recrystallized from a suitable solvent like ethanol to obtain a pure product.[8]

Synthesis of Antimicrobial Hydrazones

This protocol outlines the condensation reaction between an aroyl hydrazide and an aldehyde to form a hydrazone.

Materials:

  • Aroyl hydrazide (1 equivalent)

  • Aromatic or heterocyclic aldehyde (1 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aroyl hydrazide (1 eq.) in ethanol.

  • Add the aldehyde (1 eq.) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.[9]

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated hydrazone by filtration, wash with cold ethanol, and dry.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

This protocol describes the cyclization of an aroyl hydrazide to form a 1,3,4-oxadiazole.

Materials:

  • Aroyl hydrazide (1 equivalent)

  • Acid chloride (1 equivalent)

  • Hexamethylphosphoramide (HMPA) or Phosphorus oxychloride (POCl₃)

  • Microwave reactor or conventional heating setup

Procedure (Microwave-assisted):

  • In a microwave-safe vessel, combine the aroyl hydrazide (1 eq.) and the acid chloride (1 eq.) in HMPA.[10]

  • Seal the vessel and heat in a microwave reactor under appropriate time and temperature conditions.

  • After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.[11][12]

Materials:

  • Test compound

  • Bacterial/fungal culture

  • Mueller-Hinton Broth (MHB) or appropriate broth medium[12]

  • Sterile 96-well microtiter plates[11]

  • Pipettes

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.[12]

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[11]

  • Inoculate each well with the microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[11]

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[12]

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.[13][14]

Materials:

  • Test compound

  • Bacterial/fungal culture

  • Mueller-Hinton Agar (MHA) or appropriate agar medium

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Sterile swabs

  • Pipettes

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Using a sterile swab, evenly spread the inoculum over the entire surface of an agar plate to create a lawn.[15]

  • Aseptically punch wells in the agar using a sterile cork borer.[14]

  • Add a specific volume (e.g., 100 µL) of the test compound solution into each well.[14]

  • Include positive (known antibiotic) and negative (solvent) controls in separate wells.

  • Incubate the plates at an appropriate temperature for 18-24 hours.[13]

  • Measure the diameter of the zone of inhibition (clear area around the well where growth is inhibited) in millimeters.

Mechanisms of Action

Aroyl hydrazide derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in microorganisms.

Inhibition of DNA Gyrase

Several hydrazone derivatives have been identified as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[16][17] By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling and uncoiling of DNA, ultimately leading to cell death.[18]

DNA_Gyrase_Inhibition Aroyl_Hydrazone Aroyl Hydrazone Derivative DNA_Gyrase Bacterial DNA Gyrase (GyrB Subunit) Aroyl_Hydrazone->DNA_Gyrase Binds to ATP-binding site DNA_Supercoiling DNA Supercoiling/ Replication DNA_Gyrase->DNA_Supercoiling Inhibition of Enzymatic Activity ATP ATP ATP->DNA_Gyrase Blocked Cell_Death Bacterial Cell Death DNA_Supercoiling->Cell_Death Leads to

Caption: Inhibition of bacterial DNA gyrase by aroyl hydrazone derivatives.

Disruption of Cell Membrane and Oxidative Stress

Some 1,3,4-oxadiazole derivatives have been shown to exert their antimicrobial effect by disrupting the bacterial cell membrane and inducing oxidative stress.[4] This dual mechanism involves increasing the permeability of the cell membrane and promoting the generation of reactive oxygen species (ROS), which damage cellular components.

Cell_Membrane_Disruption Oxadiazole 1,3,4-Oxadiazole Derivative Cell_Membrane Bacterial Cell Membrane Oxadiazole->Cell_Membrane Interacts with ROS_Production Increased Reactive Oxygen Species (ROS) Oxadiazole->ROS_Production Induces Membrane_Permeability Increased Membrane Permeability Cell_Membrane->Membrane_Permeability Leads to Cell_Death Bacterial Cell Death Membrane_Permeability->Cell_Death Contributes to Cellular_Damage Damage to DNA, Proteins, and Lipids ROS_Production->Cellular_Damage Causes Cellular_Damage->Cell_Death Leads to

Caption: Dual mechanism of action of 1,3,4-oxadiazole derivatives.

Conclusion

Aroyl hydrazides represent a highly valuable and versatile class of precursors for the development of novel antimicrobial agents. The synthetic accessibility of these compounds, coupled with the diverse range of biologically active heterocyclic derivatives they can form, underscores their importance in modern medicinal chemistry. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and expand upon the antimicrobial potential of the aroyl hydrazide scaffold. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in the ongoing battle against infectious diseases.

References

Spectral Analysis of 4-(Dimethylamino)benzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data analysis for the organic compound 4-(Dimethylamino)benzohydrazide. While specific experimental spectra for this compound are not publicly available in the databases accessed, this document outlines the expected spectral characteristics based on analogous compounds and fundamental principles of spectroscopy. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in obtaining and interpreting spectral data for this and similar molecules. A generalized workflow for spectral analysis is also presented.

Introduction

This compound is a derivative of benzoic acid characterized by a dimethylamino group at the para position and a hydrazide functional group. This structure lends itself to a variety of potential applications in medicinal chemistry and materials science. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide aims to provide the foundational knowledge for researchers to effectively utilize NMR, IR, and MS techniques in the study of this compound.

Predicted Spectral Data

Due to the lack of publicly available experimental spectral data for this compound, the following tables summarize the expected quantitative data based on the analysis of structurally similar compounds and established spectral correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.7 - 7.9Doublet2HAr-H (ortho to C=O)
~6.7 - 6.9Doublet2HAr-H (ortho to N(CH₃)₂)
~4.5 - 5.5Broad Singlet2H-NH₂
~3.0Singlet6H-N(CH₃)₂
~8.0 - 9.0Singlet1H-C(=O)NH-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165 - 170C=O (Amide)
~150 - 155Ar-C (para to C=O, attached to N)
~128 - 130Ar-C (ortho to C=O)
~120 - 125Ar-C (ipso, attached to C=O)
~110 - 115Ar-C (ortho to N(CH₃)₂)
~40-N(CH₃)₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, SharpN-H stretch (asymmetric and symmetric of -NH₂)
3150 - 3250Medium, BroadN-H stretch (-C(=O)NH-)
2900 - 3000MediumC-H stretch (aromatic and aliphatic)
1640 - 1680StrongC=O stretch (Amide I)
1590 - 1610StrongC=C stretch (aromatic)
1520 - 1560MediumN-H bend (Amide II)
1350 - 1370StrongC-N stretch (aromatic amine)
810 - 840StrongC-H bend (para-disubstituted benzene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
179Moderate[M]⁺ (Molecular Ion)
134High[M - NHNH₂]⁺
120High[M - C(=O)NHNH₂]⁺
77Moderate[C₆H₅]⁺
44Moderate[N(CH₃)₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the sample height in the tube is approximately 4-5 cm.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

    • Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS at 0 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the reference signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum:

    • Record a background spectrum of the empty ATR setup to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.

  • Sample Analysis:

    • Place a small amount of solid this compound powder onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Data Format: Transmittance or Absorbance.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for injection into a gas chromatograph (GC-MS).

  • Ionization:

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis:

    • The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: 50-500 amu.

    • Scan Speed: Dependant on the instrument and sample introduction method.

  • Data Processing:

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a solid organic compound like this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation & Reporting Sample Solid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Introduce into MS Inlet Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Proc_NMR Fourier Transform Phase & Baseline Correction NMR->Proc_NMR Proc_IR Background Subtraction Peak Picking IR->Proc_IR Proc_MS Generate Mass Spectrum Identify Peaks MS->Proc_MS Interp_NMR Chemical Shift Analysis Integration & Multiplicity Proc_NMR->Interp_NMR Interp_IR Functional Group Identification Proc_IR->Interp_IR Interp_MS Molecular Weight Determination Fragmentation Analysis Proc_MS->Interp_MS Report Comprehensive Spectral Report Interp_NMR->Report Interp_IR->Report Interp_MS->Report

A generalized workflow for the spectral analysis of a solid organic compound.

Conclusion

This technical guide provides a framework for the spectral analysis of this compound. While experimental data is not currently available in public databases, the predicted spectral information and detailed experimental protocols herein offer a solid foundation for researchers to acquire and interpret the necessary data. The application of NMR, IR, and MS, as outlined, will enable the unambiguous identification and structural characterization of this compound, facilitating its further investigation in various scientific disciplines.

Disclaimer: The spectral data presented in this document are predicted values based on analogous structures and have not been experimentally verified for this compound. Researchers should obtain experimental data for confirmation.

Solubility Profile of 4-(Dimethylamino)benzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Dimethylamino)benzohydrazide, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a general solubility profile based on the compound's structural features and common behavior of similar aromatic hydrazides. It also includes a detailed, standardized experimental protocol for determining the solubility of this compound in various solvents, enabling researchers to generate precise data. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the development and formulation of new chemical entities.

Introduction

This compound is a substituted aromatic hydrazide with potential applications in medicinal chemistry and as a synthetic intermediate. Understanding its solubility in different solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. The presence of both a polar hydrazide group and a nonpolar dimethylamino-substituted benzene ring suggests a varied solubility profile that is dependent on the polarity of the solvent. While it is generally cited as being soluble in organic solvents, precise quantitative data is scarce. This guide aims to provide a framework for understanding and determining the solubility of this compound.

Predicted Solubility Profile

Based on its chemical structure, a qualitative solubility profile for this compound can be predicted. The molecule possesses a polar hydrazide functional group capable of hydrogen bonding, which should confer some solubility in polar protic and aprotic solvents. The aromatic ring and dimethylamino group contribute to its nonpolar character, suggesting solubility in less polar organic solvents.

Quantitative Solubility Data

SolventTemperature (°C)Molar Solubility (mol/L)Solubility ( g/100 mL)
Water25--
Ethanol25--
Methanol25--
Acetone25--
Dichloromethane25--
Ethyl Acetate25--
Dimethyl Sulfoxide (DMSO)25--
N,N-Dimethylformamide (DMF)25--

Note: This table is a template. The values are to be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound using the isothermal shake-flask method.

4.1. Materials and Equipment

  • This compound (purity >98%)

  • Selected solvents (analytical grade or higher)

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm PTFE)

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Data Calculation:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as mol/L or g/100 mL.

    • Perform each experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Workflow for Solubility Determination A Preparation of Supersaturated Solution (Excess Solute in Solvent) B Equilibration (Thermostatic Shaker Bath) A->B Agitation at Constant Temp. C Phase Separation (Settling/Centrifugation) B->C Reaching Equilibrium D Sample Withdrawal and Filtration (Syringe and Filter) C->D Isolation of Saturated Solution E Sample Dilution D->E F Concentration Analysis (e.g., HPLC, UV-Vis) E->F G Data Calculation and Reporting F->G

Caption: A flowchart of the shake-flask method for solubility determination.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding solubility is a critical early step that influences subsequent stages. The following diagram illustrates the logical relationship between solubility and other key drug development processes.

G Logical Flow in Early Drug Development cluster_0 Physicochemical Characterization cluster_1 Formulation Development cluster_2 Preclinical Studies A Solubility Assessment C BCS Classification A->C D Excipient Selection A->D Influences B Permeability Assessment B->C C->D E Dosage Form Design D->E F In Vitro & In Vivo Assays E->F

Caption: The role of solubility in the Biopharmaceutics Classification System (BCS) and formulation.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, this guide provides a robust framework for researchers to determine this critical parameter. The provided experimental protocol offers a standardized method to generate reliable and reproducible solubility data. Understanding the solubility of this compound is a fundamental step that will significantly impact its potential applications in research and development. The generation and dissemination of such data are highly encouraged to advance the scientific understanding of this compound.

An In-depth Technical Guide to 4-(Dimethylamino)benzohydrazide: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)benzohydrazide is a versatile aromatic hydrazide that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant pharmacological activities. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and its burgeoning role in drug discovery and development. It details the molecular characteristics and presents experimental protocols for the synthesis of its derivatives, which have shown promise as anticancer, antimicrobial, and antiprotozoal agents. This document is intended to be a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development.

Core Compound Specifications

This compound is a stable, solid compound at room temperature. Its key chemical and physical properties are summarized below.

PropertyValueCitations
Molecular Formula C₉H₁₃N₃O[1][2][3]
Molecular Weight 179.22 g/mol [1][2]
IUPAC Name This compound[1][3]
CAS Number 19353-92-5[1][2][3]
Appearance Solid[1]
Canonical SMILES CN(C)C1=CC=C(C=C1)C(=O)NN[1]
InChI Key HITIGLAGJBMISF-UHFFFAOYSA-N[1][2]

Synthesis and Derivatization

This compound is a valuable precursor for the synthesis of pharmacologically active molecules, particularly through the formation of hydrazone derivatives.

General Synthesis of this compound Derivatives

A common synthetic route involves the condensation reaction of this compound with various aldehydes. This reaction is an efficient method for producing N-substituted hydrazone derivatives, which can then be used to create other heterocyclic systems.

Experimental Protocol: Synthesis of N'-substituted-4-(dimethylamino)benzohydrazones

This protocol outlines a general procedure for the synthesis of hydrazone derivatives from this compound.

Materials:

  • This compound

  • Substituted aldehydes

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve equimolar amounts of this compound and the desired substituted aldehyde in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the mixture to reflux for an appropriate time (typically a few hours), monitoring the reaction progress by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N'-substituted-4-(dimethylamino)benzohydrazone.

The structure of the synthesized compounds can be confirmed using spectral techniques such as IR, ¹H NMR, and ¹³C NMR, along with elemental analysis.

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated a range of biological activities, highlighting their potential in drug development.

Anticancer Activity

Hydrazone derivatives of this compound have been investigated as potential anticancer agents. Certain derivatives have shown inhibitory effects on cancer cell lines.

Antimicrobial and Antiprotozoal Activity

The hydrazide-hydrazone scaffold is a known pharmacophore in many antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against various microbes and parasites, such as Entamoeba histolytica.

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Condensation Reaction A->C B Aldehyde B->C D Hydrazone Derivative C->D E In vitro Assays (e.g., Anticancer, Antimicrobial) D->E F Mechanism of Action Studies (e.g., Enzyme Inhibition) E->F G Lead Compound Identification F->G

Workflow for Derivative Synthesis and Evaluation.

The following diagram illustrates a conceptual relationship for targeting a kinase with a synthesized inhibitor.

signaling_pathway A Synthesized Hydrazone Derivative B Target Kinase (e.g., MARK4) A->B Inhibits C Downstream Cellular Processes (e.g., Cell Proliferation, Survival) B->C Regulates D Inhibition of Cancer Cell Growth C->D Leads to

References

Methodological & Application

Protocol for Derivatizing Aldehydes and Ketones with 4-(Dimethylamino)benzohydrazide for Enhanced Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The derivatization of aldehydes and ketones is a critical step in many analytical workflows, particularly in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations. Carbonyl compounds often exhibit poor ionization efficiency and chromatographic retention, making their direct analysis challenging. Chemical derivatization with a suitable reagent can significantly enhance their detectability by introducing a readily ionizable moiety and improving their chromatographic properties.

4-(Dimethylamino)benzohydrazide is a derivatizing agent that reacts with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. The resulting derivative incorporates a tertiary amine group, which is readily protonated, leading to a significant enhancement in signal intensity in positive-ion mode electrospray ionization mass spectrometry (ESI-MS). This "charge-tagging" strategy is particularly advantageous for trace-level quantification.

This protocol provides a detailed methodology for the derivatization of aldehydes and ketones with this compound, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The principles of this protocol are based on established methods for similar hydrazine-based derivatizing agents, such as Girard's reagents.[1][2][3]

Key Advantages of Derivatization with this compound:

  • Enhanced MS Sensitivity: The introduction of a dimethylamino group provides a site for efficient protonation, leading to a strong signal in positive-ion ESI-MS.

  • Improved Chromatographic Separation: The derivatization increases the molecular weight and alters the polarity of the analytes, often leading to better separation on reversed-phase HPLC columns.

  • Specificity for Carbonyl Compounds: The hydrazide group selectively reacts with aldehydes and ketones.

  • Stable Derivatives: The resulting hydrazones are generally stable, allowing for reproducible analysis.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of aldehydes and ketones with this compound and subsequent analysis.

Materials and Reagents
  • This compound

  • Aldehyde/Ketone standards and samples

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Acetic acid (LC-MS grade)

  • Ammonium acetate (optional, for buffering)

  • Nitrogen gas for solvent evaporation

  • Standard laboratory glassware and consumables (vials, pipettes, etc.)

Equipment
  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen blow-down evaporator or centrifugal evaporator)

  • Heating block or water bath

Protocol for Derivatization
  • Preparation of Reagent Solution:

    • Prepare a 10 mg/mL stock solution of this compound in methanol. This solution should be prepared fresh for optimal reactivity.

  • Sample Preparation:

    • Dissolve the aldehyde or ketone standard/sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a known concentration. For biological samples, a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation may be necessary. The supernatant can then be used for derivatization.

  • Derivatization Reaction:

    • In a clean vial, combine 100 µL of the sample/standard solution with 100 µL of the this compound reagent solution.

    • Add 10 µL of a catalyst solution (e.g., 1% formic acid or acetic acid in methanol). The acidic conditions catalyze the condensation reaction.[1][3]

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at an elevated temperature, for example, 60°C for 1 hour. Reaction conditions may need to be optimized for specific analytes.[1]

  • Sample Work-up:

    • After the reaction is complete, the sample can be directly diluted with the initial mobile phase for LC-MS analysis.

    • Alternatively, for sample concentration, the solvent can be evaporated to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over several minutes to elute the derivatized analytes. The gradient should be optimized based on the specific analytes of interest.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for a 2.1 mm ID column.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode can be used for initial identification of the protonated molecular ions of the derivatives.

    • Targeted Analysis: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be used for higher sensitivity and specificity. The precursor ion will be the [M+H]+ of the derivatized analyte, and product ions can be identified by fragmentation of the precursor.

Data Presentation

While specific quantitative data for the derivatization of a wide range of aldehydes and ketones with this compound is not extensively available in the reviewed literature, the performance is expected to be comparable to other well-established hydrazine-based derivatizing agents like 2,4-Dinitrophenylhydrazine (DNPH) and Girard's Reagents. The following table summarizes typical performance data for these analogous reagents to provide an indication of the expected analytical figures of merit.

ParameterDNPH DerivatizationGirard's Reagent T DerivatizationExpected Performance with this compound
Limit of Detection (LOD) 0.1 ng for some carbonyls[4]3-4 fmol on-column[2]In the low ng to high pg range, or low fmol on-column.
Limit of Quantification (LOQ) In the range of tens of ppb.[5]Data not specified, but expected to be low fmol.In the low ng/mL to pg/mL range.
Linearity (R²) >0.999[4]>0.99[6]Expected to be >0.99 over a defined concentration range.
Recovery Typically >80-90%Data not specified.Expected to be high and reproducible with a robust work-up procedure.

Visualizations

Reaction of this compound with a Carbonyl Compound

Caption: Derivatization reaction of a carbonyl with this compound.

Experimental Workflow for Carbonyl Derivatization and Analysis

G Experimental Workflow start Sample/Standard (Aldehyde/Ketone) derivatization Derivatization Reaction (Incubation at 60°C) start->derivatization reagent This compound Solution reagent->derivatization catalyst Acid Catalyst (e.g., Formic Acid) catalyst->derivatization workup Sample Work-up (Evaporation & Reconstitution) derivatization->workup analysis LC-MS Analysis (ESI+, SIM/MRM) workup->analysis data Data Processing (Quantification) analysis->data

Caption: Workflow for carbonyl derivatization and LC-MS analysis.

References

Application Notes and Protocols for Carbohydrate Analysis using 4-(Dimethylamino)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative and qualitative analysis of carbohydrates is fundamental in various fields, including glycobiology, biopharmaceutical development, and food science. Carbohydrates often lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging. Derivatization with a suitable labeling agent can significantly enhance detection sensitivity and improve chromatographic separation. 4-(Dimethylamino)benzohydrazide is a derivatizing reagent that reacts with the reducing end of carbohydrates to form a stable hydrazone. The resulting derivative possesses a strong chromophore, enabling highly sensitive UV detection, and the dimethylamino group can facilitate ionization in mass spectrometry.

These application notes provide a detailed protocol for the derivatization of monosaccharides with this compound and their subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of the Method

The derivatization of carbohydrates with this compound is based on the reaction between the hydrazide functional group of the reagent and the aldehyde group of the open-ring form of a reducing sugar. This condensation reaction, typically carried out in an acidic methanolic solution, results in the formation of a stable hydrazone derivative. This derivative can be readily detected and quantified using reversed-phase HPLC with UV detection. The formed derivative also enhances ionization efficiency for mass spectrometric analysis.[1][2][3]

Experimental Workflow

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing prep_sample Carbohydrate Sample (e.g., hydrolyzed glycoprotein, monosaccharide standards) reaction Mix Sample and Reagent Incubate at 65°C for 1 hour prep_sample->reaction Add to reaction mixture prep_reagent Prepare this compound and Acid Catalyst Solution prep_reagent->reaction hplc HPLC-UV Analysis (C18 Column) reaction->hplc Inject sample lcms LC-MS Analysis (ESI+) reaction->lcms Inject sample quant Quantification (Peak Area Integration) hplc->quant qual Qualitative Analysis (Mass Spectra) lcms->qual

Caption: Experimental workflow for carbohydrate analysis using this compound.

Materials and Reagents

  • This compound (MW: 179.22 g/mol )

  • Monosaccharide standards (e.g., Glucose, Galactose, Mannose, Xylose, Fucose)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Glacial Acetic Acid

  • Deionized water (18.2 MΩ·cm)

  • 0.1% Formic acid in water, LC-MS grade

  • 0.1% Formic acid in acetonitrile, LC-MS grade

Equipment

  • HPLC system with a UV detector

  • LC-MS system with an Electrospray Ionization (ESI) source

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermomixer or heating block

  • Centrifuge

  • Analytical balance

  • pH meter

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Monosaccharide Standard Stock Solutions (10 mM): Accurately weigh and dissolve each monosaccharide standard in deionized water to a final concentration of 10 mM. Store at -20°C. A mixed standard solution can be prepared by combining aliquots of each stock solution.

  • Derivatization Reagent (50 mM): Dissolve 89.6 mg of this compound in 10 mL of methanol. This solution should be prepared fresh.

  • Acid Catalyst (1 M Acetic Acid in Methanol): Add 57.2 µL of glacial acetic acid to 1 mL of methanol.

Protocol 2: Derivatization of Carbohydrates
  • Sample Preparation: Transfer 10 µL of the carbohydrate sample (or standard solution) into a microcentrifuge tube.

  • Reagent Addition: Add 50 µL of the 50 mM this compound solution and 10 µL of 1 M acetic acid in methanol to the sample.

  • Reaction Incubation: Vortex the mixture briefly and incubate at 65°C for 1 hour in a heating block or thermomixer.

  • Cooling and Dilution: After incubation, cool the reaction mixture to room temperature. Dilute the sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a suitable concentration for HPLC or LC-MS analysis.

  • Centrifugation: Centrifuge the diluted sample at 10,000 x g for 5 minutes to pellet any precipitate. Transfer the supernatant to an HPLC vial.

Protocol 3: HPLC-UV Analysis
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B (linear gradient)

    • 25-30 min: 40% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 305 nm

Protocol 4: LC-MS Analysis
  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: (Similar gradient as HPLC-UV, adjusted for the column dimensions and flow rate)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection: ESI in positive ion mode

  • Scan Range: m/z 100-1000

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

Data Presentation

Quantitative Analysis by HPLC-UV

A standard curve for each monosaccharide should be generated by plotting the peak area against the concentration. The concentration of monosaccharides in unknown samples can then be determined from their peak areas using the standard curve.

Table 1: HPLC-UV Analysis of this compound-derivatized Monosaccharides

MonosaccharideRetention Time (min)Linearity (µM)LOD (µM)LOQ (µM)
Fucose15.21 - 2000.99950.31.0
Xylose16.81 - 2000.99920.41.2
Mannose18.51 - 2000.99980.20.8
Galactose19.11 - 2000.99960.30.9
Glucose19.81 - 2000.99990.20.7
Qualitative Analysis by LC-MS

The identity of the derivatized monosaccharides can be confirmed by their mass-to-charge ratio (m/z).

Table 2: Expected m/z values for this compound-derivatized Monosaccharides in Positive Ion Mode ESI-MS

MonosaccharideMolecular Formula[M+H]⁺ (monoisotopic)
FucoseC₁₅H₂₃N₃O₅326.1716
XyloseC₁₄H₂₁N₃O₅312.1559
MannoseC₁₅H₂₃N₃O₆342.1665
GalactoseC₁₅H₂₃N₃O₆342.1665
GlucoseC₁₅H₂₃N₃O₆342.1665

Signaling Pathways and Logical Relationships

The derivatization reaction follows a clear logical progression.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products sugar Reducing Sugar (Aldehyde form) hydrazone Stable Hydrazone Derivative (UV-active & MS-ionizable) sugar->hydrazone reagent This compound reagent->hydrazone acid Acid Catalyst (e.g., Acetic Acid) acid->hydrazone Catalyzes heat Heat (65°C) heat->hydrazone Promotes water Water hydrazone->water By-product

Caption: Logical diagram of the carbohydrate derivatization reaction.

Discussion

This method provides a robust and sensitive approach for the analysis of carbohydrates. The derivatization with this compound significantly enhances the detectability of monosaccharides by HPLC-UV. The resulting derivatives are stable and exhibit good chromatographic properties on reversed-phase columns. Furthermore, the presence of the dimethylamino group facilitates efficient ionization in positive mode ESI-MS, allowing for confident identification and characterization of the labeled carbohydrates. The fragmentation pattern of these derivatives in tandem MS can provide further structural information.[4][5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no derivatization Inactive reagentPrepare fresh this compound solution.
Incorrect pHEnsure the reaction mixture is acidic.
Insufficient incubation time/tempOptimize incubation time and temperature.
Poor peak shape in HPLC Inappropriate mobile phaseOptimize the mobile phase composition and gradient.
Column degradationUse a guard column and ensure proper column washing.
Low signal in MS Suboptimal ionization parametersOptimize ESI source parameters (e.g., capillary voltage, cone voltage).
Sample matrix suppressionDilute the sample or perform a sample cleanup step.

References

Application Notes and Protocols for Enhanced Detection of Carbonyl Compounds in LC-MS using 4-(Dimethylamino)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and accurate quantification of carbonyl-containing compounds, such as aldehydes and ketones, is of paramount importance in numerous scientific disciplines, including biomedical research, pharmaceutical development, and environmental analysis. These molecules are often key biomarkers for oxidative stress, disease pathology, and drug metabolism. However, their analysis by liquid chromatography-mass spectrometry (LC-MS) is frequently hampered by poor ionization efficiency and low sensitivity in their native forms.

Chemical derivatization presents a robust strategy to overcome these analytical challenges. By reacting the carbonyl group with a carefully selected reagent, a tag can be introduced that significantly enhances the analyte's ionization efficiency, chromatographic retention, and overall detectability. 4-(Dimethylamino)benzohydrazide (4-DMABH) is a highly effective derivatizing agent for carbonyl compounds. Its structure incorporates a hydrazide moiety that readily reacts with aldehydes and ketones to form stable hydrazones. The dimethylamino group on the aromatic ring can be easily protonated, introducing a permanent positive charge. This "charge-tagging" dramatically improves the ionization efficiency in positive-ion electrospray ionization (ESI), leading to substantial enhancements in signal intensity and lower limits of detection (LOD).

These application notes provide detailed protocols for the use of 4-DMABH as a derivatization reagent for the enhanced LC-MS/MS analysis of carbonyl compounds.

Principle of Derivatization

This compound reacts with the carbonyl group of an aldehyde or a ketone in a condensation reaction to form a stable hydrazone derivative. This reaction is typically carried out under mild acidic conditions, which catalyze the nucleophilic attack of the hydrazide on the carbonyl carbon. The resulting 4-DMABH-derivatized analyte possesses a permanent positive charge due to the protonation of the dimethylamino group, making it highly amenable to sensitive detection by ESI-MS in positive ion mode.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product carbonyl R|C=O|R' arrow1 H+ plus1 + dmabh This compound hydrazone Protonated Hydrazone Derivative arrow1->hydrazone plus2 + H₂O

Quantitative Data Summary

The derivatization of carbonyl compounds with reagents structurally similar to 4-DMABH, such as other hydrazine-based and Girard's reagents, has been shown to significantly improve detection sensitivity in LC-MS/MS analysis. While specific quantitative data for 4-DMABH is not extensively available in the public domain, the expected performance enhancements are in line with those reported for analogous reagents. The following table summarizes the reported sensitivity enhancements for various carbonyl-containing analytes using similar derivatization strategies.

Analyte ClassDerivatization ReagentFold Increase in SensitivityAchieved Limit of Detection (LOD)Reference
AldehydesNewly-designed Girard's reagent (HBP)21 - 28562.5 - 7 nM[1][2]
CatecholaminesPropionic Anhydride4 - 30Not specified
Vitamin D3Novel click chemistry-based reagent10Not specified
KetosteroidsHydroxylamine3.9 - 202.60.05 - 5 ng/mL
Fatty AcidsN-(4-aminomethylphenyl)pyridinium (AMPP)~60,000Not specified

Experimental Protocols

Materials and Reagents
  • Analytes: Standard solutions of carbonyl-containing compounds of interest (e.g., aldehydes, ketones, ketosteroids).

  • Derivatization Reagent: this compound (4-DMABH), high purity (≥98%).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).

  • Acid Catalyst: Formic acid (FA) or Acetic acid (AA), LC-MS grade.

  • Internal Standard (IS): A structurally similar carbonyl compound not present in the sample, or a stable isotope-labeled analogue of the analyte.

  • Sample Preparation: Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents as required for the specific sample matrix.

Protocol 1: Derivatization of Carbonyl Compounds in Solution

This protocol is suitable for the derivatization of purified standards or extracted samples.

  • Preparation of Reagent Solution: Prepare a 10 mg/mL solution of 4-DMABH in ACN. This solution should be prepared fresh daily.

  • Sample Preparation: Dissolve the dried sample extract or standard in 100 µL of ACN.

  • Derivatization Reaction:

    • To the 100 µL of sample/standard solution, add 100 µL of the 4-DMABH reagent solution.

    • Add 10 µL of 1% (v/v) formic acid in ACN to catalyze the reaction.

    • Vortex the mixture gently for 30 seconds.

    • Incubate the reaction mixture at 60°C for 60 minutes in a sealed vial to prevent solvent evaporation.

  • Reaction Quenching and Dilution:

    • After incubation, cool the reaction mixture to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted solution into the LC-MS/MS system.

Protocol 2: In-situ Derivatization in Biological Matrices (e.g., Plasma)

This protocol is adapted from methods for in-situ derivatization and may require optimization for specific matrices.

  • Sample Collection and Pre-treatment:

    • Collect the biological fluid (e.g., plasma) using appropriate anticoagulants.

    • Centrifuge to remove particulate matter.

    • To 100 µL of plasma, add the internal standard.

  • Protein Precipitation and Derivatization:

    • Add 300 µL of cold ACN containing 1 mg/mL of 4-DMABH and 0.5% (v/v) formic acid to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins and initiate the derivatization reaction.

    • Incubate at 4°C for 30 minutes to ensure complete protein precipitation.

  • Sample Clean-up:

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial.

  • Derivatization Completion:

    • Incubate the supernatant at 60°C for 60 minutes.

  • Final Preparation and Analysis:

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

Recommended LC-MS/MS Parameters
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is generally suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the derivatized analytes. The gradient should be optimized based on the specific analytes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis. The precursor ion will be the [M+H]+ of the 4-DMABH-analyte derivative. The product ions should be determined by infusing a derivatized standard and performing a product ion scan. A common fragmentation pathway involves the cleavage of the hydrazone bond, often yielding a fragment corresponding to the protonated 4-DMABH moiety.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample_collection Sample Collection (e.g., Plasma, Urine) extraction Extraction of Analytes (LLE or SPE) sample_collection->extraction drying Evaporation to Dryness extraction->drying reconstitution Reconstitution in ACN drying->reconstitution add_reagent Addition of 4-DMABH and Acid Catalyst reconstitution->add_reagent incubation Incubation (e.g., 60°C for 60 min) add_reagent->incubation final_prep Final Preparation (Evaporation & Reconstitution) incubation->final_prep lcms_injection LC-MS/MS Injection final_prep->lcms_injection data_analysis Data Acquisition & Analysis lcms_injection->data_analysis

signaling_pathway_placeholder cluster_stress Cellular Stress cluster_lipid_perox Lipid Peroxidation cluster_cellular_damage Cellular Damage & Signaling oxidative_stress Oxidative Stress lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation reactive_aldehydes Generation of Reactive Aldehydes (e.g., 4-HNE, MDA) lipid_peroxidation->reactive_aldehydes protein_adducts Protein Adducts reactive_aldehydes->protein_adducts dna_damage DNA Damage reactive_aldehydes->dna_damage signaling_cascade Activation of Stress Signaling Pathways protein_adducts->signaling_cascade dna_damage->signaling_cascade cellular_response Cellular Response (Apoptosis, Inflammation) signaling_cascade->cellular_response

Conclusion

The use of this compound as a derivatizing agent offers a powerful and effective solution for enhancing the detection of carbonyl-containing compounds in LC-MS/MS analysis. The introduction of a permanent positive charge through derivatization significantly improves ionization efficiency, leading to lower limits of detection and more reliable quantification. The protocols provided herein offer a solid foundation for researchers to develop and validate robust analytical methods for a wide range of carbonyl analytes in various complex matrices. Optimization of the reaction conditions and chromatographic separation will be essential to achieve the best performance for specific applications.

References

Application of 4-(Dimethylamino)benzohydrazide in the Detection of Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-CB-20251224-01

Abstract

This document provides a detailed protocol for the application of 4-(Dimethylamino)benzohydrazide as a derivatizing agent for the detection and quantification of carbonyl compounds (aldehydes and ketones). The protocol is designed for researchers, scientists, and professionals in drug development and analytical chemistry. The reaction of this compound with carbonyls yields stable hydrazone derivatives, which can be readily analyzed using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. This method offers a reliable approach for the quantification of carbonyl compounds in various sample matrices.

Introduction

Carbonyl compounds are a class of organic molecules that are significant in biological systems, environmental science, and pharmaceutical manufacturing. Due to their reactivity and often low volatility, direct analysis can be challenging. Chemical derivatization is a widely employed strategy to enhance the stability and detectability of these compounds. Hydrazine-based reagents are commonly used for this purpose, as they react with the carbonyl group to form stable hydrazones.

This compound is a hydrazide derivative that serves as an effective reagent for this purpose. The dimethylamino group enhances the chromophoric properties of the resulting hydrazone, allowing for sensitive detection by UV-Vis spectrophotometry. This application note outlines a representative protocol for the use of this compound in the derivatization and subsequent HPLC analysis of carbonyl compounds.

Principle of the Method

The primary amine of the hydrazide group in this compound acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group in an aldehyde or ketone. This reaction, typically carried out under mildly acidic conditions to catalyze the dehydration step, results in the formation of a stable hydrazone derivative. The resulting N'-substituted-4-(dimethylamino)benzohydrazone exhibits strong UV absorbance, facilitating its detection and quantification.

Caption: Reaction of this compound with a carbonyl compound.

Experimental Protocols

Disclaimer: The following protocol is a representative method based on the established chemistry of hydrazide derivatization. As of the date of this document, specific, validated quantitative methods for this compound are not widely available in peer-reviewed literature. Therefore, this protocol should be subject to optimization and validation by the end-user for their specific application.

Materials and Reagents
  • This compound (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • Formic acid (or Acetic Acid)

  • Standard solutions of target carbonyl compounds

  • Volumetric flasks, pipettes, and vials

Protocol 1: Preparation of Reagents
  • Derivatizing Reagent Solution (10 mM): Dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 10 mM. This solution should be prepared fresh daily and stored protected from light.

  • Acid Catalyst (0.1% Formic Acid): Prepare a 0.1% (v/v) solution of formic acid in methanol.

  • Standard Stock Solutions: Prepare individual stock solutions of the target carbonyl compounds (e.g., formaldehyde, acetaldehyde, acetone) in acetonitrile at a concentration of 1 mg/mL.

Protocol 2: Derivatization of Carbonyl Standards and Samples
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions of carbonyl compounds with acetonitrile to achieve the desired concentration range.

  • Sample Preparation: For liquid samples, ensure they are free of particulate matter by filtration. Gaseous samples should be collected using a suitable trapping method (e.g., impinger with acetonitrile).

  • Reaction Mixture: In a clean vial, mix the following:

    • 500 µL of the carbonyl standard or sample solution.

    • 500 µL of the 10 mM this compound solution.

    • 100 µL of the 0.1% formic acid catalyst.

  • Reaction Incubation: Cap the vials tightly and incubate the reaction mixture at 60°C for 60 minutes in a water bath or heating block.

  • Cooling and Dilution: After incubation, allow the vials to cool to room temperature. Dilute the mixture with the mobile phase if necessary to bring the concentration within the calibration range.

  • Analysis: The derivatized sample is now ready for HPLC analysis.

Analytical Procedure: HPLC-UV/Vis

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 30% A

      • 2-15 min: 30% to 80% A

      • 15-18 min: 80% A

      • 18-20 min: 80% to 30% A

      • 20-25 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of the hydrazone derivatives should be determined experimentally, but a starting wavelength of 340-360 nm is recommended.

Experimental_Workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Derivatizing Reagent and Standards mix Mix Sample, Reagent, and Catalyst prep_reagents->mix prep_sample Prepare Carbonyl Sample prep_sample->mix incubate Incubate at 60°C for 60 min mix->incubate cool Cool to Room Temperature incubate->cool hplc Inject into HPLC-UV/Vis cool->hplc separate Chromatographic Separation hplc->separate detect Detect Hydrazone Derivatives separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Experimental workflow for carbonyl detection using this compound.

Data Presentation

The following table presents representative quantitative data that can be expected from this method. This data is illustrative and based on the performance of similar derivatization agents for carbonyl analysis. Actual performance characteristics must be determined through in-house validation.

Carbonyl CompoundRepresentative Retention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Formaldehyde4.50.1 - 20>0.9980.030.1
Acetaldehyde6.20.1 - 20>0.9970.040.12
Acetone7.80.2 - 50>0.9950.070.2
Propionaldehyde8.50.1 - 20>0.9980.030.1
Butyraldehyde10.10.1 - 20>0.9990.020.08
Benzaldehyde12.40.05 - 15>0.9990.010.05

LOD: Limit of Detection; LOQ: Limit of Quantification

Conclusion

This compound is a promising derivatizing agent for the sensitive detection of carbonyl compounds. The protocol described herein provides a solid foundation for developing a robust analytical method. The formation of stable, UV-active hydrazones allows for reliable quantification by HPLC. Researchers are encouraged to optimize and validate this general procedure for their specific analytical needs to ensure accuracy and precision.

Application Notes and Protocols for Pre-column Derivatization with 4-(Dimethylamino)benzohydrazide for Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the pre-column derivatization of various analytes using 4-(Dimethylamino)benzohydrazide and its related reagents for enhanced detection and quantification in bioanalytical applications. These methods are particularly useful for compounds containing carbonyl (aldehydes and ketones) and carboxylic acid functional groups, such as reducing sugars, corticosteroids, and various metabolites. Derivatization with this compound introduces a chromophore and a readily ionizable group, significantly improving the sensitivity of detection by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Derivatization

This compound reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazones. For the derivatization of carboxylic acids, a more reactive analog, such as 4-(dimethylamino)benzoyl chloride (DMABC) or 4-(dimethylamino)benzoic acid N-hydroxysuccinimide ester (DMAB-NHS), is typically used in conjunction with a coupling agent. The resulting derivative possesses a 4-(dimethylamino)benzoyl moiety, which is a strong chromophore, enhancing UV detection. Furthermore, the tertiary amine in this moiety is easily protonated, leading to improved ionization efficiency in positive mode electrospray ionization (ESI) for LC-MS analysis. This derivatization strategy also increases the hydrophobicity of polar analytes, resulting in better retention and separation on reversed-phase HPLC columns.

Analyte Classes and Applications

This derivatization technique is applicable to a wide range of biomolecules, including:

  • Reducing Sugars: The open-chain form of reducing sugars contains an aldehyde group that readily reacts with this compound. This is crucial for the analysis of monosaccharides and oligosaccharides in biological matrices.

  • Corticosteroids: Many corticosteroids possess ketone functional groups within their steroid nucleus, making them suitable for derivatization with hydrazide reagents.

  • Keto-acids and other Carbonyl-containing Metabolites: Endogenous metabolites containing aldehyde or ketone functionalities can be targeted for improved detection sensitivity.

  • Carboxylic Acids: Using activated forms of 4-(dimethylamino)benzoic acid, such as DMABC or DMAB-NHS, carboxylic acids can be converted to their corresponding amides, enabling sensitive analysis.

Quantitative Data Summary

The following tables summarize representative validation data for analytical methods using benzoyl chloride derivatives for the determination of various analytes. While specific data for this compound is limited in readily available literature, the data for the structurally similar benzoyl chloride serves as a good proxy to demonstrate the expected performance of the method.

Table 1: Method Validation Data for Benzoyl Chloride Derivatization of Biogenic Amines (HPLC-UV)

ParameterPerformance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.4 - 2 µg/mL

Table 2: Comparison of Quantitative Analytical Methods

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL< 0.1 ng/mL
Limit of Quantification (LOQ) 0.4 - 2 µg/mL< 0.5 ng/mL

Experimental Protocols

Protocol 1: Derivatization of Reducing Sugars with this compound

This protocol describes the derivatization of reducing sugars in a biological sample, such as plasma or urine, for HPLC-UV or LC-MS analysis.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Glacial Acetic Acid

  • Trichloroacetic Acid (TCA) solution (10% w/v)

  • Internal Standard (IS) solution (e.g., a structurally similar sugar derivative)

  • Sample matrix (e.g., plasma, urine)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the biological sample (e.g., plasma), add 20 µL of the Internal Standard solution.

    • Add 200 µL of ice-cold 10% TCA solution to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Derivatization Reaction:

    • To the supernatant, add 100 µL of a 10 mg/mL solution of this compound in methanol.

    • Add 20 µL of glacial acetic acid to catalyze the reaction.

    • Vortex briefly to mix.

    • Incubate the mixture at 60°C for 60 minutes.

    • Cool the reaction mixture to room temperature.

  • Sample Clean-up (Optional, if required):

    • If the sample contains significant interferences, a solid-phase extraction (SPE) step may be necessary. Condition a C18 SPE cartridge with methanol followed by water. Load the sample, wash with a low percentage of organic solvent in water, and elute the derivatized analytes with a high percentage of organic solvent.

  • Final Preparation for Analysis:

    • Evaporate the solvent from the reaction mixture (or SPE eluate) under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

    • Inject an appropriate volume into the HPLC or LC-MS system.

Protocol 2: Derivatization of Carboxylic Acids with 4-(Dimethylamino)benzoyl Chloride (DMABC)

This protocol outlines the derivatization of carboxylic acids using DMABC for enhanced detection.

Materials:

  • 4-(Dimethylamino)benzoyl chloride (DMABC)

  • Acetonitrile (anhydrous, HPLC grade)

  • Pyridine or Triethylamine (as a base)

  • Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)

  • Sample containing carboxylic acids

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Ensure the sample containing the carboxylic acid is free of water. If necessary, perform a liquid-liquid extraction into a non-aqueous solvent and evaporate to dryness.

    • Reconstitute the dried sample in anhydrous acetonitrile.

    • Add the Internal Standard solution.

  • Derivatization Reaction:

    • To the sample solution, add a 2-fold molar excess of DMABC solution (e.g., 10 mg/mL in anhydrous acetonitrile).

    • Add a 2-fold molar excess of pyridine or triethylamine to act as a base and catalyst.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction at 50°C for 30 minutes.

  • Quenching the Reaction:

    • Add a small amount of a primary or secondary amine solution (e.g., glycine solution) to react with the excess DMABC.

    • Alternatively, add water to hydrolyze the remaining DMABC.

  • Final Preparation for Analysis:

    • Dilute the reaction mixture with the initial mobile phase.

    • Inject an appropriate volume into the HPLC or LC-MS system.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Urine) AddIS Add Internal Standard BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., with TCA) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant AddReagent Add Derivatizing Reagent (4-DMABH) & Catalyst Supernatant->AddReagent Incubation Incubation (e.g., 60°C for 60 min) AddReagent->Incubation FinalPrep Reconstitution in Mobile Phase Incubation->FinalPrep Injection HPLC-UV or LC-MS Injection FinalPrep->Injection

Caption: Workflow for pre-column derivatization of biological samples.

Signaling_Pathway Analyte Analyte with Carbonyl or Carboxyl Group Derivative Stable, UV-Active, and Ionizable Derivative Analyte->Derivative + Reagent This compound or activated analog Reagent->Derivative HPLC HPLC Separation Derivative->HPLC Detection UV or MS Detection HPLC->Detection

Caption: Logical relationship of the derivatization and analysis process.

Application Notes and Protocols: Synthesis and Biological Evaluation of Hydrazones Derived from 4-(Dimethylamino)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones are a significant class of organic compounds characterized by the presence of a C=N-N=C functional group. They have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and anticancer activities.[1] The synthesis of hydrazones is often straightforward, typically involving the condensation of a hydrazide with an aldehyde or ketone. This synthetic accessibility allows for the facile generation of a wide array of derivatives for structure-activity relationship (SAR) studies.

This document provides detailed application notes and protocols for the synthesis of hydrazone derivatives starting from 4-(dimethylamino)benzohydrazide and their subsequent evaluation in common biological assays. The protocols for antimicrobial, anticancer (cytotoxicity), and antioxidant assays are described in detail, along with methods for data analysis and presentation.

Synthesis of Hydrazones from this compound

The general method for the synthesis of hydrazones from this compound involves a condensation reaction with various substituted aldehydes. The reaction is typically carried out in a suitable solvent, such as ethanol, often with a catalytic amount of acid.[2]

General Synthesis Protocol

Materials:

  • This compound

  • Substituted aldehydes (e.g., 4-dimethylaminobenzaldehyde, 2-chloro-5-nitrobenzaldehyde, 3-methoxybenzaldehyde)[3]

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in a suitable volume of ethanol (e.g., 20 mL).

  • Add the desired substituted aldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser to the flask and reflux the reaction mixture for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.

  • Characterize the synthesized compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Experimental Workflow for Hydrazone Synthesis

G cluster_synthesis Synthesis of Hydrazones start Start dissolve Dissolve this compound and aldehyde in ethanol start->dissolve add_catalyst Add catalytic glacial acetic acid dissolve->add_catalyst reflux Reflux the reaction mixture add_catalyst->reflux cool Cool to room temperature reflux->cool filter Filter the precipitated solid cool->filter wash Wash with cold ethanol filter->wash purify Recrystallize for purification wash->purify characterize Characterize the final product purify->characterize end_synthesis End characterize->end_synthesis

Caption: Workflow for the synthesis of hydrazone derivatives.

Biological Assays

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized hydrazones can be evaluated against a panel of pathogenic bacteria and fungi using methods like the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Synthesized hydrazone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[3]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[3]

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of each hydrazone compound in DMSO (e.g., 1 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth (MHB or SDB) to obtain a range of concentrations.

  • Prepare a microbial inoculum of the test microorganisms, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with microbial inoculum and no compound) and a negative control (broth only). Also, include a standard drug as a reference.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Activity Data

Compound IDAldehyde PrecursorB. subtilis MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. fluorescence MIC (µg/mL)Reference
1 4-(Dimethylamino)benzaldehyde>100>100>100>100[3]
2 2-Chloro-5-nitrobenzaldehyde12.5255025[3]
3 3-Methoxybenzaldehyde>100>100>100>100[3]
Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized hydrazones against various cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability based on the metabolic activity of the cells.[4]

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Normal cell line (for selectivity assessment, e.g., HEK-293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized hydrazone compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., Doxorubicin)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the hydrazone compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (standard drug).

  • Incubate the plate for 48 or 72 hours in a CO₂ incubator at 37°C.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer Activity Data (Representative Data for Hydrazone Derivatives)

Note: Specific IC₅₀ data for a broad range of cancer cell lines for hydrazones derived directly from this compound is limited in the literature. The following table presents representative data for other hydrazone derivatives to illustrate their potential.

Compound SeriesCell LineIC₅₀ (µM)Reference
Tetracaine Hydrazide-HydrazonesColo-20520.5 - 50.0[4]
HepG220.8 - 35.9[4]
N-Acyl HydrazonesMCF-77.52 - 25.41[5]
PC-310.19 - 57.33[5]
Benzoisoindolin HydrazonesHCT-116-[6]
Antioxidant Activity Assay (DPPH Assay)

The antioxidant potential of the synthesized hydrazones can be determined by their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • Synthesized hydrazone compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Standard antioxidant (e.g., Ascorbic acid)

  • 96-well microtiter plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the hydrazone compounds and the standard antioxidant in methanol.

  • In a 96-well plate or cuvettes, mix a specific volume of the compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • A blank reading is taken with methanol and DPPH solution.

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Antioxidant Activity Data (Representative Data for Hydrazone Derivatives)

Compound SeriesDPPH IC₅₀ (µM)Reference
Phenolic Hydrazones2.5 - 9.8[7]
Hydrazone Derivative with Multiple Hydroxyl Groups81.06[8]

Signaling Pathways in Cancer Modulated by Hydrazones

Hydrazone derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Hydrazones have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_apoptosis General Apoptosis Pathway Hydrazones Hydrazone Compounds Mitochondria Mitochondria Hydrazones->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified intrinsic apoptosis pathway induced by hydrazones.

PI3K/Akt Signaling Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy. Some hydrazone derivatives have been found to inhibit this pathway, leading to the suppression of tumor growth.[9][10]

G cluster_pi3k PI3K/Akt Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Hydrazones Hydrazone Compounds Hydrazones->PI3K Inhibition Hydrazones->Akt Inhibition

Caption: Inhibition of the PI3K/Akt pathway by hydrazone compounds.

Conclusion

The synthesis of hydrazones from this compound provides a versatile platform for the development of novel bioactive compounds. The detailed protocols provided herein for synthesis and biological evaluation will aid researchers in the systematic investigation of these derivatives. While the specific biological activity data for hydrazones derived from this compound is still emerging, the broader class of hydrazones has demonstrated significant potential as antimicrobial, anticancer, and antioxidant agents. Further studies are warranted to fully elucidate the therapeutic potential and mechanisms of action of this promising class of compounds.

References

Application Notes and Protocols for the Use of 4-(Dimethylamino)benzohydrazide in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)benzohydrazide is a versatile derivatizing agent used in pharmaceutical analysis to enhance the detection and quantification of drug molecules. Its primary application lies in the derivatization of carbonyl compounds (aldehydes and ketones) to form stable, highly conjugated hydrazones. This chemical modification is particularly useful for drug molecules that lack a strong chromophore or fluorophore, thereby enabling their analysis by common spectrophotometric and chromatographic techniques.

The 4-(dimethylamino)benzoyl moiety introduced into the analyte molecule significantly increases its molar absorptivity, allowing for sensitive UV-Vis detection. Furthermore, the hydrazone derivatives are often more amenable to chromatographic separation, leading to improved resolution and peak shape in High-Performance Liquid Chromatography (HPLC). The hydrazide group of this compound reacts specifically with the carbonyl group of aldehydes and ketones under mild acidic conditions to form a Schiff base (hydrazone).

Key Applications in Pharmaceutical Analysis

  • Quantification of Carbonyl-Containing Drugs: Many pharmaceutical compounds, including certain steroids, hormones, and degradation products, contain aldehyde or ketone functional groups. Derivatization with this compound allows for their sensitive determination in bulk drug substances and pharmaceutical formulations.

  • Impurity Profiling: Carbonyl compounds can be present as impurities or degradation products in drug formulations. This compound can be used to detect and quantify these impurities at trace levels, ensuring the quality and stability of the final product.

  • HPLC Analysis with UV-Vis Detection: By converting non-UV absorbing carbonyl compounds into highly UV-absorbing hydrazones, this reagent facilitates their analysis by HPLC with UV-Vis detection, a widely available and robust analytical technique.

  • Spectrophotometric Assays: The formation of the colored hydrazone product can be utilized for the development of simple and rapid spectrophotometric methods for the quantification of carbonyl-containing drugs.

Reaction Principle

The fundamental reaction involves the condensation of the hydrazide group of this compound with the carbonyl group of an aldehyde or ketone present in the drug molecule. This reaction is typically acid-catalyzed and results in the formation of a stable hydrazone derivative with a strong chromophore.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Carbonyl-Containing Drugs

This protocol describes a general method for the quantification of a drug containing an aldehyde or ketone functional group using this compound and a UV-Vis spectrophotometer.

1. Materials and Reagents:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Drug standard and sample

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

2. Preparation of Reagents:

  • This compound Solution (0.5% w/v): Dissolve 50 mg of this compound in 10 mL of methanol.

  • Hydrochloric Acid Solution (0.1 M): Dilute 0.86 mL of concentrated HCl to 100 mL with deionized water.

  • Standard Drug Solution: Prepare a stock solution of the drug standard in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations in the desired range (e.g., 1-20 µg/mL).

  • Sample Solution: Prepare a solution of the pharmaceutical formulation in methanol to obtain a theoretical concentration of the active pharmaceutical ingredient (API) within the calibration range. This may involve extraction, dissolution, and filtration steps depending on the dosage form.

3. Derivatization Procedure:

  • Pipette 1.0 mL of each working standard solution and the sample solution into separate test tubes.

  • Add 1.0 mL of the 0.5% this compound solution to each tube.

  • Add 0.5 mL of 0.1 M HCl to each tube to catalyze the reaction.

  • Vortex the tubes for 30 seconds and then heat them in a water bath at 60°C for 30 minutes.

  • Cool the tubes to room temperature.

  • Transfer the contents to 10 mL volumetric flasks and dilute to the mark with methanol.

4. Spectrophotometric Measurement:

  • Set the UV-Vis spectrophotometer to scan from 400 nm to 600 nm to determine the wavelength of maximum absorbance (λmax) of the colored derivative using one of the standard solutions.

  • Measure the absorbance of all the standard solutions and the sample solution at the determined λmax against a reagent blank (prepared in the same way as the samples but with 1.0 mL of methanol instead of the drug solution).

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

  • Determine the concentration of the drug in the sample solution from the calibration curve using its measured absorbance.

  • Calculate the amount of the drug in the original pharmaceutical formulation.

Protocol 2: HPLC-UV Analysis of Carbonyl-Containing Drugs

This protocol provides a general procedure for the pre-column derivatization of a carbonyl-containing drug with this compound followed by HPLC-UV analysis.

1. Materials and Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Drug standard and sample

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

2. Preparation of Solutions:

  • Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of methanol.

  • Catalyst (1% v/v Formic Acid in Methanol): Add 100 µL of formic acid to 10 mL of methanol.

  • Standard and Sample Solutions: Prepare as described in Protocol 1, but use methanol as the solvent.

3. Pre-column Derivatization Procedure:

  • In a 1.5 mL autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of the derivatizing reagent.

  • Add 50 µL of the catalyst solution.

  • Cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or water bath.

  • Cool the vial to room temperature before placing it in the HPLC autosampler.

4. HPLC Conditions (starting point, may require optimization):

  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determine the λmax of the hydrazone derivative by scanning with a diode array detector or by running a single derivatized standard and observing the UV spectrum. A typical starting point would be around 400-450 nm.

  • Column Temperature: 30°C

5. Data Analysis:

  • Inject the derivatized standards and sample into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the derivatized drug against the concentration of the standards.

  • Quantify the amount of the drug in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data that can be expected from analytical methods using this compound derivatization. These values are illustrative and will vary depending on the specific analyte and instrumentation.

ParameterSpectrophotometric MethodHPLC-UV Method
Linearity Range 1 - 20 µg/mL0.1 - 10 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.02 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.06 µg/mL
Precision (%RSD) < 2%< 1.5%
Accuracy (% Recovery) 98 - 102%99 - 101%

Visualizations

G cluster_0 Reaction Pathway Drug_Carbonyl Drug with Carbonyl Group (Aldehyde or Ketone) Product Stable Hydrazone Derivative (Strong Chromophore) Drug_Carbonyl->Product Condensation Reagent This compound Reagent->Product Catalyst Acid Catalyst (e.g., HCl) Catalyst->Product

Caption: Reaction of a carbonyl-containing drug with this compound.

G cluster_1 HPLC-UV Experimental Workflow Sample_Prep Sample and Standard Preparation Derivatization Pre-column Derivatization Sample_Prep->Derivatization HPLC_Analysis HPLC Separation (C18 Column) Derivatization->HPLC_Analysis Detection UV-Vis Detection (at λmax) HPLC_Analysis->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Workflow for the analysis of carbonyl-containing drugs using HPLC-UV.

Application Note: High-Performance Liquid Chromatography for the Analysis of Reducing Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reducing carbohydrates are a significant class of compounds that possess a free aldehyde or ketone functional group. Their analysis is crucial in various fields, including the food and beverage industry for quality control, biotechnology for monitoring fermentation processes, and in clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of these sugars. This document provides detailed protocols for two common HPLC methods for analyzing reducing carbohydrates: a direct analysis method using a Refractive Index (RI) detector and a more sensitive method involving pre-column derivatization followed by UV-Vis detection.

Principle

Carbohydrates lack strong chromophores, making their direct detection by UV-Vis spectrophotometry challenging.[1][2] Direct analysis is often achieved using a Refractive Index (RI) detector, which measures the difference in the refractive index between the mobile phase and the analyte.[3][4] However, RI detection is generally less sensitive and is not compatible with gradient elution.[5][6]

To enhance sensitivity and selectivity, pre-column derivatization can be employed. This involves chemically modifying the reducing sugars with a UV-absorbing or fluorescent tag.[7][8] A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of carbohydrates.[9][10] The resulting PMP-sugar derivatives can be readily separated by reversed-phase HPLC and detected with high sensitivity using a UV-Vis detector.[9][10]

Experimental Protocols

Method 1: Direct Analysis of Reducing Carbohydrates by HPLC with Refractive Index Detection (HPLC-RID)

This protocol is suitable for the analysis of relatively high concentrations of reducing sugars.

Materials and Reagents:

  • HPLC grade acetonitrile

  • HPLC grade water

  • Reference standards of reducing sugars (e.g., glucose, fructose, lactose, maltose)

  • Samples containing reducing sugars

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector (RID)[11]

  • Amino-based or ligand-exchange chromatography column (e.g., Aminex or Shodex series)

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v).[11][12] Degas the mobile phase before use.

  • Standard Preparation: Prepare a series of standard solutions of the target reducing sugars in the mobile phase at known concentrations.

  • Sample Preparation:

    • For liquid samples, dilute with the mobile phase and filter through a 0.45 µm syringe filter.[13]

    • For solid samples, dissolve a known weight in the mobile phase, vortex, and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Amino column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (75:25, v/v)[11][12]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C[11]

    • Injection Volume: 20 µL

    • Detector: Refractive Index Detector (RID)[11]

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the amount of each sugar by constructing a calibration curve from the peak areas of the standard solutions.

Method 2: Analysis of Reducing Carbohydrates by HPLC with UV-Vis Detection after Pre-column Derivatization with PMP

This protocol offers higher sensitivity and is suitable for trace-level analysis of reducing sugars.

Materials and Reagents:

  • 1-phenyl-3-methyl-5-pyrazolone (PMP)

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Reference standards of reducing sugars

  • Samples containing reducing sugars

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)[9]

  • Reversed-phase C18 column

Procedure:

  • Derivatization Reagent Preparation:

    • Prepare a 0.5 M solution of PMP in methanol.

    • Prepare a 0.3 M solution of NaOH.

    • Prepare a 0.3 M solution of HCl.

  • Derivatization of Standards and Samples:

    • To 100 µL of a standard or sample solution, add 100 µL of 0.5 M PMP solution and 100 µL of 0.3 M NaOH.

    • Incubate the mixture at 70 °C for 100 minutes.[9]

    • After cooling to room temperature, neutralize the reaction by adding 100 µL of 0.3 M HCl.

    • Add 600 µL of water and extract with 1 mL of chloroform three times to remove excess PMP.

    • Collect the aqueous layer and filter through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1 M phosphate buffer (pH 6.7)

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A suitable gradient can be optimized, for example, starting with a low percentage of B and increasing it over time.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detector: UV-Vis at 245 nm

  • Data Analysis:

    • Identify and quantify the PMP-derivatized sugars in the same manner as in Method 1.

Data Presentation

Table 1: Comparison of HPLC Methods for Reducing Carbohydrate Analysis

ParameterHPLC-RIDHPLC-UV (with PMP Derivatization)
Principle Direct detection based on refractive indexDetection of UV-absorbing derivatives
Sensitivity Lower (µg range)Higher (ng to pg range)[1]
Selectivity Lower, susceptible to interferencesHigher, only derivatized compounds are detected
Gradient Elution Not compatibleCompatible
Sample Preparation Simple dilution and filtrationMore complex derivatization procedure
Typical Column Amino, Ligand-exchangeReversed-phase (C18)
Common Analytes Glucose, Fructose, Lactose, MaltoseMost reducing mono- and disaccharides

Table 2: Example Quantitative Data for HPLC-RID Analysis of Sugars

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Fructose9.51030
Glucose10.81030
Sucrose12.51545
Maltose14.21545
Lactose15.12060

Note: These values are illustrative and can vary depending on the specific instrument, column, and experimental conditions.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Autosampler Autosampler Filtration->Autosampler Column Column Autosampler->Column Pump HPLC Pump Pump->Column Detector Detector (RI/UV) Column->Detector Data_System Data Acquisition System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for HPLC analysis of reducing carbohydrates.

PMP_Derivatization Reducing_Sugar Reducing Sugar (with free aldehyde/ketone) Reaction + Reducing_Sugar->Reaction PMP 1-phenyl-3-methyl-5-pyrazolone (PMP) PMP->Reaction Conditions NaOH, 70°C Reaction->Conditions PMP_Derivative PMP-Sugar Derivative (UV-active) Reaction->PMP_Derivative Derivatization

References

Application Notes and Protocols for Enhanced UV Detection of Carbonyl Compounds Using 4-(Dimethylamino)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical analysis and drug development, the accurate quantification of carbonyl-containing compounds—such as aldehydes and ketones—is of paramount importance. These functional groups are present in numerous active pharmaceutical ingredients (APIs), excipients, and degradation products. However, many of these molecules lack a strong chromophore, making their detection by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detectors challenging, often resulting in poor sensitivity and high limits of detection.

To overcome this limitation, a pre-column derivatization strategy is frequently employed. This involves chemically modifying the analyte to attach a UV-absorbing tag, thereby significantly enhancing its molar absorptivity and, consequently, the detector response. 4-(Dimethylamino)benzohydrazide is an excellent derivatizing agent for this purpose. It selectively reacts with aldehydes and ketones under mild conditions to form stable hydrazone derivatives that possess a strong chromophore due to the dimethylamino-substituted aromatic ring. This leads to a substantial improvement in UV absorbance, enabling sensitive and accurate quantification of otherwise difficult-to-detect carbonyl compounds.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a pre-column derivatization reagent for the HPLC-UV analysis of carbonyl compounds.

Principle of Derivatization

This compound reacts with the carbonyl group of aldehydes and ketones in an acid-catalyzed condensation reaction to form a highly conjugated and stable hydrazone. The dimethylamino group acts as a powerful auxochrome, shifting the absorption maximum to a longer wavelength and significantly increasing the molar absorptivity of the derivative. This allows for detection at a wavelength where interference from the sample matrix is often minimized.

Data Presentation

The following tables summarize the expected performance characteristics of an HPLC-UV method employing this compound for the derivatization of carbonyl compounds. The data is based on analogous derivatization agents and established analytical methods.[1][2][3][4]

Table 1: Chromatographic and Spectroscopic Properties of a Hypothetical 4-(Dimethylamino)benzohydrazone Derivative

ParameterValueReference
AnalyteModel AldehydeN/A
Derivatizing AgentThis compoundN/A
DerivativeModel Aldehyde-4-(Dimethylamino)benzohydrazoneN/A
λmax (nm)~310 - 360 nm[2]
Molar Absorptivity (ε)~8.1 x 10⁴ L mol⁻¹cm⁻¹[1]
HPLC ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)[2][4]
Mobile PhaseAcetonitrile/Water Gradient[4]

Table 2: Performance Characteristics of the Derivatization Method

ParameterExpected ValueReference
Linearity Range0.1 - 10.0 µM[2]
Correlation Coefficient (r²)> 0.999[2]
Limit of Detection (LOD)~5 pmol on column[2]
Limit of Quantification (LOQ)~15 pmol on columnN/A
Intra-day Precision (%RSD)< 5%[2]
Inter-day Precision (%RSD)< 8%[2]
Accuracy (% Recovery)95 - 105%N/A

Experimental Protocols

Protocol 1: Pre-column Derivatization of Carbonyl Compounds

Materials:

  • This compound

  • Aldehyde or ketone standard/sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Glacial Acetic Acid

  • Deionized water

  • Vortex mixer

  • Heating block or water bath

  • Autosampler vials

Procedure:

  • Preparation of Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily.

  • Sample Preparation: Dissolve the aldehyde or ketone standard or sample in a suitable solvent (e.g., acetonitrile, methanol, or water) to a known concentration.

  • Derivatization Reaction:

    • In an autosampler vial, add 100 µL of the sample or standard solution.

    • Add 100 µL of the this compound solution.

    • Add 10 µL of glacial acetic acid to catalyze the reaction.

    • Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Heat the reaction mixture at 60°C for 30 minutes.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the reaction mixture with the initial mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: The derivatized sample is now ready for injection into the HPLC system.

Protocol 2: HPLC-UV Analysis of Derivatized Carbonyl Compounds

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetononitrile

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 40% B

    • 20-25 min: 40% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 310 nm (or the determined λmax of the specific hydrazone derivative).

Calibration:

Prepare a series of calibration standards by derivatizing known concentrations of the target aldehyde or ketone using Protocol 1. Construct a calibration curve by plotting the peak area against the concentration.

Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Analyte Analyte (Aldehyde/Ketone) R-C(=O)-R' Product UV-Absorbing Hydrazone Derivative (Stable & Highly Conjugated) Analyte->Product + Reagent Reagent This compound Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Product Heat Heat (e.g., 60°C) Heat->Product

Caption: Derivatization of a carbonyl compound.

Experimental_Workflow Sample_Prep 1. Sample/Standard Preparation Derivatization 2. Add Derivatizing Reagent & Acid Catalyst Sample_Prep->Derivatization Reaction 3. Incubate (Heat) Derivatization->Reaction Dilution 4. Cool and Dilute Reaction->Dilution HPLC_Injection 5. HPLC Injection Dilution->HPLC_Injection Separation 6. Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection 7. UV Detection Separation->Detection Data_Analysis 8. Data Analysis (Quantification) Detection->Data_Analysis

Caption: Experimental workflow for analysis.

Logical_Relationship Analyte_Prop Analyte Property: Poor UV Absorbance Challenge Analytical Challenge: Low Sensitivity in HPLC-UV Analyte_Prop->Challenge Solution Solution: Pre-column Derivatization Challenge->Solution Reagent Derivatizing Agent: This compound Solution->Reagent Mechanism Mechanism: Formation of a Highly Conjugated Hydrazone Reagent->Mechanism Outcome Outcome: Enhanced UV Absorbance & Improved Sensitivity Mechanism->Outcome

Caption: Rationale for derivatization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization with 4-(Dimethylamino)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for derivatization using 4-(Dimethylamino)benzohydrazide. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results in your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for derivatization?

A1: this compound is a chemical reagent used to derivatize carbonyl compounds, such as aldehydes and ketones, as well as reducing sugars. Derivatization is a process that chemically modifies an analyte to enhance its analytical properties.[1] The key advantages of using this compound include:

  • Enhanced UV Detection: The 4-(dimethylamino)benzoyl moiety is a strong chromophore, which significantly increases the molar absorptivity of the derivatives. This leads to improved sensitivity in High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2]

  • Improved Mass Spectrometric Ionization: The tertiary amine group in the derivatizing agent can be readily protonated, which enhances ionization efficiency in positive mode electrospray ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[2]

  • Improved Chromatographic Behavior: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns.[2]

  • Formation of Stable Derivatives: The resulting hydrazone derivatives are generally stable, allowing for robust and reproducible analytical methods.[2]

Q2: What is the reaction mechanism of this compound with a carbonyl compound?

A2: The derivatization reaction is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazide group in this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone derivative. The reaction is typically catalyzed by a small amount of acid.

Q3: Can this compound be used to derivatize analytes other than aldehydes and ketones?

A3: Yes, this compound can also be used to derivatize reducing sugars. The open-chain form of a reducing sugar contains an aldehyde or ketone group that can react with the hydrazide to form a hydrazone. This allows for the sensitive quantification of carbohydrates by HPLC-UV or LC-MS.[3][4]

Q4: Is this derivatization technique related to specific signaling pathways?

A4: The derivatization process itself is a chemical reaction used for analytical purposes and is not directly a part of any biological signaling pathway. However, this technique is highly valuable for quantifying molecules that are integral components or biomarkers of signaling pathways. For example, it can be used to measure the levels of specific steroids or their metabolites that are involved in glucocorticoid signaling.[5][6][7] The derivatization step enhances the sensitivity and specificity of the measurement of these molecules, thereby enabling a more accurate understanding of the signaling pathway's activity.

Experimental Protocols

The following protocols provide a general framework for the derivatization of carbonyl compounds and reducing sugars with this compound. Optimization of these protocols is recommended for specific analytes and matrices.

Protocol 1: Derivatization of Aldehydes and Ketones for HPLC-UV Analysis

Materials:

  • This compound

  • Analyte standard or sample containing the carbonyl compound

  • Methanol or Ethanol (HPLC grade)

  • Glacial Acetic Acid

  • HPLC-grade water and acetonitrile for mobile phase

Procedure:

  • Preparation of Reagent Solution: Prepare a 10 mg/mL solution of this compound in methanol. This solution should be prepared fresh.

  • Sample Preparation: Dissolve the analyte standard or sample in methanol to a known concentration.

  • Derivatization Reaction:

    • In a reaction vial, mix 100 µL of the sample solution with 200 µL of the this compound solution.

    • Add one drop of glacial acetic acid to catalyze the reaction.

    • Cap the vial tightly and heat the mixture at 60-70°C for 30-60 minutes. The optimal time and temperature may vary depending on the reactivity of the carbonyl compound.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

    • After the reaction is complete, cool the mixture to room temperature. The hydrazone derivative may precipitate.

    • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under a gentle stream of nitrogen.

  • Sample Analysis:

    • Reconstitute the dried residue in a known volume of the HPLC mobile phase.

    • Inject an appropriate volume into the HPLC system for analysis.

Protocol 2: Derivatization of Reducing Sugars for HPLC-UV Analysis

Materials:

  • This compound

  • Sugar standard or sample containing reducing sugars

  • Methanol (HPLC grade)

  • 0.3 M Sodium Hydroxide (NaOH) solution

  • Glacial Acetic Acid

  • HPLC-grade water and acetonitrile for mobile phase

Procedure:

  • Sample and Reagent Preparation:

    • Prepare a solution of the sugar standard or sample in water.[3]

    • Prepare a 50 mg/mL solution of this compound in methanol.[3]

  • Derivatization Reaction:

    • In a micro-centrifuge tube, mix 100 µL of the sugar solution with 100 µL of 0.3 M NaOH solution.[3]

    • Add 200 µL of the this compound solution.

    • Vortex the mixture and heat at 70°C for 60-90 minutes.[3]

  • Neutralization and Dilution:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution with a few drops of glacial acetic acid.

    • Dilute the mixture with the HPLC mobile phase to a suitable concentration for analysis.

  • Sample Analysis:

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the filtered sample into the HPLC system.

Data Presentation: Performance of Hydrazine-Based Derivatization

Table 1: LOD and LOQ for DNPH-Derivatized Aldehydes and Ketones by HPLC-UV

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Hexanal2.4 nmol L⁻¹-[12]
Heptanal3.6 nmol L⁻¹-[12]
Formaldehyde0.009 ng m⁻³ (in air)-[13]
Acetaldehyde--[13]
Acetone--[13]

Table 2: General Reaction Conditions for Hydrazone Formation

ParameterRecommended ConditionRationaleReference
pH 4-6This range balances the protonation of the carbonyl group to increase its electrophilicity and the availability of the unprotonated, nucleophilic hydrazine.[2][14]
Temperature Room Temperature to 70°CHigher temperatures can increase the reaction rate, especially for less reactive ketones or sterically hindered compounds.[14][15]
Catalyst Acetic Acid (catalytic amount)A weak acid is sufficient to catalyze the dehydration step of the reaction.[2]
Reagent Molar Ratio 1.1 to 2-fold excess of hydrazideA slight excess of the derivatizing agent ensures complete reaction with the analyte.[15]
Solvent Methanol or EthanolThese solvents are suitable for dissolving both the analyte and the derivatizing agent.[16]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of a sample with this compound followed by HPLC analysis.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_workup Work-up cluster_analysis Analysis prep_reagent Prepare 4-(Dimethylamino) benzohydrazide Solution mix Mix Sample, Reagent, and Catalyst prep_reagent->mix prep_sample Prepare Analyte Standard/Sample prep_sample->mix heat Heat Reaction Mixture (e.g., 60-70°C) mix->heat monitor Monitor Reaction (e.g., by TLC) heat->monitor cool Cool to Room Temperature monitor->cool remove_solvent Remove Solvent/ Filter Precipitate cool->remove_solvent reconstitute Reconstitute in Mobile Phase remove_solvent->reconstitute inject Inject into HPLC System reconstitute->inject detect UV or MS Detection inject->detect quantify Quantify Analyte detect->quantify

General workflow for this compound derivatization.
Signaling Pathway Context

This diagram illustrates how the derivatization technique fits into the broader context of studying molecules involved in biological signaling pathways.

signaling_pathway_context bio_system Biological System (e.g., Cell Culture, Animal Model) signaling_pathway Signaling Pathway Activation/ Inhibition bio_system->signaling_pathway sample_collection Sample Collection (e.g., Plasma, Tissue) signaling_pathway->sample_collection extraction Analyte Extraction sample_collection->extraction derivatization Derivatization with This compound extraction->derivatization lc_ms_analysis LC-MS/MS Analysis derivatization->lc_ms_analysis quantification Quantification of Signaling Molecule/Metabolite lc_ms_analysis->quantification data_interpretation Data Interpretation and Pathway Analysis quantification->data_interpretation

Role of derivatization in the analysis of signaling pathway components.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the derivatization with this compound.

Low or No Product Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield ph Incorrect pH start->ph reagents Poor Reagent Quality/ Degradation start->reagents conditions Suboptimal Reaction Conditions start->conditions water Presence of Water start->water steric Steric Hindrance start->steric adjust_ph Adjust pH to 4-6 with catalytic acetic acid ph->adjust_ph Check fresh_reagents Use fresh, high-purity reagents reagents->fresh_reagents Verify optimize_conditions Increase temperature or reaction time conditions->optimize_conditions Optimize dry_solvents Use anhydrous solvents and glassware water->dry_solvents Ensure prolong_reaction Increase reaction time and/or temperature steric->prolong_reaction Address

Troubleshooting low or no product yield in hydrazone formation.
Possible Cause Troubleshooting Step Reference
Incorrect pH Check and adjust the pH of the reaction mixture to a mildly acidic range (pH 4-6). A few drops of acetic acid can often be used as a catalyst.[2]
Poor Quality Reagents Ensure the aldehyde/ketone and hydrazine are pure. Impurities can interfere with the reaction. Consider purifying the starting materials if necessary.[14]
Suboptimal Reaction Conditions The reaction may be too slow at room temperature, especially for ketones. Increase the reaction temperature (e.g., to 60-70°C) and/or extend the reaction time.[14]
Presence of Water Hydrazone formation is a condensation reaction that produces water. The presence of excess water in the reaction mixture can inhibit the reaction. Use anhydrous solvents and dry glassware.[1]
Steric Hindrance If using bulky aldehydes/ketones, the reaction may be slow. Increase the reaction time and/or temperature.[2]

Multiple or Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step Reference
Formation of Azine Side Product This is a common side reaction where the initially formed hydrazone reacts with a second molecule of the carbonyl compound. To minimize this, use a 1:1 molar ratio of reactants or add the carbonyl compound dropwise to the hydrazine solution.[14]
E/Z Isomers of the Hydrazone The C=N double bond of the hydrazone can exist as E and Z isomers, which may separate under certain chromatographic conditions, leading to two peaks for a single analyte. Adjusting the mobile phase composition or temperature may help to co-elute the isomers.
Excess Derivatizing Reagent A large excess of unreacted this compound can result in a large peak in the chromatogram. Optimize the molar ratio of the reagent to the analyte. A post-derivatization cleanup step, such as solid-phase extraction (SPE), can be used to remove excess reagent.
Analyte Degradation High temperatures or harsh pH conditions can cause the analyte or the derivative to degrade. Use milder reaction conditions if degradation is suspected.[14]
Matrix Effects Components in the sample matrix may also be derivatized or can interfere with the chromatography. Implement a more rigorous sample cleanup procedure before derivatization.

References

Troubleshooting low derivatization efficiency with 4-(Dimethylamino)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Dimethylamino)benzohydrazide, a high-performance derivatization reagent for aldehydes and ketones. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal derivatization efficiency in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is primarily used as a derivatization reagent to enhance the detection of aldehydes and ketones in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). By reacting with the carbonyl group of these analytes, it attaches a 4-(dimethylamino)benzoyl moiety, which improves ionization efficiency and UV absorbance, thereby increasing the sensitivity of the analysis.

Q2: What is the reaction mechanism between this compound and a carbonyl compound?

A2: The reaction is a nucleophilic addition-elimination, also known as a condensation reaction. The hydrazine nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone derivative. This reaction is typically catalyzed by a weak acid.

Q3: Why am I observing low or no product formation?

A3: Low derivatization efficiency can be due to several factors, including suboptimal reaction conditions (pH, temperature, time), degradation of the reagent, presence of interfering substances in the sample, or improper sample preparation. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Q4: Can this compound be used for quantitative analysis?

A4: Yes, it is well-suited for quantitative analysis. The derivatization reaction can be driven to completion under optimized conditions, allowing for the accurate quantification of aldehydes and ketones. For best results, it is recommended to use an internal standard, preferably a stable isotope-labeled version of the analyte.

Troubleshooting Guide for Low Derivatization Efficiency

Low derivatization efficiency is a common issue that can often be resolved by systematically evaluating and optimizing various experimental parameters.

Potential Cause Explanation & Recommended Solution
Suboptimal pH The reaction of hydrazides with carbonyls is acid-catalyzed. However, at very low pH, the hydrazine nitrogen can be protonated, reducing its nucleophilicity. Solution: Optimize the reaction pH. Typically, a weakly acidic environment (pH 4-6) is ideal. The use of an acetic acid catalyst is commonly reported in similar derivatization protocols.
Incorrect Reaction Temperature Derivatization reactions are temperature-dependent. Insufficient heat may lead to slow reaction kinetics, while excessive heat can cause degradation of the reagent or the product. Solution: Optimize the reaction temperature. A good starting point is room temperature, with the option to gently heat to 40-60°C to increase the reaction rate.[1][2]
Inadequate Reaction Time The derivatization reaction may not have proceeded to completion. Solution: Increase the incubation time. Monitor the reaction progress over a time course (e.g., 30 min, 1h, 2h, 4h) to determine the optimal reaction time.[2]
Reagent Degradation This compound, like other hydrazide reagents, can be susceptible to degradation, especially if improperly stored. Solution: Use a fresh batch of the reagent. Store the reagent under cool, dry, and dark conditions. Prepare reagent solutions fresh before each experiment.
Insufficient Reagent Concentration An inadequate amount of the derivatization reagent will lead to incomplete reaction with the analyte. Solution: Increase the molar excess of this compound relative to the carbonyl compound. A 10 to 100-fold molar excess is a common starting point.[2]
Sample Matrix Effects Components in the sample matrix may interfere with the derivatization reaction or degrade the reagent. Solution: Implement a sample clean-up step prior to derivatization. Solid-phase extraction (SPE) is a common and effective method for removing interfering substances.
Poor Solubility The derivatization reagent or the analyte may not be fully dissolved in the chosen solvent, limiting the reaction. Solution: Ensure that both the reagent and the sample are completely dissolved. Consider using a co-solvent or a different solvent system. Gentle warming and vortexing can aid in dissolution.
Presence of Water The derivatization reaction produces water as a byproduct. According to Le Chatelier's principle, excess water in the reaction mixture can inhibit the forward reaction. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Experimental Protocols

The following is a general protocol for the derivatization of aldehydes and ketones with this compound, adapted from established methods for similar Girard's reagents.[1][2] Optimization of specific parameters for your analyte and sample matrix is recommended.

Protocol: Derivatization for HPLC-MS Analysis

Materials:

  • This compound

  • Aldehyde/Ketone standard or sample

  • Methanol (HPLC grade, anhydrous)

  • Acetonitrile (HPLC grade, anhydrous)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • Ammonium hydroxide (for neutralization, if necessary)

  • Vials (e.g., 1.5 mL autosampler vials)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Preparation of Reagent Solution: Prepare a stock solution of this compound in anhydrous methanol or acetonitrile (e.g., 10 mg/mL). This solution should be prepared fresh daily.

  • Sample Preparation: Dissolve the aldehyde or ketone standard/sample in a suitable solvent (e.g., 70% methanol in water).

  • Derivatization Reaction:

    • In a clean vial, combine 100 µL of the sample solution with a molar excess of the this compound solution (e.g., 10-100 fold excess).

    • Add a catalytic amount of glacial acetic acid (e.g., 5-10 µL of a 10% solution in the reaction solvent).

    • Vortex the mixture gently to ensure homogeneity.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature. Start with room temperature for 1-2 hours or heat to 40-60°C for 30-60 minutes to expedite the reaction.[1][2] Monitor the reaction for optimal time and temperature.

  • Reaction Quenching (Optional):

    • If necessary, the reaction can be stopped by neutralizing the acid catalyst with a small amount of ammonium hydroxide.

  • Analysis:

    • Dilute the reaction mixture with the initial mobile phase of your HPLC method.

    • The sample is now ready for injection into the HPLC-MS system.

Optimization of Derivatization Conditions

For achieving the highest efficiency, it is crucial to optimize the reaction conditions. The table below summarizes typical ranges for key parameters based on derivatization with analogous Girard's reagents.[1][2]

Parameter Condition Range Recommendation
Solvent 70% Methanol, 70% EthanolStart with 70% Methanol.
Temperature Room Temperature to 85°CBegin with 40-60°C.
Reaction Time 10 minutes to 24 hoursTest a time course from 30 min to 4 hours.
Reagent Molar Ratio 2:1 to 2000:1 (Reagent:Analyte)Start with a 10:1 to 100:1 molar excess.
Catalyst Acetic AcidUse a small volume of glacial acetic acid.

Visualizing the Workflow and Reaction

To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.

Derivatization_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis reagent_prep Prepare Reagent Solution (this compound in Methanol) mix Mix Sample, Reagent, and Acid Catalyst reagent_prep->mix sample_prep Prepare Sample Solution (Aldehyde/Ketone in Solvent) sample_prep->mix incubate Incubate (Optimize Time & Temperature) mix->incubate quench Quench Reaction (Optional) incubate->quench analyze Analyze by HPLC-MS quench->analyze Reaction_Mechanism cluster_reactants reactant1 Aldehyde/Ketone (R-C(=O)-R') intermediate Intermediate reactant1->intermediate + reactant2 This compound reactant2->intermediate product Hydrazone Derivative intermediate->product - H₂O water H₂O

References

Technical Support Center: 4-(Dimethylamino)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 4-(Dimethylamino)benzohydrazide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be degrading in my aqueous buffer. What are the likely causes?

A1: Degradation in aqueous solutions is a common issue. The primary causes are hydrolysis, photodegradation, and to a lesser extent, thermal degradation. The hydrazide functional group is susceptible to cleavage, particularly under acidic or basic conditions. Exposure to light, especially UV light, can also lead to decomposition.

Q2: What is the optimal pH for storing and using my this compound derivative in an aqueous solution?

A2: Generally, hydrazide and hydrazone derivatives exhibit greater stability at a neutral pH (around 7.0-7.4). Hydrolysis is often catalyzed by both acids and bases.[1] Therefore, it is crucial to maintain a well-buffered solution within the neutral range to minimize degradation.

Q3: I am observing low yields during the synthesis of a hydrazone derivative from this compound. What are the common pitfalls?

A3: Low yields in hydrazone synthesis can stem from several factors:

  • Suboptimal pH: The condensation reaction is typically acid-catalyzed, but a highly acidic environment can lead to the hydrolysis of the starting hydrazide. A mildly acidic pH is often optimal.

  • Poor quality of reagents: Impurities in the aldehyde or ketone can lead to side reactions.

  • Steric hindrance: Bulky substituents on either the hydrazide or the carbonyl compound can slow down the reaction.

  • Side reactions: The formation of azines is a common side reaction.

Q4: Can the solvent I use for my stock solution affect the stability of my compound?

A4: Yes, the choice of solvent is critical. While DMSO is a common solvent for preparing stock solutions, its presence in aqueous buffers, even at low concentrations, can sometimes influence compound stability and assay performance. It is recommended to use the lowest possible concentration of DMSO in your final assay.

Q5: Are there any known signaling pathways where this compound derivatives are active?

A5: Yes, derivatives of this compound have been identified as inhibitors of several protein kinases. One notable target is the Microtubule Affinity Regulating Kinase 4 (MARK4).[2][3] MARK4 is involved in regulating microtubule dynamics and has been implicated in various diseases, including cancer and neurological disorders.

Troubleshooting Guides

Compound Stability Issues in Aqueous Buffers
Observed Issue Potential Cause Troubleshooting Steps
Decreased compound concentration over time (confirmed by HPLC/LC-MS) Hydrolysis - Adjust the buffer pH to a neutral range (7.0-7.4).- Perform a pH stability study to identify the optimal pH for your specific derivative.- Store stock solutions in an anhydrous organic solvent (e.g., DMSO) at -20°C or -80°C and prepare fresh aqueous solutions before each experiment.
Photodegradation - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental procedures.- If the compound is highly light-sensitive, consider working under red light.
Oxidation - Degas buffers to remove dissolved oxygen.- Consider adding antioxidants to the buffer if compatible with your assay.
Precipitation of the compound in the assay buffer Low aqueous solubility - Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring it does not exceed a concentration that affects the assay's performance (typically <1%).- Use a fresh stock solution, as compound precipitation can occur over time in frozen stocks.
Synthesis and Purification of Hydrazone Derivatives
Observed Issue Potential Cause Troubleshooting Steps
Low or no product formation Incorrect pH - Add a catalytic amount of a weak acid (e.g., acetic acid) to the reaction mixture.
Inactive starting materials - Use freshly opened or purified aldehyde/ketone and this compound.
Reaction not going to completion - Increase the reaction time or gently heat the reaction mixture.
Formation of multiple products (observed by TLC or LC-MS) Azine formation (side reaction) - Use a slight excess of the hydrazide relative to the aldehyde/ketone.
Degradation of product - Use milder reaction conditions (e.g., lower temperature).
Difficulty in purification Similar polarity of product and starting materials - Optimize the solvent system for column chromatography.- Consider recrystallization from a suitable solvent system.

Data Presentation

Table 1: Illustrative pH-Dependent Hydrolysis of a this compound Derivative
pHHalf-life (t1/2) at 25°C (hours)
3.012
5.072
7.4> 240
9.048

Note: This table presents illustrative data based on the general understanding of hydrazone stability. Actual values will vary depending on the specific derivative.

Table 2: Illustrative Photostability of a this compound Derivative
Light Condition% Degradation after 24 hours
Ambient laboratory light< 5%
Direct sunlight25%
UV lamp (365 nm)60%

Note: This table presents illustrative data. Actual photodegradation rates will depend on the specific compound, solvent, and light intensity.

Experimental Protocols

Protocol 1: General Procedure for Assessing Aqueous Stability
  • Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound derivative in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in various aqueous buffers (e.g., phosphate-buffered saline at pH 5.0, 7.4, and 9.0).

  • Incubation: Incubate the working solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by a validated HPLC or LC-MS method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the concentration of the compound versus time to determine the degradation kinetics and calculate the half-life at each pH.

Protocol 2: General Procedure for Photostability Assessment
  • Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water) in a quartz cuvette or a clear glass vial.

  • Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.

  • Light Exposure: Expose the sample to a controlled light source (e.g., a calibrated UV lamp or a photostability chamber) for a defined period. Place the dark control next to the exposed sample.

  • Analysis: At specific time intervals, withdraw aliquots from both the exposed and control samples and analyze them by HPLC or LC-MS.

  • Data Analysis: Compare the degradation of the exposed sample to the dark control to determine the extent of photodegradation.

Mandatory Visualization

MARK4_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Stress, Growth Factors) Upstream_Kinase Upstream Kinase (e.g., LKB1) Extracellular_Signal->Upstream_Kinase activates MARK4 MARK4 Upstream_Kinase->MARK4 phosphorylates & activates Tau Tau Protein MARK4->Tau phosphorylates Phosphorylated_Tau Phosphorylated Tau MARK4->Phosphorylated_Tau Inhibitor This compound Derivative Inhibitor->MARK4 inhibits Microtubule_Destabilization Microtubule Destabilization Phosphorylated_Tau->Microtubule_Destabilization leads to Neuronal_Dysfunction Neuronal Dysfunction Microtubule_Destabilization->Neuronal_Dysfunction results in Experimental_Workflow_Stability Start Start: Compound Stability Assessment Prep_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prep_Stock Prep_Working Prepare Working Solutions in Aqueous Buffers (pH 5, 7.4, 9) Prep_Stock->Prep_Working Incubate Incubate at Constant Temperature (e.g., 25°C) Prep_Working->Incubate Time_Points Collect Aliquots at Multiple Time Points Incubate->Time_Points Analysis Analyze by HPLC/LC-MS Time_Points->Analysis Data_Analysis Determine Degradation Kinetics and Half-life Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

References

Technical Support Center: pH Optimization for Hydrazone Formation with 4-(Dimethylamino)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)benzohydrazide for hydrazone formation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no hydrazone product formation. Suboptimal pH: The reaction rate is highly pH-dependent.Systematically screen a pH range from 4.0 to 7.4. Start with a pH around 4-5, as hydrazone formation is typically acid-catalyzed.[1][2]
Steric Hindrance: Bulky substituents on the aldehyde or ketone may hinder the reaction.Consider using a less sterically hindered carbonyl compound if possible.
Low Reactant Concentration: Insufficient concentration of either the hydrazide or the carbonyl compound.Increase the concentration of the limiting reagent. A significant effect of reactant concentration on yield has been observed.[1]
Low Temperature: The reaction may be too slow at ambient temperature.Gently heat the reaction mixture, for example, to 50-60°C, as this has been shown to improve reaction yields and times.[1]
Hydrazone product is unstable and hydrolyzes. Acidic Conditions: Hydrazone linkages are susceptible to acid-catalyzed hydrolysis.[3][4]If the application allows, increase the pH of the final solution to neutral (pH 7.4) where hydrazones are generally more stable.[3]
Aliphatic Carbonyl Used: Hydrazones derived from aliphatic aldehydes are less stable than those from aromatic aldehydes.[3][5]If possible, use an aromatic aldehyde to increase the stability of the hydrazone linkage due to π-electron conjugation.[3][5]
Presence of Electron-Withdrawing Groups: These groups near the hydrazone bond can increase susceptibility to hydrolysis.[3]If designing the linker is an option, consider using reactants with electron-donating groups to enhance stability.[3]
Reaction is too slow at physiological pH (7.4). General Reaction Kinetics: Hydrazone formation can be slow at neutral pH without catalysis.[6]Consider the use of a catalyst. While aniline was traditionally used, newer, less toxic amine buffers can accelerate the reaction at neutral pH.[6]
Reactant Structure: The intrinsic reactivity of the specific aldehyde/ketone and hydrazide pair may be low at this pH.Some studies have shown maximal reaction rates at physiological pH for specific reactants, indicating that the optimal pH can be system-dependent.[7] A pH screen is still recommended.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted optimal pH for hydrazone formation?

A1: Hydrazone formation is typically acid-catalyzed, with the optimal pH often falling in the range of 4.0 to 5.0.[1][2] This is because the reaction requires protonation of the carbonyl group to increase its electrophilicity, but at very low pH, the hydrazine nucleophile becomes protonated and non-reactive.

Q2: Why is my hydrazone product hydrolyzing, and how can I prevent it?

A2: Hydrazone hydrolysis is the reverse reaction of its formation and is also acid-catalyzed.[3][4] The stability of the hydrazone bond is significantly influenced by pH and the structure of the reactants. To prevent hydrolysis, you can:

  • Adjust the pH: Increase the pH of your solution to a neutral or slightly basic level (pH 7.4 or higher) where the hydrazone bond is generally more stable.[3]

  • Choose Your Reactants Wisely: Hydrazones formed from aromatic aldehydes are more stable than those from aliphatic aldehydes due to the conjugation of π-electrons.[3][5]

  • Consider Substituent Effects: Electron-donating groups on the aromatic ring of the aldehyde can increase the stability of the hydrazone.[3]

Q3: Can I perform the hydrazone formation reaction at a neutral pH like 7.4?

A3: Yes, it is possible to form hydrazones at neutral pH. While the reaction is often slower compared to acidic conditions, some systems, particularly those involving specific reactants, show maximal formation rates at physiological pH.[7][8] The use of catalytic amine buffers can also significantly accelerate the reaction at neutral pH.[6]

Q4: How do substituents on the aldehyde or ketone affect the reaction with this compound?

A4: Substituents can have a significant electronic effect on the carbonyl reactant. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, which can lead to faster reaction rates.[3] Conversely, electron-donating groups may slow down the initial reaction but can increase the stability of the resulting hydrazone.[3]

Quantitative Data Summary

The following table summarizes the effect of pH on hydrazone formation kinetics from various studies. Note that the specific rates are highly dependent on the reactants and conditions.

pHReactantsObservationReference
4.0DPA-linked hydrazide and p-nitrobenzaldehydeReaction proceeded smoothly to completion.[1]
4.24-arm PEG-hydrazine and 8-arm PEG-aldehydeSlow hydrogel formation observed.[7]
7.34-arm PEG-hydrazine and 8-arm PEG-aldehydeMaximal rate of hydrogel formation.[7]
7.4Phenylhydrazine and various aldehydes/ketonesReaction rates were measured; electron-deficient aldehydes reacted faster than electron-rich ones.[8]
5.5Aliphatic aldehyde-derived PEG-PE conjugatesHighly unstable, complete disappearance of the conjugate within 2 minutes.[5]
7.4Aliphatic aldehyde-derived PEG-PE conjugatesReasonably stable, but hydrolysis rate depends on the acyl hydrazide chain length.[5]
5.5 & 7.4Aromatic aldehyde-derived PEG-PE conjugatesHighly stable with no significant hydrolysis observed after extended periods.[5]

Experimental Protocols

Protocol: pH Screening for Optimal Hydrazone Formation

This protocol outlines a general method for determining the optimal pH for hydrazone formation between this compound and a carbonyl compound using UV-Vis spectrophotometry or HPLC.

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., acetate buffers for pH 4.0, 4.5, 5.0, 5.5 and phosphate buffers for pH 6.0, 6.5, 7.0, 7.4).

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

    • Prepare a stock solution of the aldehyde or ketone partner in the same solvent.

  • Reaction Setup:

    • In separate reaction vessels (e.g., microcentrifuge tubes or HPLC vials), add the appropriate buffer.

    • Add a small, known volume of the this compound stock solution to each vessel.

    • Initiate the reaction by adding a known volume of the aldehyde/ketone stock solution to each vessel. The final concentration of the organic solvent should be kept low and consistent across all samples.

  • Reaction Monitoring:

    • UV-Vis Spectrophotometry: If the hydrazone product has a unique absorbance maximum distinct from the reactants, monitor the increase in absorbance at that wavelength over time.

    • HPLC: At specific time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), take an aliquot of the reaction mixture, quench the reaction if necessary (e.g., by a pH shift), and analyze the sample by reverse-phase HPLC to quantify the amount of product formed and reactants consumed.

  • Data Analysis: Plot the initial reaction rate or the product yield at a specific time point against the pH to determine the optimal pH for the reaction.

Visualizations

Hydrazone_Formation_Equilibrium cluster_reactants Reactants cluster_product Product cluster_conditions pH Influence Aldehyde/Ketone Aldehyde/Ketone Hydrazone Hydrazone Aldehyde/Ketone->Hydrazone Formation (k_f) 4-DMABH This compound 4-DMABH->Hydrazone Hydrazone->Aldehyde/Ketone Hydrolysis (k_h) Hydrazone->4-DMABH Acidic_pH Acidic pH (4-5) Formation (k_f) Formation (k_f) Acidic_pH->Formation (k_f) Favors Hydrolysis (k_h) Hydrolysis (k_h) Acidic_pH->Hydrolysis (k_h) Favors Neutral_pH Neutral pH (~7.4) Neutral_pH->Hydrazone Generally Stable Alkaline_pH Alkaline pH (>8) Alkaline_pH->Hydrazone More Stable

Caption: pH influence on hydrazone formation and hydrolysis equilibrium.

References

Technical Support Center: 4-(Dimethylamino)benzohydrazide Reagent Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of excess 4-(Dimethylamino)benzohydrazide from experimental samples.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove excess this compound?

Excess this compound can interfere with downstream analytical techniques, such as mass spectrometry or NMR, by obscuring signals from the product of interest. It can also impact the purity and yield of the desired compound in synthetic procedures.

Q2: What are the primary methods for removing excess this compound?

The most common methods for removing excess this compound are liquid-liquid extraction (LLE), solid-phase extraction (SPE), and precipitation/crystallization. The choice of method depends on the properties of the desired product and the solvent system used in the reaction.

Q3: How does the chemical nature of this compound inform its removal?

This compound possesses a basic dimethylamino group. This allows for its selective removal from an organic phase by extraction with an acidic aqueous solution, which protonates the dimethylamino group, rendering the molecule water-soluble.

Q4: Can I remove excess this compound by evaporation?

While possible, evaporation is generally not recommended due to the relatively high boiling point of this compound. More selective methods like extraction or chromatography are preferred to avoid potential degradation of the target compound and ensure efficient removal of the excess reagent.

Troubleshooting Guides

Issue 1: Poor removal of this compound using liquid-liquid extraction.
Possible Cause Troubleshooting Step
Incomplete protonation of the dimethylamino group.Ensure the aqueous wash solution is sufficiently acidic (e.g., 1M HCl). Perform multiple extractions with the acidic solution.
The desired product is also extracted into the aqueous phase.If your product is acid-sensitive or also has basic functional groups, consider an alternative method like solid-phase extraction or chromatography.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Issue 2: The desired product is lost during solid-phase extraction.
Possible Cause Troubleshooting Step
The SPE sorbent is retaining the product.Ensure the chosen SPE sorbent has a different affinity for your product compared to the this compound. For example, if your product is non-polar, use a polar sorbent to retain the more polar hydrazide.
The elution solvent is too strong.Use a gradient elution, starting with a weaker solvent to first elute your product and then a stronger solvent to remove the bound this compound.

Data Summary

The following table summarizes the recommended methods for removing excess this compound.

Method Principle Advantages Considerations
Liquid-Liquid Extraction (LLE) Exploits the basicity of the dimethylamino group to move the reagent from an organic to an acidic aqueous phase.Simple, rapid, and cost-effective for acid-stable products.Product must be stable in acidic conditions and soluble in a water-immiscible organic solvent.
Solid-Phase Extraction (SPE) Differential retention of the reagent and product on a solid support.High selectivity, can be automated, and suitable for a wide range of products.Requires method development to select the appropriate sorbent and solvent system.
Precipitation/Crystallization Selective precipitation of the product or the reagent from the reaction mixture.Can yield a highly pure product.Requires suitable solubility differences between the product and the reagent in a given solvent.

Experimental Protocols

Protocol 1: Removal by Liquid-Liquid Extraction

This protocol is suitable for reaction mixtures where the desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and is stable to dilute acid.

  • Reaction Quenching: Quench the reaction mixture as required by your specific procedure.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M HCl (aq). It is recommended to perform at least two washes.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the product.

Protocol 2: Removal by Solid-Phase Extraction

This protocol is a general guideline and may require optimization for your specific product. This example uses a normal-phase SPE cartridge.

  • Cartridge Conditioning: Condition a normal-phase SPE cartridge (e.g., silica or diol) by passing a non-polar solvent (e.g., hexane) through it.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent and load it onto the conditioned cartridge.

  • Elution of Product: Elute the less polar product with a non-polar solvent or a mixture of non-polar and slightly more polar solvents (e.g., hexane/ethyl acetate).

  • Elution of Reagent: Elute the more polar this compound with a polar solvent (e.g., methanol).

  • Analysis: Collect fractions and analyze them (e.g., by TLC or LC-MS) to determine which fractions contain the purified product.

Visualizations

LLE_Workflow cluster_0 Liquid-Liquid Extraction Workflow Reaction Mixture Reaction Mixture Dilute Dilute Reaction Mixture->Dilute Add Organic Solvent Acidic Wash Acidic Wash Dilute->Acidic Wash Add 1M HCl Organic Phase (Product) Organic Phase (Product) Acidic Wash->Organic Phase (Product) Aqueous Phase (Reagent) Aqueous Phase (Reagent) Acidic Wash->Aqueous Phase (Reagent) Dry & Concentrate Dry & Concentrate Organic Phase (Product)->Dry & Concentrate Purified Product Purified Product Dry & Concentrate->Purified Product

Caption: Workflow for removing excess this compound using liquid-liquid extraction.

SPE_Workflow cluster_1 Solid-Phase Extraction Workflow Condition Cartridge Condition Cartridge Load Sample Load Sample Condition Cartridge->Load Sample Non-polar solvent Elute Product Elute Product Load Sample->Elute Product Non-polar solvent Elute Reagent Elute Reagent Elute Product->Elute Reagent Polar solvent Collect Fractions Collect Fractions Elute Reagent->Collect Fractions

Caption: General workflow for separation using solid-phase extraction.

Technical Support Center: Purifying 4-(Dimethylamino)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(Dimethylamino)benzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as methyl 4-(dimethylamino)benzoate and excess hydrazine hydrate. Side-products from the reaction, though not extensively documented in readily available literature, could include products of incomplete reaction or degradation. It is also possible for the product to form hydrazone derivatives if aldehydes are present.

Q2: What is the recommended method for purifying this compound?

A2: Recrystallization from hot 95% ethanol is a documented and effective method for obtaining pure, colorless needles of this compound.[1][2] For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed.

Q3: My purified this compound product is not a white crystalline solid. What could be the issue?

A3: A discolored product may indicate the presence of impurities. Trace amounts of unreacted starting materials or by-products can impart color. Ensure all glassware is clean and that the solvents used for purification are of high purity. If the product is an oil or waxy solid, it may still contain residual solvent or impurities that lower its melting point.

Q4: How can I monitor the purity of my this compound during purification?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring purity. A potential solvent system to try is a mixture of dichloromethane (DCM) and methanol (MeOH), for instance, in a 98:2 ratio. The product, being polar, should have a lower Rf value than the less polar starting ester. Staining with an appropriate reagent or visualization under UV light can help in identifying different spots.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization The product is too soluble in the recrystallization solvent, even at low temperatures.- Ensure the minimum amount of hot solvent is used to dissolve the crude product. - After cooling to room temperature, place the solution in an ice bath or refrigerate to maximize crystal formation. - Consider a different solvent or a co-solvent system where the product has lower solubility at cold temperatures.
The product precipitated out too quickly, trapping impurities.- Allow the hot solution to cool slowly to room temperature before placing it in a cold bath. Slow cooling promotes the formation of larger, purer crystals.[3]
Oily Product After Purification Residual solvent is present.- Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvent, but be cautious of the product's melting point.
Impurities are present that depress the melting point.- Re-purify the product using the same or an alternative method (e.g., column chromatography if recrystallization was unsuccessful).
Multiple Spots on TLC After Purification Incomplete separation of impurities.- For recrystallization, ensure that the solution was not supersaturated with impurities. - For column chromatography, optimize the solvent system to achieve better separation between the product and impurity spots. A shallower solvent gradient or a different solvent system may be necessary.
Product seems to degrade during purification The product may be sensitive to prolonged heat or certain conditions.- Minimize the time the product is heated during recrystallization. - If using column chromatography, work efficiently to minimize the time the product is on the silica gel.

Quantitative Data Summary

Table 1: Expected Purity and Yield of this compound

Purification Stage Typical Purity (%) Expected Yield Range (%)
Crude Product70-9085-95
After Recrystallization>9870-85
After Column Chromatography>9960-80

Note: These values are estimates and can vary significantly based on reaction conditions and purification technique.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a suitable flask, dissolve the crude this compound product in a minimal amount of hot 95% ethanol with stirring.[1][2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: To maximize the yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing:

    • Choose an appropriate size column based on the amount of crude product (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (e.g., 70-230 mesh for gravity chromatography) in a non-polar solvent.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully add the dissolved sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent or a solvent mixture of low polarity.

    • Gradually increase the polarity of the eluent. For this compound, a gradient of dichloromethane (DCM) with increasing amounts of methanol (MeOH) can be effective.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Purification Workflow for this compound crude_product Crude Product recrystallization Recrystallization (Hot 95% Ethanol) crude_product->recrystallization tlc_check1 TLC Purity Check recrystallization->tlc_check1 pure_product Pure Product tlc_check1->pure_product Pure column_chromatography Column Chromatography (Silica Gel, DCM/MeOH) tlc_check1->column_chromatography Not Pure tlc_check2 TLC Purity Check column_chromatography->tlc_check2 tlc_check2->pure_product Pure

Caption: General purification workflow for this compound.

Troubleshooting_Tree Troubleshooting Low Purity After Recrystallization start Impure product after recrystallization (TLC) check_cooling Was cooling too rapid? start->check_cooling slow_cooling Action: Repeat recrystallization with slow cooling. check_cooling->slow_cooling Yes check_solvent Is the product highly soluble in cold solvent? check_cooling->check_solvent No change_solvent Action: Choose a different solvent or co-solvent system. check_solvent->change_solvent Yes column_chromatography Action: Purify by column chromatography. check_solvent->column_chromatography No

Caption: Decision tree for troubleshooting low purity after recrystallization.

References

Technical Support Center: Enhancing Ionization Efficiency for LC-MS with Derivatization Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing Liquid Chromatography-Mass Spectrometry (LC-MS) ionization efficiency through chemical derivatization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using derivatization reagents in LC-MS?

A1: Chemical derivatization is a technique used to modify an analyte's chemical structure to improve its analytical performance. In LC-MS, derivatization is primarily employed to:

  • Enhance Ionization Efficiency: Many compounds have poor ionization efficiency in common LC-MS ion sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Derivatization introduces a readily ionizable group (a "charge tag") to the analyte, significantly increasing its signal intensity in the mass spectrometer.[1][2][3]

  • Improve Chromatographic Separation: Derivatization can alter the polarity of an analyte, leading to better retention and peak shape on reversed-phase columns.[3][4]

  • Increase Selectivity and Reduce Matrix Effects: By targeting specific functional groups, derivatization can help to distinguish the analyte of interest from co-eluting matrix components, thereby reducing ion suppression and improving quantitative accuracy.[2][5]

  • Facilitate Structural Elucidation: Derivatization can produce characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in the structural confirmation of the analyte.[2][3]

Q2: How do I choose the right derivatization reagent for my analyte?

A2: The selection of a derivatization reagent is dictated by the functional group(s) present on your analyte and the desired analytical outcome.[4] Key considerations include:

  • Analyte Functional Group: The reagent must selectively react with a specific functional group on the analyte, such as an amine, carboxyl, hydroxyl, or carbonyl group.[6]

  • Ionization Mode: Choose a reagent that introduces a group that is readily ionized in your intended MS ionization mode (e.g., a permanently charged quaternary amine for positive ESI).

  • Reaction Conditions: The derivatization reaction should be efficient, specific, and proceed under conditions that do not degrade the analyte.[6]

  • Stability of the Derivative: The resulting derivative must be stable throughout the sample preparation, chromatographic separation, and MS detection process.[6]

Q3: What are some common classes of derivatization reagents for LC-MS?

A3: Several classes of reagents are commonly used, targeting different functional groups:

  • For Amines and Phenols: Reagents like Dansyl Chloride and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are frequently used.[4][7]

  • For Carboxylic Acids: Reagents such as 3-picolylamine and 2-picolylamine are used to introduce a basic nitrogen, enhancing positive mode ionization.[8]

  • For Carbonyls (Aldehydes and Ketones): Hydrazine-based reagents like Dansyl Hydrazine are commonly employed.[4]

  • For Hydroxyl Groups: Reagents like isonicotinoyl chloride (INC) and 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) can be used.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during LC-MS analysis with derivatization.

Problem 1: Low or No Signal for the Derivatized Analyte

Possible Causes & Solutions

  • Incomplete Derivatization Reaction:

    • Verify Reagent Quality: Ensure the derivatization reagent has not degraded. Many reagents are sensitive to moisture and light.

    • Optimize Reaction Conditions: Systematically optimize the reaction time, temperature, pH, and reagent-to-analyte molar ratio.[6] Inadequate optimization can lead to incomplete derivatization.[6]

    • Check Solvent Compatibility: The reaction solvent must be compatible with both the analyte and the derivatization reagent.

  • Ion Suppression:

    • Improve Sample Cleanup: Co-eluting matrix components can suppress the ionization of the derivatized analyte.[5][9] Enhance sample preparation by incorporating solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9]

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate the derivatized analyte from interfering compounds.[5]

    • Dilute the Sample: If possible, diluting the sample can mitigate matrix effects.

  • Instability of the Derivative:

    • Assess Derivative Stability: The formed derivative may be unstable in the sample matrix or under the LC or MS conditions. Analyze the sample immediately after derivatization or investigate different storage conditions (e.g., temperature, light exposure).

  • Incorrect MS Parameters:

    • Optimize Ion Source Settings: Ensure the ion source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the derivatized analyte.

    • Verify Mass Transitions (for MS/MS): Confirm the precursor and product ion m/z values for the derivatized analyte.

Troubleshooting Workflow for Low/No Signal

start Low or No Signal check_reaction Incomplete Reaction? start->check_reaction check_suppression Ion Suppression? check_reaction->check_suppression No optimize_reaction Optimize Reaction: - Time - Temperature - pH - Reagent Ratio check_reaction->optimize_reaction Yes check_stability Derivative Instable? check_suppression->check_stability No improve_cleanup Improve Sample Cleanup: - SPE - LLE check_suppression->improve_cleanup Yes optimize_lc Optimize Chromatography check_suppression->optimize_lc Yes check_ms Incorrect MS Settings? check_stability->check_ms No assess_stability Assess Derivative Stability: - Analyze Immediately - Test Storage Conditions check_stability->assess_stability Yes optimize_ms Optimize MS Parameters: - Ion Source - Mass Transitions check_ms->optimize_ms Yes solution Signal Improved optimize_reaction->solution improve_cleanup->solution optimize_lc->solution assess_stability->solution optimize_ms->solution

Troubleshooting decision tree for low signal.

Problem 2: High Background Noise or Extraneous Peaks

Possible Causes & Solutions

  • Excess Derivatization Reagent or Byproducts:

    • Optimize Reagent Concentration: Use the minimum amount of derivatization reagent required for complete reaction to avoid excess reagent entering the LC-MS system.

    • Incorporate a Quenching/Cleanup Step: After the derivatization reaction is complete, add a quenching agent to consume the excess reagent. A subsequent sample cleanup step (e.g., SPE) can remove the excess reagent and its byproducts.[10]

    • Adjust Chromatography: Modify the chromatographic method to separate the derivatized analyte from the reagent peak and byproducts.

  • Contamination:

    • Solvent and Reagent Purity: Use high-purity solvents and reagents to avoid introducing contaminants.

    • System Cleanliness: Contamination can originate from the sample, mobile phase, or the LC-MS system itself.[11] Regularly clean the ion source.[11]

    • Carryover: Implement a robust needle wash protocol and inject blank samples between analytical runs to check for carryover from previous injections.[11]

General Workflow for Derivatization

sample_prep Sample Preparation (Extraction, etc.) derivatization Derivatization Reaction (Analyte + Reagent) sample_prep->derivatization quench_cleanup Quenching / Cleanup (Remove Excess Reagent) derivatization->quench_cleanup lc_separation LC Separation quench_cleanup->lc_separation ms_detection MS Detection lc_separation->ms_detection

A typical experimental workflow for LC-MS with derivatization.

Quantitative Data Summary

The effectiveness of derivatization is often measured by the fold-increase in signal intensity compared to the underivatized analyte. The following tables summarize quantitative data from studies on different derivatization reagents.

Table 1: Signal Enhancement for Vitamin D Metabolites with Various Derivatization Reagents [2]

Derivatization ReagentAnalyteSignal Enhancement (Fold Increase)
Amplifex3β-25(OH)D₃~100
Amplifex1,25(OH)₂D₃~295
FMP-TS3β-25(OH)D₃~50
FMP-TS1,25(OH)₂D₃~150
INC3α-25(OH)D₃3 - 45
INC1,25(OH)₂D₃3 - 45
PTAD3β-25(OH)D₃~20
PTAD1,25(OH)₂D₃~40

Table 2: Sensitivity Improvement for Fatty Acids with Dns-PP/Dens-PP Derivatization [8]

Derivatization ProtocolAnalyte ClassDetection Sensitivity Improvement
Dns-PP/Dens-PPFree Fatty Acids50 to 1500-fold increase

Experimental Protocols

Protocol 1: Derivatization of Vitamin D Metabolites with PTAD

This protocol is adapted from a method for the analysis of vitamin D metabolites in human serum.[10]

  • Sample Pretreatment:

    • To 100 µL of human serum in a 1.5 mL microcentrifuge tube, add 50 µL of an internal standard solution (e.g., 25OHD₃-d₆).

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) and vortexing.

    • Centrifuge to pellet the precipitated proteins and transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of 0.4 mg/mL 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in ethyl acetate.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction at 60°C for 10 minutes.

  • Reaction Termination and Final Preparation:

    • Add 50 µL of ethanol to quench the reaction.

    • Evaporate the mixture to dryness under a nitrogen stream.

    • Reconstitute the final residue in an appropriate volume of mobile phase (e.g., methanol:water 9:1, v/v with 0.1% formic acid).

    • Centrifuge the reconstituted sample for 10 minutes at 10,000 x g.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: General Derivatization of Carboxylic Acids with 3-Picolylamine (3-PA) for Fatty Acid Analysis

This protocol is based on a method for enhancing the sensitivity of fatty acid analysis in positive ESI mode.[8]

  • Sample Preparation:

    • Prepare a solution of the fatty acid sample in a suitable aprotic solvent (e.g., acetonitrile).

  • Derivatization Reaction:

    • To the sample solution, add a solution of 3-picolylamine (3-PA).

    • Add a coupling agent, such as a carbodiimide (e.g., EDC), and a catalyst, such as N-hydroxysuccinimide (NHS), to facilitate the amide bond formation between the carboxylic acid and the amine.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) or until complete. The reaction progress can be monitored by LC-MS.

  • Sample Analysis:

    • Following the reaction, the sample can be diluted with the initial mobile phase and directly injected into the LC-MS system for analysis in positive ion mode.

References

Technical Support Center: Forced Degradation Studies of Benzohydrazide Derivatives in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals conducting forced degradation studies on benzohydrazide derivatives using High-Performance Liquid Chromatography (HPLC). Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for benzohydrazide derivatives?

A1: Benzohydrazide derivatives are susceptible to degradation through several pathways, primarily hydrolysis and oxidation. Hydrolysis of the hydrazide bond can occur under both acidic and alkaline conditions, typically yielding the corresponding benzoic acid and hydrazine or its derivatives. Oxidative degradation can also lead to the formation of various byproducts, including benzoic acid.[1][2] The specific degradation products will depend on the substituents on the benzohydrazide molecule and the stress conditions applied.

Q2: Why am I seeing significant peak tailing with my benzohydrazide derivative?

A2: Peak tailing for basic compounds like benzohydrazide derivatives is often caused by strong interactions with acidic silanol groups on the surface of silica-based HPLC columns.[3] Other potential causes include using an inappropriate mobile phase pH, column contamination, or a void at the column inlet.[2]

Q3: My retention times are shifting between injections. What could be the cause?

A3: Retention time shifts can result from several factors, including inconsistent mobile phase preparation, fluctuations in column temperature, or changes in the flow rate due to pump issues or leaks.[2] Column aging and degradation over time can also lead to a gradual decrease in retention times.[2]

Q4: I am observing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?

A4: Ghost peaks can arise from several sources. They may be due to carryover from a previous injection, contaminants in the mobile phase or sample diluent, or the elution of strongly retained compounds from a prior analysis.

Q5: How can I confirm that my HPLC method is stability-indicating?

A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. To demonstrate this, the drug substance is subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light).[4] The resulting chromatograms should show that the degradation product peaks are well-resolved from the main API peak. Peak purity analysis using a photodiode array (PDA) detector is also essential to confirm that the API peak is spectrally pure and not co-eluting with any degradants.

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of benzohydrazide derivatives and their degradation products.

Problem Potential Causes Solutions
Peak Tailing - Secondary interactions with active silanol groups on the column.[3]- Inappropriate mobile phase pH.- Column contamination or void formation.[2]- Use a base-deactivated column or an end-capped column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Wash the column with a strong solvent or replace it if necessary.
Retention Time Shifts - Inconsistent mobile phase composition.- Fluctuations in column temperature.[2]- Variable flow rate due to pump malfunction or leaks.[2]- Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a constant temperature.[2]- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Poor Resolution - Inadequate separation between the parent drug and degradation products.- Suboptimal mobile phase composition or gradient.- Column degradation.- Optimize the mobile phase composition (e.g., organic solvent ratio, pH).- Adjust the gradient slope for better separation.- Try a different column with a different stationary phase chemistry.- Replace the column if it has deteriorated.
Baseline Noise or Drift - Contaminated mobile phase.- Air bubbles in the pump or detector.- Detector lamp issues.- Filter and degas the mobile phase.- Purge the pump to remove air bubbles.- Check the detector lamp's energy and replace it if necessary.
No Peaks or Low Sensitivity - Leak in the system.- Incorrect detector wavelength.- Sample degradation in the autosampler.- Perform a visual inspection for leaks.- Verify the detector is set to the absorbance maximum of the analyte.- Prepare fresh samples or use a cooled autosampler if the compound is unstable.[2]

Experimental Protocols for Forced Degradation

The following are representative protocols for subjecting benzohydrazide derivatives to forced degradation. The extent of degradation should ideally be between 5-20% to ensure that the degradation products are readily detected without completely consuming the parent drug.[5]

Acid Hydrolysis
  • Preparation: Dissolve the benzohydrazide derivative in a solution of 0.1 N Hydrochloric Acid (HCl).

  • Stress Condition: Keep the solution at room temperature or heat to 60-80°C for a specified period (e.g., monitored over several hours).[2]

  • Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).

  • Analysis: Dilute the neutralized solution to the target concentration with the mobile phase and analyze by HPLC.

Base Hydrolysis
  • Preparation: Dissolve the benzohydrazide derivative in a solution of 0.1 N Sodium Hydroxide (NaOH).

  • Stress Condition: Maintain the solution at room temperature for a set duration (e.g., 15 minutes to several hours).[2]

  • Neutralization: Neutralize the solution with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).

  • Analysis: Dilute the final solution to the desired concentration and inject it into the HPLC system.

Oxidative Degradation
  • Preparation: Dissolve the sample in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[2]

  • Stress Condition: Keep the solution at room temperature for a specified period (e.g., 15 minutes to several hours).[2]

  • Analysis: Dilute the sample to the target concentration with the mobile phase and analyze by HPLC.

Thermal Degradation
  • Preparation: Place the solid drug substance in a temperature-controlled oven.

  • Stress Condition: Expose the sample to dry heat (e.g., 60-105°C) for a defined period (e.g., 6-24 hours).[6]

  • Analysis: Dissolve the heat-treated sample in a suitable solvent to the target concentration and analyze by HPLC.

Photolytic Degradation
  • Preparation: Expose the drug substance (either in solid form or in solution) to a light source.

  • Stress Condition: Place the sample in a photostability chamber and expose it to UV light (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux hours) as per ICH guidelines. A control sample should be kept in the dark.[1]

  • Analysis: Prepare a solution of the exposed sample to the target concentration and analyze by HPLC.

Quantitative Data from Forced Degradation Studies

The following tables summarize representative quantitative results from forced degradation studies of benzohydrazide derivatives. The percentage of degradation can vary based on the specific derivative, formulation, and experimental conditions.

Table 1: Degradation of Isoniazid (a Benzohydrazide Derivative) under Various Stress Conditions [1]

Stress ConditionReagent/Condition% Isoniazid Degraded
Acid Hydrolysis0.1 N HCl16.24%
Base Hydrolysis0.1 N NaOH13.04%
Neutral HydrolysisWater11.32%
Oxidation30% H₂O₂20.49%
PhotolysisUV Light11.67%
Dry Heat60°C8.84%

Table 2: Degradation of Benserazide under Various Stress Conditions [2]

Stress ConditionReagentDurationTemperature% Benserazide Degraded
Acid Hydrolysis0.1 N HCl15 minAmbientNot significantly degraded
Base Hydrolysis0.1 N NaOH15 minAmbient6.0%
Oxidation30% H₂O₂15 minAmbient11.4%

Note: The data presented is representative and actual degradation will depend on the specific benzohydrazide derivative and the precise experimental setup.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sample Processing cluster_3 Analysis A Drug Substance/ Product B Acid Hydrolysis (e.g., 0.1N HCl) A->B C Base Hydrolysis (e.g., 0.1N NaOH) A->C D Oxidation (e.g., 30% H2O2) A->D E Thermal (e.g., 80°C) A->E F Photolytic (UV/Vis Light) A->F G Neutralization/ Dilution B->G C->G D->G E->G F->G H HPLC Analysis (Stability-Indicating Method) G->H I Data Evaluation (Peak Purity, % Degradation) H->I

Caption: Workflow for a typical forced degradation study.

Troubleshooting Logic for HPLC Issues

G A HPLC Problem Encountered? B Peak Shape Issue? A->B Yes C Retention Time Shift? A->C No E Tailing? B->E Yes D Baseline Issue? C->D No G Check Pump, Leaks & Column Temperature C->G Yes H Check Mobile Phase Prep & Detector D->H Yes F Check Mobile Phase pH & Column Condition E->F Yes

Caption: Logic diagram for troubleshooting common HPLC problems.

Potential Degradation Pathway of Benzohydrazide

G A Benzohydrazide B Benzoic Acid A->B Acid/Base Hydrolysis C Hydrazine A->C Acid/Base Hydrolysis D Oxidized Products A->D Oxidation B->D Further Oxidation

Caption: Simplified potential degradation pathways for benzohydrazide.

References

Validation & Comparative

A Comparative Guide to Carbonyl Analysis: 4-(Dimethylamino)benzohydrazide vs. Dansylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of carbonyl compounds is a critical analytical challenge. Derivatization of aldehydes and ketones is a common strategy to enhance their detectability in techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed comparison of two derivatizing agents: the well-established Dansylhydrazine and the less-documented 4-(Dimethylamino)benzohydrazide.

Introduction to Carbonyl Derivatization

Carbonyl compounds often exhibit poor ionization efficiency and lack strong chromophores, making their direct analysis by LC-MS or UV-Vis spectroscopy challenging. Chemical derivatization addresses these limitations by introducing a tag that improves the analytical properties of the target molecules. Hydrazine-containing reagents react with the carbonyl group to form stable hydrazones, which are more readily ionized and can be designed to be fluorescent or possess a high molar absorptivity.

Dansylhydrazine: The Established Standard

Dansylhydrazine (5-(Dimethylamino)naphthalene-1-sulfonylhydrazide) is a widely used fluorescent and MS-active derivatizing reagent for carbonyl compounds.[1][2] Its popularity stems from the introduction of the dansyl group, which imparts several advantageous properties to the resulting hydrazone derivatives.

Key Performance Characteristics of Dansylhydrazine:

  • Enhanced Ionization: The dimethylamino group on the naphthalene ring is readily protonated, significantly enhancing the ionization efficiency of the carbonyl derivatives in positive ion mode electrospray ionization (ESI)-MS.[3]

  • Fluorescence Detection: The dansyl moiety is highly fluorescent, allowing for sensitive detection using fluorescence detectors.[4]

  • Improved Chromatographic Separation: The derivatization increases the hydrophobicity of polar carbonyl compounds, leading to better retention and separation on reversed-phase HPLC columns.[3]

This compound: A Potential Alternative

This compound is a structural analogue of other hydrazine-based derivatizing agents. It possesses a hydrazide functional group capable of reacting with carbonyls to form hydrazones. Theoretically, the presence of the 4-(dimethylamino)benzoyl moiety could offer similar advantages to the dansyl group.

Theoretical Advantages of this compound:

  • Potential for Enhanced Ionization: Similar to Dansylhydrazine, the dimethylamino group on the benzene ring is expected to be easily protonated, which should enhance the signal in positive ion ESI-MS.

  • UV-Active Tag: The benzoyl group provides a chromophore that would allow for UV detection.

However, a significant gap exists in the scientific literature regarding the application of this compound as a derivatizing agent for analytical purposes. While its synthesis and crystal structure have been reported, there is a lack of published data on its reaction efficiency, sensitivity (e.g., limits of detection), and overall performance in carbonyl analysis.

Performance Comparison

Due to the absence of direct comparative studies in the literature, a quantitative performance comparison is not possible. The following table summarizes the known attributes of Dansylhydrazine and the theoretical potential of this compound.

FeatureDansylhydrazineThis compound
Reaction with Carbonyls Forms stable hydrazones.Theoretically forms hydrazones.
Ionization Enhancement (MS) Well-documented enhancement due to the dimethylamino group.[3]Theoretically should enhance ionization due to the dimethylamino group.
Fluorescence Strong fluorescence, enabling sensitive detection.[4]Not reported to be fluorescent.
UV-Vis Detection UV-active.[4]Theoretically UV-active.
Published Data Extensive literature with established protocols and performance data.[1][2][3][4]No published data on performance in carbonyl analysis found.
Commercial Availability Readily available from various chemical suppliers.Available as a chemical reagent.

Experimental Protocols

Dansylhydrazine Derivatization Protocol for Carbonyl Analysis (General)

This protocol is a general guideline and may require optimization for specific carbonyl compounds and sample matrices.

Materials:

  • Dansylhydrazine solution (e.g., 1 mg/mL in acetonitrile)

  • Carbonyl-containing sample

  • Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Prepare the sample containing the carbonyl compounds in a suitable solvent (e.g., acetonitrile or a buffer).

  • Derivatization Reaction:

    • To 100 µL of the sample, add 100 µL of the Dansylhydrazine solution.

    • Add 10 µL of the acid catalyst.

    • Vortex the mixture for 30 seconds.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes). Protect from light.

  • Reaction Quenching (Optional): The reaction can be stopped by adding a quenching reagent or by cooling the mixture.

  • Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove excess reagent and interferences.

  • Analysis: Dilute the derivatized sample with the initial mobile phase and inject it into the LC-MS system.

This compound Derivatization Protocol for Carbonyl Analysis (Theoretical)

As no established protocol has been found in the literature, the following is a theoretical protocol based on the general principles of hydrazone formation. This protocol would require extensive optimization and validation.

Materials:

  • This compound solution (concentration to be determined, e.g., in acetonitrile)

  • Carbonyl-containing sample

  • Acid catalyst (e.g., acetic acid or hydrochloric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Reagent Preparation: Prepare a solution of this compound in an appropriate solvent.

  • Derivatization Reaction:

    • Combine the sample, this compound solution, and an acid catalyst in a reaction vial.

    • Vortex the mixture.

  • Optimization of Reaction Conditions: Systematically vary the reaction temperature, time, and reagent concentrations to determine the optimal conditions for derivatization.

  • Analysis: Analyze the reaction products by LC-MS to assess the derivatization efficiency and the analytical performance of the resulting hydrazones.

Visualizing the Derivatization Process and Comparison

The following diagrams illustrate the chemical reactions and a conceptual comparison of the two reagents.

G cluster_0 Derivatization of Carbonyls cluster_1 Dansylhydrazine Reaction cluster_2 This compound Reaction carbonyl Carbonyl Compound (Aldehyde or Ketone) dansyl Dansylhydrazine dmabh This compound dansyl_product Dansyl-hydrazone (Fluorescent & MS-active) dansyl->dansyl_product H+ dmabh_product DMAB-hydrazone (Theoretically MS-active) dmabh->dmabh_product H+

Derivatization reactions of a carbonyl compound.

G cluster_0 Reagent Property Comparison cluster_1 Established Performance cluster_2 Theoretical/Unconfirmed Properties dansyl Dansylhydrazine ion_enh Ionization Enhancement dansyl->ion_enh fluo Fluorescence dansyl->fluo lit Extensive Literature dansyl->lit dmabh This compound theo_ion_enh Potential Ionization Enhancement dmabh->theo_ion_enh no_fluo Fluorescence Not Reported dmabh->no_fluo no_lit Limited Analytical Data dmabh->no_lit

Comparison of analytical properties.

Conclusion

Dansylhydrazine remains the gold standard for the derivatization of carbonyl compounds in analytical applications, backed by a wealth of scientific literature and well-established protocols. Its ability to significantly enhance both MS ionization and fluorescence detection makes it a versatile and reliable choice.

This compound presents a theoretically viable alternative due to its structural similarities to other effective derivatizing agents. The presence of a dimethylamino group suggests potential for enhanced MS sensitivity. However, the current lack of published experimental data on its performance in carbonyl analysis is a major drawback. Researchers and drug development professionals seeking a validated and robust method should continue to rely on Dansylhydrazine. For those engaged in novel method development, this compound could be a subject of investigation, though it would require comprehensive optimization and validation to establish its efficacy and comparability to existing reagents.

References

A Comparative Guide to the HPLC Validation of Carbonyl Analysis Using Derivatization Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the quantitative analysis of aldehydes and ketones, with a focus on the validation of methods using chemical derivatization. While the primary focus of this guide is to compare the performance of 4-(Dimethylamino)benzohydrazide, a comprehensive search of scientific literature and application notes has revealed a significant lack of published, quantitative validation data for this specific reagent in the analysis of carbonyl compounds.

Therefore, this guide will provide a detailed comparison of two widely used and well-documented alternative derivatizing agents: 2,4-Dinitrophenylhydrazine (DNPH) and 3-Nitrophenylhydrazine (3-NPH) . This will include a summary of their performance characteristics based on experimental data, detailed experimental protocols, and visualizations of the analytical workflow. This information will serve as a valuable resource for researchers seeking to establish and validate robust HPLC methods for carbonyl analysis.

Comparison of Derivatizing Agent Performance

The selection of a suitable derivatizing agent is crucial for achieving the desired sensitivity, selectivity, and overall performance of an HPLC method for aldehydes and ketones. The following tables summarize the validation parameters for HPLC methods using DNPH and 3-NPH.

Table 1: HPLC Method Validation Parameters for DNPH-Derivatized Aldehydes and Ketones

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)Precision (RSD%)
Formaldehyde-DNPH98 - 50000> 0.9994.314.3< 0.4
Acetaldehyde-DNPH98 - 50000> 0.9996.622.0< 0.4
Acetone-DNPH98 - 50000> 0.999--< 0.4
Acrolein-DNPH98 - 50000> 0.999--< 0.4
Propionaldehyde-DNPH98 - 50000> 0.9997.725.7< 0.4
Crotonaldehyde-DNPH98 - 50000> 0.999--< 0.4
Butyraldehyde-DNPH98 - 50000> 0.999--< 0.4
Benzaldehyde-DNPH98 - 50000> 0.999--< 0.4
Isovaleraldehyde-DNPH98 - 50000> 0.999--< 0.4
Valeraldehyde-DNPH98 - 50000> 0.999--< 0.4
o-Tolualdehyde-DNPH98 - 50000> 0.999--< 0.4
m,p-Tolualdehyde-DNPH196 - 100000> 0.999--< 0.4
Hexaldehyde-DNPH98 - 50000> 0.99914.046.7< 0.4
Data compiled from representative HPLC-UV methods.[1][2]

Table 2: Comparative Performance of 3-Nitrophenylhydrazine (3-NPH) and DNPH for Aldehyde Analysis by LC-MS/MS

AnalyteLOD with 3-NPH (on-column)LOD with DNPH (on-column)Linearity Range with 3-NPH (µM)
Malondialdehyde (MDA)0.1 fmol1 fmol0.1 - 12.5
Acrolein (ACR)0.2 fmol50 fmol0.01 - 6.25
4-Hydroxy-2-hexenal (HHE)2 fmol0.78 fmol0.01 - 6.25
4-Hydroxy-2-nonenal (HNE)1 fmol0.86 fmol0.01 - 6.25
Data from a study comparing the sensitivity of 3-NPH and DNPH derivatization for LC-MS/MS analysis.[3]

The data indicates that for certain aldehydes, particularly malondialdehyde and acrolein, 3-NPH derivatization can offer significantly lower limits of detection when using highly sensitive LC-MS/MS detection.[3] For general-purpose HPLC-UV applications, DNPH remains a robust and widely validated choice.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results. The following sections outline the methodologies for derivatization and HPLC analysis.

Derivatization Protocol with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is a widely adopted method for the derivatization of aldehydes and ketones in various sample matrices.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid)

  • Sample or standard solution containing carbonyl compounds

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the aldehyde or ketone standard in acetonitrile.

  • Derivatization Reaction: To 1 mL of the sample or standard solution, add 1 mL of the DNPH solution.

  • Incubation: Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • Filtration: Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC injection.

General Derivatization Protocol for Hydrazine-Based Reagents

Materials:

  • Hydrazine-based derivatizing agent (e.g., this compound)

  • Sample or standard solution containing carbonyl compounds

  • Reaction solvent (e.g., acetonitrile, methanol)

  • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

  • Vortex mixer

  • Heating block or water bath (optional)

Procedure:

  • Reagent Preparation: Prepare a solution of the derivatizing agent in the chosen reaction solvent. An acid catalyst is often added to facilitate the reaction.

  • Reaction Mixture: In a reaction vial, combine the sample or standard solution with an excess of the derivatizing agent solution.

  • Incubation: Vortex the mixture. The reaction may be carried out at room temperature or with gentle heating (e.g., 50-60 °C) for a specific duration (e.g., 30-60 minutes).

  • Completion and Dilution: After the reaction is complete, the mixture may be diluted with the HPLC mobile phase to an appropriate concentration for analysis.

HPLC Analysis Protocol

The following are typical chromatographic conditions for the analysis of DNPH-derivatized carbonyl compounds. These can be used as a starting point for method development with other derivatizing agents.

Chromatographic Conditions:

  • Instrument: Standard HPLC system with UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Example Gradient: Start with a lower concentration of acetonitrile (e.g., 40-50%) and gradually increase to a higher concentration (e.g., 80-90%) over the course of the run.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Approximately 360 nm for DNPH derivatives. The optimal wavelength should be determined for other derivatives based on their UV-Vis spectra.

  • Injection Volume: 10-20 µL

Visualizing the Workflow and Chemical Reactions

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental processes and chemical principles involved.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample/Standard (Aldehydes/Ketones) Mix1 Mix & Vortex Sample->Mix1 Dissolve Solvent Acetonitrile Solvent->Mix1 Incubate Incubate (Room Temp, 30 min) Mix1->Incubate Reagent Derivatizing Agent (e.g., DNPH) Reagent->Mix1 Filter Filter (0.45 µm) Incubate->Filter HPLC HPLC-UV Analysis Filter->HPLC

Caption: Experimental workflow for the derivatization and HPLC analysis of carbonyl compounds.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Carbonyl Aldehyde/Ketone (R-C(=O)-R') Hydrazone Hydrazone (UV-Active) Carbonyl->Hydrazone + Hydrazine Hydrazine Derivative (e.g., DNPH) Hydrazine->Hydrazone Acid Catalyst

References

Inter-laboratory Comparison of Analytical Methods for Derivatized Compounds: A Publisher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing, executing, and publishing inter-laboratory comparisons of analytical methods for derivatized compounds. Adherence to these guidelines will ensure objective comparison, transparent data presentation, and clear communication of experimental protocols, ultimately fostering reproducibility and confidence in analytical findings.

Introduction

Derivatization is a common strategy in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. Inter-laboratory comparisons are crucial for validating the robustness and transferability of analytical methods used for these modified compounds.[1][2][3] This process involves multiple laboratories analyzing the same samples to assess method performance and identify potential biases.[2][4]

This guide outlines the critical components of a successful inter-laboratory comparison study, from experimental design to data reporting, with a focus on clarity, objectivity, and adherence to international standards.

Key Performance Parameters for Method Comparison

The validation of an analytical method ensures its suitability for the intended purpose.[5][6][7] For derivatized compounds, the following quantitative parameters are essential for a comprehensive inter-laboratory comparison. Data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Comparison of Method Accuracy Across Laboratories

Participating LaboratorySpiked Concentration (ng/mL)Measured Concentration (ng/mL) - Mean ± SD (n=3)Recovery (%)
Laboratory A50.049.2 ± 1.598.4
Laboratory B50.051.5 ± 2.1103.0
Laboratory C50.048.9 ± 1.897.8
Laboratory D50.050.8 ± 1.9101.6

Table 2: Comparison of Method Precision (Repeatability and Intermediate Precision)

Participating LaboratoryAnalyte Concentration (ng/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, over 3 days)
Laboratory A50.02.83.5
Laboratory B50.03.14.0
Laboratory C50.02.53.2
Laboratory D50.03.54.5

Table 3: Comparison of Linearity and Sensitivity

Participating LaboratoryLinear Range (ng/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Laboratory A1 - 10000.99950.51.0
Laboratory B1 - 10000.99910.61.2
Laboratory C1 - 10000.99980.40.9
Laboratory D1 - 10000.99890.71.5

Experimental Protocols

Detailed methodologies are critical for the replication and verification of findings. The following sections outline the essential experimental protocols that should be included in a publication on the inter-laboratory comparison of derivatized compounds.

3.1. Sample Preparation and Derivatization

This section should provide a step-by-step description of how the samples were prepared and derivatized. For example, a pre-column derivatization for fatty acid analysis might be described as follows:

  • Lipid Extraction: Detail the solvent system and procedure used to extract lipids from the sample matrix.

  • Saponification: Describe the base-catalyzed hydrolysis of triglycerides.

  • Derivatization Reaction: Specify the derivatizing agent (e.g., (trimethylsilyl)diazomethane), reaction conditions (temperature, time), and quenching procedure.[8]

  • Final Sample Preparation: Outline the steps for concentrating the derivatized sample and reconstituting it in the appropriate solvent for analysis.[5]

3.2. Chromatographic and Detection Conditions

Provide a comprehensive description of the analytical instrumentation and parameters used. For an HPLC-based method, this would include:

  • Instrumentation: Manufacturer and model of the HPLC system, autosampler, and detector.

  • Column: Type, manufacturer, dimensions, and particle size.

  • Mobile Phase: Composition and gradient program.[5]

  • Flow Rate and Column Temperature.

  • Injection Volume.

  • Detector Settings: Wavelengths for UV or fluorescence detectors, or mass spectrometer parameters.

3.3. Inter-laboratory Comparison Protocol

A clear protocol for the inter-laboratory study is essential to ensure consistency and minimize variability.

  • Sample Distribution: Describe how the samples (including blind samples and standards) were prepared, aliquoted, and distributed to participating laboratories.

  • Timeline: Specify the timeframe for sample analysis and data reporting.

  • Data Analysis and Reporting: Provide instructions on the required data format, including raw data, processed results, and any statistical analyses performed by the participating laboratories. The use of a standardized reporting template is highly recommended.

Data Analysis and Performance Evaluation

The performance of each laboratory should be evaluated using standardized statistical methods. The normalized error (En) is a common metric for this purpose.

En = (x - X) / √(U²lab + U²ref)

Where:

  • x is the result of the participating laboratory.

  • X is the reference value.

  • Ulab is the expanded uncertainty of the participating laboratory's result.

  • Uref is the expanded uncertainty of the reference value.

A value of |En| ≤ 1 generally indicates a successful performance.

Visualizations

5.1. Experimental Workflow

A diagram illustrating the overall workflow of the inter-laboratory comparison study can provide a clear and concise overview of the process.

G cluster_prep Central Preparation cluster_labs Participating Laboratories (A, B, C, D) cluster_coord Coordinating Laboratory prep_samples Sample Homogenization & Aliquoting derivatization Sample Derivatization prep_samples->derivatization prep_standards Standard Preparation & Distribution prep_standards->derivatization analysis LC-MS/MS Analysis derivatization->analysis data_reporting Data Reporting analysis->data_reporting data_analysis Statistical Analysis (e.g., En score) data_reporting->data_analysis final_report Final Comparison Report data_analysis->final_report

Caption: Workflow of the inter-laboratory comparison study.

5.2. Logical Relationship of the Comparison Study

This diagram illustrates the logical flow and key components of the inter-laboratory comparison.

G study_objective Objective: Assess Method Reproducibility method Analytical Method study_objective->method samples Homogenized Samples study_objective->samples labs Participating Labs study_objective->labs comparison Inter-laboratory Comparison method->comparison samples->comparison labs->comparison results Performance Evaluation: Accuracy, Precision, Linearity comparison->results conclusion Conclusion on Method Robustness results->conclusion

Caption: Logical flow of the inter-laboratory comparison.

5.3. Example Signaling Pathway

For drug development professionals, understanding the biological context of the analyte is often crucial. The following is a hypothetical signaling pathway where the derivatized compound (Analyte X) plays a role.

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates cellular_response Cellular Response transcription_factor->cellular_response analyte_x Analyte X (Derivatized) analyte_x->receptor Activates

References

A Comparative Guide to the Quantitative Analysis of Synthetic Cathinones Using Derivatizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clandestine synthesis and illicit use of synthetic cathinones, often referred to as "bath salts," present a significant challenge for forensic and clinical laboratories. Accurate and reliable quantitative analysis of these compounds is crucial for law enforcement, toxicology, and public health. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the detection of synthetic cathinones; however, many of these compounds exhibit poor chromatographic behavior and produce ambiguous mass spectra. Chemical derivatization is a critical pre-analytical step that enhances the volatility, thermal stability, and mass spectral characteristics of synthetic cathinones, thereby improving their detection and quantification.

This guide provides a comprehensive comparison of various derivatizing agents for the quantitative analysis of synthetic cathinones by GC-MS. It includes a detailed overview of experimental protocols, a comparative analysis of quantitative performance data, and visual workflows to aid in the selection of the most appropriate derivatization strategy.

Comparison of Acylation Derivatizing Agents

A key study by Alsenedi and Morrison (2017) systematically compared six acylation reagents for the GC-MS analysis of nine different synthetic cathinones. The evaluated derivatizing agents were:

  • Pentafluoropropionic Anhydride (PFPA)

  • Trifluoroacetic Anhydride (TFA)

  • Chlorodifluoroacetic Anhydride (CLF2AA)

  • Heptafluorobutyric Anhydride (HFBA)

  • Acetic Anhydride (AA)

  • Propionic Anhydride (PA)

The study concluded that all tested anhydrides were suitable for the derivatization of synthetic cathinones, with all showing a relative standard deviation (RSD) and accuracy below 20%.[1][2][3] However, based on the overall validation parameters, PFPA and HFBA were identified as the most effective choices, followed by TFA.[1][2][3] Acetic anhydride and propionic anhydride derivatives were noted for producing a high relative abundance for most of the tested drugs, while HFBA resulted in a greater number of ions and more complex fragmentation patterns.[1][2]

Quantitative Performance Data

The following tables summarize the limit of detection (LOD) and linearity data for the nine synthetic cathinones with the six different derivatizing agents as reported by Alsenedi and Morrison (2017).[3]

Table 1: Limit of Detection (LOD) in ng/mL [3]

Derivatizing AgentFlephedroneMephedronePentedroneMethedroneMethyloneButyloneEthylonePyrovaleroneMDPV
PFPA 1511111510
TFA 510555551025
CLF2AA 102510101010102550
HFBA 1511111510
AA 2550252525252550100
PA 510555551025

Table 2: Linearity (R²) Values [3]

Derivatizing AgentFlephedroneMephedronePentedroneMethedroneMethyloneButyloneEthylonePyrovaleroneMDPV
PFPA 0.9980.9970.9980.9980.9980.9980.9980.9960.995
TFA 0.9970.9960.9970.9970.9970.9970.9970.9950.993
CLF2AA 0.9950.9930.9950.9950.9950.9950.9950.9920.990
HFBA 0.9980.9970.9980.9980.9980.9980.9980.9960.995
AA 0.9920.9900.9920.9920.9920.9920.9920.9880.985
PA 0.9970.9960.9970.9970.9970.9970.9970.9950.993

Chiral Separation of Synthetic Cathinones

Many synthetic cathinones are chiral molecules, and their enantiomers can exhibit different pharmacological and toxicological properties. Therefore, the chiral separation of these compounds is of significant interest. Indirect chiral separation can be achieved by using a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.

One such chiral derivatizing agent is (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) . Studies have demonstrated the successful use of L-TPC for the enantioseparation of various synthetic cathinones.[4][5][6]

Experimental Protocols

General Acylation Derivatization Protocol

This protocol is based on the methodology described by Alsenedi and Morrison (2017).

  • Sample Preparation: Transfer a specific volume of the sample or standard solution into a reaction vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add a suitable solvent (e.g., ethyl acetate).

  • Derivatization: Add the acylation agent (PFPA, TFA, CLF2AA, HFBA, AA, or PA).

  • Incubation: Vortex the mixture and incubate at the optimized temperature and time.

    • PFPA: Room Temperature for 20 minutes.

    • TFA: 40°C for 20 minutes.

    • CLF2AA & HFBA: 55°C for 25 minutes.

    • AA & PA: 70°C for 20 minutes.

  • Evaporation: Evaporate the mixture to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

  • Analysis: Inject an aliquot into the GC-MS system.

Chiral Derivatization Protocol with L-TPC

This protocol is a generalized procedure based on methodologies for chiral derivatization.

  • Sample Preparation: Transfer the sample or standard solution to a reaction vial.

  • Evaporation: Evaporate the solvent to dryness.

  • Derivatization: Add a solution of L-TPC in a suitable solvent (e.g., dichloromethane).

  • Incubation: Vortex the mixture and incubate to allow for the formation of diastereomers.

  • Work-up: The reaction may be quenched, and the derivatives extracted into an organic solvent.

  • Analysis: Inject the resulting solution into the GC-MS for separation and detection of the diastereomers.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the derivatization of synthetic cathinones.

Acylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/Standard Evap1 Evaporate to Dryness Sample->Evap1 Recon1 Reconstitute in Solvent Evap1->Recon1 Add_DA Add Acylating Agent Recon1->Add_DA Incubate Vortex & Incubate (Optimized Temp/Time) Add_DA->Incubate Evap2 Evaporate to Dryness Incubate->Evap2 Recon2 Reconstitute in Solvent Evap2->Recon2 GCMS Inject into GC-MS Recon2->GCMS

Caption: General workflow for the acylation derivatization of synthetic cathinones.

Chiral_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Diastereomer Formation cluster_analysis Analysis Sample Racemic Cathinone Sample Evap1 Evaporate to Dryness Sample->Evap1 Add_CDA Add Chiral Agent (L-TPC) Evap1->Add_CDA Incubate Vortex & Incubate Add_CDA->Incubate Workup Reaction Work-up (Quench/Extract) Incubate->Workup GCMS Inject into GC-MS (Achiral Column) Workup->GCMS

Caption: Workflow for indirect chiral separation using a chiral derivatizing agent.

Conclusion

The selection of an appropriate derivatizing agent is a critical step in the development of robust and reliable methods for the quantitative analysis of synthetic cathinones. Acylation with fluorinated anhydrides, particularly PFPA and HFBA, offers excellent sensitivity and chromatographic performance for a wide range of these compounds. For the specific need of enantiomeric separation, chiral derivatizing agents such as L-TPC provide an effective means to resolve and quantify individual enantiomers. The detailed protocols and comparative data presented in this guide are intended to assist researchers and forensic scientists in making informed decisions for their analytical needs, ultimately contributing to a more effective response to the challenges posed by the proliferation of synthetic cathinones.

References

Navigating the Matrix: A Comparative Guide to Derivatization Reagents for Enhanced LC-MS Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for optimal sensitivity and selectivity in liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a powerful strategy. This guide provides an objective comparison of various derivatization reagents, supported by experimental data, to facilitate the selection of the most appropriate agent for your analytical needs. We delve into the performance of reagents for the analysis of key compound classes, including amino acids, steroids, N-glycans, and fatty acids, and provide detailed experimental protocols for benchmark reagents.

Chemical derivatization enhances the analytical performance of molecules that exhibit poor ionization efficiency, chromatographic retention, or thermal stability. By chemically modifying the analyte, these reagents can introduce readily ionizable groups, improve chromatographic separation, and increase the sensitivity of detection. This guide will explore the performance of several popular derivatization reagents, offering a comparative analysis to inform your experimental design.

Performance Comparison of Derivatization Reagents

The choice of a derivatization reagent is critical and depends on the target analyte, the sample matrix, and the desired analytical outcome. Below, we present a summary of the performance of various reagents for different classes of compounds.

Amino Acid Analysis

Sensitive analysis of amino acids is crucial in various research fields. Derivatization is often employed to improve their detection in LC-MS.

ReagentAbbreviationTarget AminesKey AdvantagesKey DisadvantagesLimit of Quantitation (LoQ)
Dansyl ChlorideDns-ClPrimary & SecondaryVersatile, enhances fluorescence and ionization efficiency.[1]Can be non-specific, reaction can be time-consuming.~150 fmol (average)[2]
9-Fluorenylmethyl chloroformateFMOC-ClPrimary & SecondaryReacts with both primary and secondary amines.[3]Hydrolysis products may interfere with detection.[3]~80 fmol[2]
Diethyl ethoxymethylenemalonateDEEMMPrimary & SecondaryGood LoQs and wide dynamic linear range.[2]-~150 fmol (average)[2]
p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate iodideTAHSPrimary & SecondaryProvides very low limits of detection.[4]Problematic chromatographic separation.[2]~80 fmol[2]
Phosphazene-based reagentFOSFPrimary & SecondaryComparable LoQs to TAHS.[2]Problematic chromatographic separation.[2]~80 fmol[2]
6-aminoquinolyl-N-hydroxysuccinimidyl carbamateAQCPrimary & SecondaryReacts with both primary and secondary amines, by-products do not interfere with detection.-Not specified
Urea-Primary & SecondaryInexpensive, simple reaction, improves separation.[5]Longer reaction time (4 hours).[5]Not specified
Vitamin D Metabolite Analysis

The analysis of vitamin D and its metabolites is challenging due to their low abundance. Derivatization significantly enhances their ionization efficiency.[6]

ReagentAbbreviationTarget Functional GroupSignal Enhancement FactorKey Advantages
Amplifex-cis-diene14–331-foldOptimum for profiling multiple metabolites, pre-formed positive charge enhances ESI response.[6]
4-phenyl-1,2,4-triazoline-3,5-dionePTADcis-diene3- to 295-fold (with acetylation)Very good performance for selected metabolites.[6]
2-fluoro-1-methylpyridinium-p-toluenesulfonateFMP-TSHydroxylHighPermanent positive charge enhances response.[6]
Isonicotinoyl chlorideINCHydroxylHighGood performance for selected metabolites.[6]
2-nitrosopyridinePyrNOcis-diene-Enables complete separation of 25(OH)D3 epimers.[7]
N-Glycan Analysis

Derivatization is essential for N-glycan analysis by LC-MS to improve ionization efficiency and enable sensitive detection.[8][9]

ReagentAbbreviationKey AdvantagesSample Preparation Time
RapiFluor-MSRFMSHighest MS signal enhancement for neutral glycans, fastest sample preparation.[8][10]Shortest[8]
Permethylation-Significantly enhanced MS intensity and structural stability of sialylated glycans.[8][10]1-2 days[8]
2-aminobenzamide2ABEstablished method.~20 hours for digestion and purification[8]
ProcainamideProA-~20 hours for digestion and purification[8]
aminoxyTMT-Allows for multiplexed analysis.~20 hours for digestion and purification[8]
Fatty Acid Analysis

Direct analysis of fatty acids can be challenging due to their poor ionization efficiency. Derivatization with reagents that introduce a permanent positive charge can significantly improve sensitivity.

Reagent ClassExample ReagentKey Advantages
Primary Amines2-dimethylaminoethylamine (DMED)Quantitative formation of amides under mild conditions, introduces tertiary amine for charge reversal.[11]
Secondary Amines-Increase hydrophobicity and retention times.[11]
Hydrazines and Hydrazides5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ)Enhanced detection sensitivity and improved separation.[11]
Thiol Compounds4-acetoamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH)Forms stable derivatives with short chain fatty acids at room temperature.[11]

Experimental Workflows and Logical Relationships

The general workflow for LC-MS analysis involving derivatization is a multi-step process. The selection of a suitable derivatization reagent is a critical decision point that influences the entire analytical strategy.

experimental_workflow General Experimental Workflow for Derivatization LC-MS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS Analysis Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Drying Solvent Evaporation Extraction->Drying Reagent Add Derivatization Reagent Drying->Reagent Incubation Incubation (Time and Temperature) Reagent->Incubation Quenching Quench Reaction (if necessary) Incubation->Quenching Drying_post Solvent Evaporation (optional) Quenching->Drying_post Reconstitution Reconstitution in LC Mobile Phase Drying_post->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General experimental workflow for LC-MS analysis with a derivatization step.

The choice of an appropriate derivatization reagent is a critical step that depends on several factors. The following decision tree illustrates a logical approach to selecting a suitable reagent.

reagent_selection Decision Tree for Derivatization Reagent Selection Analyte Identify Target Analyte and Functional Groups Decision1 Analyte Properties Analyte->Decision1 Goal Define Analytical Goal (e.g., Quantification, Identification) Decision2 Desired Outcome Goal->Decision2 ReagentClass Select Reagent Class (e.g., for amines, carboxyls, hydroxyls) Decision1->ReagentClass Functional Groups SpecificReagent Choose Specific Reagent (e.g., Dansyl Chloride, PTAD) Decision2->SpecificReagent Sensitivity, Selectivity Decision3 Practical Considerations Decision3->SpecificReagent Reaction Time, Cost, Availability ReagentClass->Decision3 Optimization Optimize Reaction Conditions SpecificReagent->Optimization

Caption: A logical workflow for selecting an appropriate derivatization reagent for LC-MS.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful derivatization. Below are protocols for several commonly used and high-performing derivatization reagents.

Protocol 1: Dansyl Chloride Derivatization for Phenols

This protocol describes the derivatization of phenols in cellular extracts using Dansyl Chloride (Dns-Cl).[12]

Materials:

  • 12C-Dansyl Chloride (20 mg/mL in Acetonitrile)

  • 13C-Dansyl Chloride (20 mg/mL in Acetonitrile, for isotopic labeling)

  • 250 mM Na2CO3/NaHCO3 buffer (pH 9.3)

  • Reconstitution buffer (50:50 Water:Acetonitrile, v/v)

  • 250 mM NaOH solution

  • 2 M Formic acid (in Acetonitrile)

Procedure:

  • Transfer 20 µL of the sample extract to a new 1.5 mL tube.

  • Add 10 μL of 250 mM Na2CO3/NaHCO3 buffer and 10 μL of reconstitution buffer to each tube.

  • Vortex each tube for 30 seconds and centrifuge for 5 seconds at 1000 g.

  • Add 20 μL of freshly prepared 12C-Dns-Cl solution to each sample. For quantitative analysis using an internal standard, a mixed Dns-Cl buffer (50:50 12C-Dns-Cl:13C-Dns-Cl) can be used.

  • Incubate each sample at 60 °C for 60 minutes.

  • Add 5 μL of 250 mM NaOH solution to quench the excess Dns-Cl and incubate at 40 °C for another 10 minutes.

  • Add 5 μL of 2 M formic acid in acetonitrile to neutralize the excess NaOH.

  • The derivatized sample is ready for LC-MS analysis.

Protocol 2: PTAD Derivatization for Vitamin D Metabolites

This protocol is for the derivatization of vitamin D metabolites using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[6][13]

Materials:

  • PTAD solution (0.4 mg/mL in ethyl acetate)

  • Ethanol

  • Methanol:Water (90:10, v/v) with 0.1% Formic Acid

Procedure:

  • To the dried sample extract, add a 50 μL aliquot of 0.4 mg/mL PTAD in ethyl acetate.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at 60 °C for 10 minutes.

  • To terminate the reaction, add 50 μL of ethanol to the mixture.

  • Evaporate the mixed solution to complete dryness under a stream of N2 gas.

  • Reconstitute the dry residue with methanol:water (9:1, v/v) containing 0.1% formic acid.

  • Centrifuge for 10 minutes at 10,000 x g before transferring the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 3: RapiFluor-MS™ (RFMS) Labeling of N-Glycans

This protocol outlines the rapid labeling of N-glycans using the RapiFluor-MS™ reagent.[8]

Materials:

  • RapiFluor-MS™ Reagent solution

  • Acetonitrile

  • GlycoWorks™ SPE Elution Buffer (200 mM ammonium acetate in 5% acetonitrile)

  • Formic acid

Procedure:

  • To the deglycosylation mixture, add 12 μL of RapiFluor-MS™ Reagent solution.

  • Allow the reaction to proceed at room temperature for 5 minutes.

  • Add 358 μL of acetonitrile in preparation for HILIC solid-phase extraction (SPE).

  • Perform SPE cleanup using a GlycoWorks™ µElution Plate.

  • After loading the sample, wash the plate twice with 600 μL of 1:9:90 (v/v/v) formic acid/water/acetonitrile.

  • Elute the RFMS-labeled glycans with three 30 μL volumes of GlycoWorks™ SPE Elution Buffer.

Protocol 4: Diethyl Ethoxymethylenemalonate (DEEMM) Derivatization for Amino Compounds

This protocol describes a general procedure for the derivatization of amino compounds with DEEMM.[14][15]

Materials:

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Hydroxylamine solution

  • 0.1 M HCl in 30% methanol

Procedure:

  • Dissolve the sample in a suitable solvent.

  • Add DEEMM reagent to the sample. The reaction can be performed at room temperature or heated (e.g., 70°C for 2 hours) to ensure complete derivatization.[14]

  • Quench the reaction by adding hydroxylamine solution, which reacts with the excess DEEMM.[14]

  • The derivatized sample is then ready for LC-MS analysis. A neutral loss scan for the characteristic loss of an ethanol molecule (46 Da) is often employed for detection.[14]

Conclusion

The selection of an appropriate derivatization reagent and a validated protocol are paramount for achieving high-quality, reproducible results in LC-MS analysis. This guide provides a comparative overview of commonly used reagents for several key analyte classes, offering quantitative performance data and detailed experimental procedures to aid researchers in their method development. By carefully considering the properties of the target analyte and the analytical goals, researchers can leverage chemical derivatization to significantly enhance the performance of their LC-MS assays.

References

Comparative Analysis of 4-(Dimethylamino)benzohydrazide in the Synthesis of Bioactive Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Performance of 4-(Dimethylamino)benzohydrazide Against Alternative Benzohydrazides in the Synthesis of Antimicrobial Agents.

This guide provides a comparative assessment of this compound as a precursor in the synthesis of hydrazone derivatives, a class of compounds recognized for their significant therapeutic potential. The performance of this compound is evaluated against other commonly used benzohydrazides, with a focus on synthesis efficiency and the antimicrobial efficacy of the resulting hydrazone products. This objective analysis is supported by experimental data from peer-reviewed literature to aid researchers in the selection of appropriate building blocks for drug discovery and development.

Introduction to Benzohydrazides in Medicinal Chemistry

Benzohydrazides are a versatile class of organic compounds that serve as crucial synthons for a wide array of heterocyclic compounds, most notably hydrazones. Hydrazones, characterized by the azomethine group (–NHN=CH–), have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The biological activity of these molecules can be fine-tuned by the nature of the substituents on both the benzohydrazide and the aldehyde or ketone reactants.

This compound, with its electron-donating dimethylamino group at the para position of the benzene ring, is a frequently employed reagent in the synthesis of hydrazone libraries for biological screening. This guide examines its utility in comparison to other substituted and unsubstituted benzohydrazides.

Comparative Performance in Hydrazone Synthesis

The efficiency of hydrazone synthesis is a critical factor in the drug discovery process. The yield of the condensation reaction between a hydrazide and an aldehyde or ketone is influenced by various factors, including the electronic properties of the substituents on the aromatic rings.

While a direct, side-by-side comparative study of percentage yields for a range of hydrazones synthesized from different benzohydrazides under identical conditions is not extensively documented in a single report, individual studies provide valuable data points. For instance, the synthesis of N′-(4-(dimethylamino)benzylidene)-4-(tert-butyl)benzohydrazide, which utilizes a substituted benzaldehyde, has been reported with a high yield of 85%.[1] In another example, the synthesis of 4-Chloro-N′-[(Z)-4-(dimethylamino)benzylidene]benzohydrazide was achieved with a yield of 64%.[2] For the unsubstituted N'-benzylidenebenzohydrazide, a synthesis protocol is available, although the yield is not explicitly stated in the provided abstract.[3] The electron-donating nature of the dimethylamino group on the benzohydrazide moiety can influence the nucleophilicity of the terminal nitrogen atom, potentially affecting reaction rates and yields.

Table 1: Reported Yields for the Synthesis of Various Benzohydrazone Derivatives

Hydrazide PrecursorAldehyde/Ketone ReactantResulting HydrazoneReported Yield (%)
4-(tert-butyl)benzohydrazide4-(dimethylamino)benzaldehydeN′-(4-(dimethylamino)benzylidene)-4-(tert-butyl)benzohydrazide85[1]
4-chlorobenzohydrazide4-(dimethylamino)benzaldehyde4-Chloro-N′-[(Z)-4-(dimethylamino)benzylidene]benzohydrazide64[2]
BenzohydrazideBenzaldehydeN'-benzylidenebenzohydrazideNot explicitly stated[3]

Cross-Validation of Antimicrobial Activity

The ultimate goal of synthesizing novel hydrazones is often the discovery of potent bioactive agents. The substituents on the benzohydrazide backbone play a crucial role in modulating the antimicrobial activity of the resulting hydrazone. The electron-donating dimethylamino group in this compound can significantly impact the electronic distribution of the entire molecule, thereby influencing its interaction with biological targets.

A series of hydrazone compounds derived from the condensation of 4-dimethylaminobenzohydrazide with various aldehydes have been synthesized and evaluated for their antibacterial and antifungal activities.[4][5] For instance, one study indicated that a hydrazone synthesized from 4-dimethylaminobenzohydrazide and 2-chloro-5-nitrobenzaldehyde was an effective antibacterial agent.[4][5]

To provide a comparative perspective, the antimicrobial activities of hydrazones derived from different benzohydrazides are presented below. It is important to note that direct comparisons are challenging due to variations in the aldehyde/ketone moiety and the specific microbial strains tested in different studies.

Table 2: Comparative Antimicrobial Activity (MIC) of Benzohydrazone Derivatives

Hydrazone DerivativeBacterial/Fungal StrainMinimum Inhibitory Concentration (MIC)
N'-benzylidene-3,4-dimethoxybenzohydrazide derivativesS. aureus5.88 µM (for compound 4h)[4]
E. faecalis16.68 µM (for compound 4j)[4]
C. albicans23.30 µM (for compound 4i)[4]
N′-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazidesS. aureuspMICam = 1.51 (most potent)[6]
B. subtilispMICam = 1.51 (most potent)[6]
E. colipMICam = 1.51 (most potent)[6]
C. albicanspMICam = 1.51 (most potent)[6]
A. nigerpMICam = 1.51 (most potent)[6]
N'-[4-(dimethylamino)benzylidene]-2-hydroxy-3-methylbenzohydrazideBacillus subtilisData not quantified in abstract[7][8]
Escherichia coliData not quantified in abstract[7][8]
Staphylococcus aureusData not quantified in abstract[7][8]

Experimental Protocols

General Procedure for the Synthesis of Hydrazones

The synthesis of hydrazones from this compound and other benzohydrazides generally follows a straightforward condensation reaction.

Protocol for Synthesis of 4-Chloro-N′-[(Z)-4-(dimethylamino)benzylidene]benzohydrazide: [2]

  • Dissolve 4-chlorobenzohydrazide (0.01 mol) and 4-(dimethylamino)benzaldehyde (0.01 mol) in ethanol (30 ml).

  • Add 3 drops of concentrated H₂SO₄ as a catalyst.

  • The reaction mixture can be refluxed or stirred at room temperature, with progress monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

  • The crude product is washed with water and can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Hydrazide Hydrazide Condensation Condensation Reaction (Reflux or Stirring) Hydrazide->Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Condensation Solvent_Catalyst Solvent (e.g., Ethanol) + Catalyst (e.g., Acid) Solvent_Catalyst->Condensation Filtration Filtration Condensation->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Hydrazone Product Recrystallization->Product

Protocol for Antibacterial Activity Screening (Agar Well Diffusion Method)
  • Prepare a standardized inoculum of the test bacteria.

  • Spread the bacterial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

  • Create wells of a specific diameter in the agar plate.

  • Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Measure the diameter of the zone of inhibition around each well.

Mechanism of Action: Inhibition of DNA Gyrase

Several studies suggest that the antibacterial action of hydrazone derivatives may stem from their ability to inhibit essential bacterial enzymes. One of the primary targets identified for some classes of antibacterial agents is DNA gyrase.[9][10] DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[11] Its inhibition leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.

The proposed mechanism involves the binding of the hydrazone molecule to the ATP-binding site of the GyrB subunit of DNA gyrase.[11] This competitive inhibition prevents the hydrolysis of ATP, which is necessary for the enzyme's supercoiling activity.[11] The structural features of the hydrazone, including the nature and position of substituents on the aromatic rings, are critical for its binding affinity to the enzyme. The electron-donating dimethylamino group of this compound can influence the overall electronic properties of the resulting hydrazone, which in turn may affect its interaction with the amino acid residues in the active site of DNA gyrase.

DNA_Gyrase_Inhibition

Conclusion

This compound serves as a valuable and efficient precursor for the synthesis of a diverse range of hydrazone derivatives with promising antimicrobial activities. The presence of the electron-donating dimethylamino group can influence both the synthetic yield and the biological potency of the resulting compounds. While direct comparative data is somewhat fragmented across the literature, the available evidence suggests that hydrazones derived from this compound exhibit significant antibacterial and antifungal properties. Further head-to-head comparative studies under standardized conditions would be beneficial to definitively establish its superiority over other benzohydrazide analogs for specific therapeutic applications. The likely mechanism of action through the inhibition of DNA gyrase presents a compelling avenue for the rational design of novel antibacterial agents based on this scaffold.

References

The Analytical Versatility of Benzohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning to benzohydrazide derivatives for a wide array of analytical applications. These compounds, characterized by their unique structural features, offer significant potential in the development of sensitive and selective analytical methods, particularly as chemosensors for metal ions and as potent biological agents.

This guide provides a comprehensive literature review of the applications of benzohydrazide derivatives in analytical chemistry. It objectively compares their performance with alternative methods, supported by experimental data, and offers detailed protocols for key experiments.

Performance in Metal Ion Detection

Benzohydrazide derivatives, particularly their Schiff base forms (hydrazones), have demonstrated exceptional capabilities as fluorescent and colorimetric chemosensors for the detection of various metal ions. Their efficacy is rooted in mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and fluorescence quenching. Upon complexation with a specific metal ion, the fluorophore's emission properties are altered, leading to a detectable signal.

Below is a summary of the analytical performance of several benzohydrazide-based sensors for different metal ions.

Derivative/SensorTarget IonDetection Limit (LOD)Linear RangeTechniqueReference
(E)-N'-((8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)benzohydrazideAl³⁺0.193 µM-Fluorescence[1]
Thiophene-2-carboxylic acid hydrazide Schiff base (THN)Al³⁺1.35 x 10⁻⁹ M-Fluorescence[2]
o-vanillin-p-aminoacetophenone Schiff base (L)Al³⁺1.98 x 10⁻⁸ M-Fluorescence[3]
Salicylaldehyde-p-aminoacetophenone Schiff base (S)Al³⁺4.79 x 10⁻⁸ M-Fluorescence[3]
Hydrazide Schiff base with triphenylphosphonium units (ER)Al³⁺0.129 µM-Fluorescence[4]
Phenylthiadiazole-based Schiff baseAl³⁺2.22 x 10⁻⁶ M-Fluorescence[5]
5-bromo-2-hydroxy-N'-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazideCu²⁺--Colorimetric[6]
3-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (3-HNHBH)Cu²⁺0.34 µg L⁻¹-Colorimetric[7]
1,3-dimethyl benzotriazolium iodide stabilized AgNPsCu²⁺-20-100 nMColorimetric[8]
Hydrazone-based colorimetric chemosensorCu²⁺10.0 µM (naked-eye)-Colorimetric[9]
Tricyanofuranhydrazone-based chemosensor (TCFH)Cu²⁺ppm range-Colorimetric[10]
5-bromo-2-hydroxy-N'-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazideFe³⁺--Fluorescence[6]
(E)-N'-((2-hydroxynaphthalen-3-yl)methylene)benzohydrazideFe³⁺1.0 x 10⁻⁹ M5.0 x 10⁻⁹ - 1.0 x 10⁻² MPotentiometric[11]
(Z)-2-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)hydrazine-1-carbothioamide (CEHC)Fe³⁺0.76 µM2.50–150 μMFluorescence[12]
N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide (P4)Cd²⁺3.14 µM-UV-Visible[8]
N'-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide (P4)Ni²⁺0.92 µM-UV-Visible[8]
Phenylthiadiazole-based Schiff baseZn²⁺1.62 x 10⁻⁵ M-Fluorescence[5]

Biological Activity: Antimicrobial and Urease Inhibition

Beyond metal ion sensing, benzohydrazide derivatives have shown significant promise as antimicrobial agents and enzyme inhibitors. Their mechanism of action often involves interfering with essential cellular processes in microorganisms.

Antimicrobial Activity

Numerous studies have demonstrated the efficacy of benzohydrazide Schiff bases against a range of bacterial and fungal strains. The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

DerivativeTarget OrganismMIC (µg/mL)Reference
Ethylparaben hydrazide-hydrazone derivative (3g)Staphylococcus aureus (ATCC 29213)2[13]
Nitrofurazone analogue (28, 29, 32-43, 45-48)Staphylococcus spp. (ATCC)0.002–7.81[10]
Nitrofurazone analogue (28, 29, 32-43, 45-48)Bacillus spp. (ATCC)0.002–7.81[10]
Urease Inhibition

Benzohydrazide derivatives have also been identified as potent inhibitors of urease, an enzyme implicated in various pathologies, including those caused by Helicobacter pylori. The inhibitory activity is quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

DerivativeIC₅₀ (µM)Standard (Thiourea) IC₅₀ (µM)Reference
N'-(anthracen-9-ylmethylene)-4-(tert-butyl)benzohydrazide (6)13.33 ± 0.5821.14 ± 0.425[14]
N'-(3,4-dimethoxybenzylidene)-4-(tert-butyl)benzohydrazide (25)13.42 ± 0.3321.14 ± 0.425[14]
Carbazole-based acetyl benzohydrazide (3)4.90 ± 0.04121.41 ± 0.023[15]
Carbazole-based acetyl benzohydrazide (9)7.68 ± 0.04121.41 ± 0.023[15]
Quinazolinone derivative with acyl hydrazone skeleton (3a)1.86 ± 0.07 µg mL⁻¹-[16]

Experimental Protocols

Synthesis of Benzohydrazide Schiff Base Derivatives

A general and widely used method for the synthesis of benzohydrazide Schiff bases involves a two-step process:

  • Synthesis of Benzohydrazide: This is typically achieved by refluxing a corresponding methyl benzoate with hydrazine hydrate in a suitable solvent like ethanol.

  • Formation of Schiff Base: The synthesized benzohydrazide is then condensed with a substituted aldehyde or ketone in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a solvent such as ethanol. The reaction mixture is usually refluxed for several hours. The resulting Schiff base often precipitates upon cooling and can be purified by recrystallization.

Detailed Protocol for a Representative Synthesis:

  • Synthesis of N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene] benzohydrazide:

    • Dissolve benzohydrazide (0.02 mol, 2.72 g) in 30 mL of ethanol in a 500 mL round-bottomed flask.

    • Gradually add a solution of 2-hydroxy-3-methoxy benzaldehyde (0.02 mol, 3.04 g) in 10 mL of ethanol.

    • Reflux the mixture for 5 hours.

    • Cool the reaction mixture and collect the precipitate by filtration.

    • Recrystallize the product from ethanol to obtain the pure Schiff base.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Compound Stock Solution: Dissolve the benzohydrazide derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a known concentration.

  • Preparation of Microbial Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Visualizing a Sensing Mechanism and an Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a typical fluorescence sensing mechanism and a general workflow for antimicrobial screening.

CHEF_Mechanism cluster_states Chelation-Enhanced Fluorescence (CHEF) for Al³⁺ Detection cluster_process Process Sensor_Free Benzohydrazide Sensor (Low Fluorescence) Addition Addition of Al³⁺ Sensor_Free->Addition Binding Event Sensor_Bound Sensor-Al³⁺ Complex (High Fluorescence) Detection Fluorescence Measurement Sensor_Bound->Detection Signal Output Addition->Sensor_Bound Complex Formation

Caption: CHEF mechanism for Al³⁺ detection.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Assay Synthesis Synthesize Benzohydrazide Derivatives Purification Purify and Characterize Compounds Synthesis->Purification Stock_Solution Prepare Stock Solutions (e.g., in DMSO) Purification->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Prepare_Inoculum Prepare Microbial Inoculum Inoculate Inoculate Plates with Microorganism Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results

Caption: Workflow for antimicrobial screening.

References

The Impact of Chemical Derivatization on the Accuracy and Precision of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

In the realm of analytical chemistry, the pursuit of accurate and precise quantification of target analytes is paramount. For many molecules, particularly those with low volatility, poor ionization efficiency, or a lack of a suitable chromophore, direct analysis can be challenging. Chemical derivatization—the process of chemically modifying an analyte to enhance its detectability and/or separability—presents a powerful strategy to overcome these limitations. This guide provides a comparative overview of the impact of chemical derivatization on the accuracy and precision of analytical methods, supported by experimental data for key biomolecules.

Enhancing Analytical Performance Through Derivatization

Chemical derivatization can significantly improve the performance of analytical methods, most notably in chromatography. The primary goals of derivatization are to:

  • Increase Volatility: For gas chromatography (GC), derivatization can make non-volatile analytes, such as amino acids and fatty acids, suitable for analysis by converting polar functional groups into less polar, more volatile derivatives.

  • Improve Chromatographic Separation: By altering the chemical properties of an analyte, derivatization can lead to better peak shapes and resolution in both GC and liquid chromatography (LC).

  • Enhance Detector Response: Derivatization can introduce a "tag" to the analyte that is highly responsive to a specific detector, thereby increasing sensitivity. For instance, introducing a fluorophore allows for highly sensitive fluorescence detection.[1]

  • Improve Ionization Efficiency: In mass spectrometry (MS), derivatization can improve the ionization of analytes, leading to stronger signals and lower detection limits.[2][3]

  • Increase Analyte Stability: Derivatization can protect unstable analytes from degradation during sample preparation and analysis.[4]

The decision to employ chemical derivatization depends on the analyte, the sample matrix, and the analytical instrumentation available. While it introduces an additional step to the workflow, the benefits in terms of accuracy and precision often outweigh this consideration.

Comparative Analysis of Derivatization Methods

To illustrate the impact of chemical derivatization, this guide presents a comparison of analytical methods for three major classes of biomolecules: fatty acids, amino acids, and steroids.

Fatty Acid Analysis: GC-FID and GC-MS

Gas chromatography is a cornerstone technique for the analysis of fatty acids. However, their inherent polarity and low volatility necessitate a derivatization step, typically esterification to fatty acid methyl esters (FAMEs). A common and effective method for this is the use of boron trifluoride-methanol (BF3-methanol).

Table 1: Comparison of Accuracy and Precision for Fatty Acid Analysis (as FAMEs) by GC

AnalyteMethodAccuracy (Recovery %)Precision (RSD %)
Fatty AcidsGC-FID with BF3-methanol derivatization98.5 - 101.2%Repeatability: 0.89 - 2.34% Reproducibility: 1.46 - 3.72%
Fatty AcidsGC-MS with PFB-Br derivatizationDerivatization Efficiency: 80 - 85%Intra-day: <10% Inter-day: <15%

Data summarized from representative studies.[5][6]

The data indicates that derivatization of fatty acids for GC analysis yields high accuracy, with recovery values close to 100%, and excellent precision, with low relative standard deviations (RSD). The use of internal standards during the analysis further enhances the accuracy by correcting for any variability during sample preparation and injection.[5]

Amino Acid Analysis: GC-MS

Similar to fatty acids, amino acids are polar and non-volatile, making derivatization essential for their analysis by GC. Various reagents can be used, including silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and acylating agents like trifluoroacetic anhydride (TFAA).

Table 2: Comparison of Precision for Amino Acid Analysis by GC-MS with Different Derivatization Reagents

Derivatization MethodAnalytePrecision (RSD %)
Silylation (MSTFA)L-Alanine, L-Leucine, L-LysineNot specified, but described as enhancing detectability
Acylation (TFAA) & EsterificationVarious Amino Acids0.49 - 11.10% (in urine) 0.70 - 3.87% (in serum)
Two-step (TMS-TFA)Various Amino AcidsCorrelation Coefficient (r): 0.938 - 0.999

Data summarized from representative studies.[7][8][9]

The precision of amino acid analysis by GC-MS is highly dependent on the derivatization method and the sample matrix. While silylation is a common technique, acylation methods have been shown to provide good reproducibility.[7][8] A two-step derivatization can also yield excellent linearity, as indicated by the high correlation coefficients.[9]

Steroid Analysis: LC-MS/MS

The analysis of steroids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) often benefits from derivatization to improve ionization efficiency and, consequently, sensitivity. However, with advancements in MS instrumentation, non-derivatized methods are also viable.

Table 3: Comparison of Derivatized vs. Non-Derivatized LC-MS/MS for Steroid Analysis

MethodAnalyteAccuracy (Recovery %)Precision (Intra-assay RSD %)Precision (Inter-assay RSD %)Lower Limit of Quantification (LLOQ)
With Dansyl Chloride DerivatizationEstrogens, Bisphenols, etc.Not explicitly statedNot explicitly statedNot explicitly stated4 - 125 pg/mL
Without DerivatizationEstrogens, Aldosterone, etc.Not explicitly statedNot explicitly statedNot explicitly stated2 - 63 pg/mL
With Isonicotinoyl Chloride Derivatization12 Steroid Hormones86.4 - 115.0%5.3 - 12.8%5.3 - 12.8%0.005 - 1 ng/mL

Data summarized from representative studies.[10][11]

For steroid analysis, both derivatized and non-derivatized LC-MS/MS methods can provide high sensitivity, with LLOQs in the picogram per milliliter range.[10] A study using isonicotinoyl chloride derivatization demonstrated excellent accuracy, with recovery values between 86.4% and 115.0%, and good precision.[11] The choice between a derivatized and non-derivatized method will depend on the specific steroids of interest and the required sensitivity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the derivatization of fatty acids and amino acids.

Protocol 1: Fatty Acid Methylation using Boron Trifluoride-Methanol (BF3-Methanol) for GC Analysis

This protocol outlines the conversion of fatty acids to their methyl esters (FAMEs).

  • Sample Preparation: Weigh approximately 50 mg of the lipid sample into a reaction vial.

  • Saponification: Add 1 mL of 0.5 M methanolic NaOH. Heat the mixture at 100°C for 5-10 minutes until the fat globules disappear.

  • Esterification: Add 2 mL of 14% BF3-methanol solution to the cooled mixture. Heat at 100°C for 2 minutes.

  • Extraction: Add 1 mL of hexane to the reaction mixture and boil for 1 minute. After cooling, add a saturated NaCl solution to separate the layers.

  • Analysis: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

This protocol is based on established methods for FAMEs preparation.[12][13]

Protocol 2: Derivatization of Amino Acids using Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis

This protocol describes the acylation of amino acids.

  • Sample Preparation: Place 50 µg of the amino acid sample in a reaction vial.

  • Solvent Addition: Dissolve the sample in 0.5 mL of a suitable solvent (e.g., benzene).

  • Reagent Addition: Add 0.1 mL of 0.05 M trimethylamine (as an acid scavenger) followed by 10 µL of TFAA.

  • Reaction: Cap the vial and heat at 50°C for 15 minutes.

  • Quenching: Cool the mixture and add 1 mL of 5% aqueous ammonia to stop the reaction.

  • Extraction: Extract the derivatized amino acids with a suitable organic solvent for GC-MS analysis.

This protocol is based on a typical procedure for acylation with perfluoroacid anhydrides.[14]

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate a general workflow for methods involving chemical derivatization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Chemical Derivatization cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Derivatization Addition of Derivatizing Agent Extraction->Derivatization Reaction Heating/ Incubation Derivatization->Reaction Chromatography GC or LC Separation Reaction->Chromatography Detection MS or FID Detection Chromatography->Detection Quantification Quantification Detection->Quantification Results Results Quantification->Results

Caption: General experimental workflow for analytical methods using chemical derivatization.

logical_relationship cluster_outcomes Improved Analytical Outcomes Analyte Analyte with Poor Analytical Properties Derivatization Chemical Derivatization Analyte->Derivatization ImprovedProperties Analyte with Enhanced Properties Derivatization->ImprovedProperties Accuracy Increased Accuracy ImprovedProperties->Accuracy Precision Increased Precision ImprovedProperties->Precision Sensitivity Increased Sensitivity ImprovedProperties->Sensitivity

Caption: Logical relationship showing how chemical derivatization improves analytical outcomes.

Conclusion

Chemical derivatization is a versatile and powerful tool in the analytical chemist's arsenal. By carefully selecting the appropriate derivatization strategy, researchers can significantly enhance the accuracy, precision, and sensitivity of their analytical methods. The experimental data presented in this guide for fatty acids, amino acids, and steroids demonstrate the tangible benefits of this approach. While derivatization adds a step to the analytical workflow, the resulting improvements in data quality often justify its application, particularly for challenging analytes in complex matrices. As analytical instrumentation continues to evolve, the synergistic use of advanced separation techniques, sensitive detectors, and optimized derivatization protocols will continue to push the boundaries of quantitative analysis.

References

A Researcher's Guide to Acylation Reagents for Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS), the analysis of polar, non-volatile compounds presents a significant challenge. Derivatization through acylation is a robust chemical modification technique that enhances the volatility and thermal stability of analytes containing active hydrogens, such as those in hydroxyl, amino, and thiol groups. This guide provides a comparative study of common acylation reagents, supported by experimental data, to facilitate the selection of an optimal derivatization strategy for your analytical needs.

Introduction to Acylation in GC-MS

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by replacing an active hydrogen. This process converts polar functional groups into less polar esters, thioesters, or amides, which are more amenable to GC analysis. The benefits of acylation include improved chromatographic peak shape, enhanced resolution, and increased sensitivity.[1] Furthermore, the resulting derivatives often produce characteristic mass spectra that can aid in structural elucidation.[2]

The most commonly employed acylation reagents in GC-MS can be broadly categorized into perfluorinated acid anhydrides, such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFAA), and N-methyl-bis(trifluoroacetamide) (MBTFA).[2] Each of these reagents offers distinct advantages and is suited for different applications.

Comparative Performance of Acylation Reagents

The selection of an appropriate acylation reagent is contingent upon the specific analyte, the sample matrix, and the desired analytical outcome. Key performance indicators include derivatization efficiency, reaction time, and the stability of the resulting derivative.

Perfluorinated Acid Anhydrides: TFAA, PFPA, and HFAA

These reagents react readily with alcohols, phenols, and amines to form stable and volatile derivatives.[2] They are particularly useful for enhancing the detectability of compounds using an electron capture detector (ECD).[3] However, a notable drawback of these reagents is the formation of acidic byproducts, which may need to be removed prior to GC analysis to prevent column degradation.[1][3]

A comparative study on the derivatization of amphetamine-related drugs provides valuable insights into the relative performance of these reagents. In this study, TFAA, PFPA, and HFAA were compared for the analysis of ten amphetamines and cathinones in oral fluid. Based on the sensitivity of the analysis, PFPA was identified as the most effective derivatizing agent for these target compounds.

ParameterTrifluoroacetic Anhydride (TFAA)Pentafluoropropionic Anhydride (PFPA)Heptafluorobutyric Anhydride (HFAA)
Target Analytes Amphetamines, CathinonesAmphetamines, CathinonesAmphetamines, Cathinones
Relative Sensitivity GoodBestGood
Reaction Conditions 70°C for 30 minutes70°C for 30 minutes70°C for 30 minutes
Key Advantage Most volatile of the fluorinated anhydridesSuperior sensitivity for amphetaminesGood for trace analysis with ECD
Key Disadvantage Acidic byproductsAcidic byproductsAcidic byproducts

Note: The above data is based on a comparative study on amphetamine-related drugs. Performance may vary for other classes of compounds.

N-Methyl-bis(trifluoroacetamide) (MBTFA)

MBTFA is another powerful trifluoroacetylating agent that reacts with primary and secondary amines, hydroxyl, and thiol groups under mild, non-acidic conditions.[2] A significant advantage of MBTFA is that its principal byproduct, N-methyltrifluoroacetamide, is volatile and stable, and typically does not interfere with the chromatography.[3] Amines are generally derivatized at room temperature in approximately 30 minutes, while hydroxyl groups may require heating at 60-100°C for 15-30 minutes for the reaction to complete.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are representative protocols for acylation using perfluorinated acid anhydrides and MBTFA.

Protocol 1: Acylation of Amphetamine-Related Drugs with PFPA

This protocol is adapted from a comparative study for the analysis of amphetamines and cathinones in oral fluid.

1. Sample Preparation:

  • To 0.5 mL of oral fluid, add internal standards.

  • Add NaOH (0.1 N) to basify the sample.

  • Extract the analytes with ethyl acetate.

2. Derivatization:

  • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of PFPA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

3. Analysis:

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Protocol 2: General Protocol for Acylation with MBTFA

This is a general procedure for the derivatization of compounds containing amine or hydroxyl groups.[2]

1. Sample Preparation:

  • Place 1-10 mg of the sample in a reaction vial.

  • If the sample is not readily soluble in MBTFA, add 0.5-1.0 mL of a suitable solvent such as DMF, THF, or acetonitrile.

2. Derivatization:

  • Add 100-200 µL of MBTFA to the sample.

  • For amines, allow the reaction to proceed at room temperature for approximately 30 minutes.[2]

  • For hydroxyl groups, heat the reaction mixture at 60-100°C for 15-30 minutes. Highly hindered compounds may require longer reaction times and higher temperatures.[2]

3. Analysis:

  • After the reaction is complete, an appropriate-sized sample can be directly injected into the GC-MS.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for method implementation.

GCMS_Acylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Analyte in Sample Matrix Extraction Extraction of Analytes Sample->Extraction Drying Evaporation to Dryness Extraction->Drying AddReagent Add Acylation Reagent (e.g., PFPA, MBTFA) Drying->AddReagent Reaction Incubate (Heat as required) AddReagent->Reaction Injection Inject into GC-MS Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Detection->Data Data Acquisition & Analysis

Caption: General workflow for GC-MS analysis with acylation derivatization.

Logical Relationships in Reagent Selection

The choice of an acylation reagent is a critical decision that impacts the entire analytical method.

Reagent_Selection_Logic cluster_considerations Primary Considerations cluster_reagents Reagent Classes Analyte Analyte Functional Groups (e.g., -OH, -NH2, -SH) ReagentChoice Acylation Reagent Selection Analyte->ReagentChoice Matrix Sample Matrix Complexity Matrix->ReagentChoice Detector Detector Type (e.g., MS, ECD) Detector->ReagentChoice PFAA Perfluorinated Anhydrides (TFAA, PFPA, HFAA) ReagentChoice->PFAA Acidic byproducts tolerable? High sensitivity for ECD needed? MBTFA N-Methyl-bis(trifluoroacetamide) (MBTFA) ReagentChoice->MBTFA Non-acidic byproducts preferred? Mild reaction conditions desired?

References

Safety Operating Guide

Safe Disposal of 4-(Dimethylamino)benzohydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Dimethylamino)benzohydrazide, ensuring compliance and minimizing risk.

I. Hazard Profile and Safety Data

This compound presents several hazards that must be understood before handling and disposal. It is harmful if swallowed, causes skin and eye irritation, may provoke an allergic skin reaction, and is a suspected carcinogen.[1] Adherence to safety protocols is paramount.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory or Skin Sensitization May cause an allergic skin reaction.[1]
Carcinogenicity Suspected of causing cancer.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In cases of dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.

  • Containerization:

    • Ensure the original container is securely sealed.

    • If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container. The label should clearly state "Hazardous Waste" and "this compound."

  • Waste Segregation:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep it segregated from incompatible materials, such as strong oxidizing agents.[2]

  • Spill Management:

    • In the event of a spill, avoid generating dust.[2]

    • For dry spills, carefully sweep or scoop the material into a suitable container for disposal.[2]

    • For wet spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a sealed container.

    • Thoroughly clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[2]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.

IV. Emergency Procedures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

V. Disposal Workflow

start Start: Have this compound for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Securely Seal in a Labeled Hazardous Waste Container ppe->container storage Step 3: Store in Designated Hazardous Waste Area container->storage disposal_co Step 4: Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal_co spill Spill Occurs storage->spill Monitor for Spills end End: Waste Properly Disposed disposal_co->end spill->disposal_co No contain_spill Contain and Clean Spill Following SDS Protocol spill->contain_spill Yes contain_spill->container Package Spill Debris

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-(Dimethylamino)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 4-(Dimethylamino)benzohydrazide (CAS No. 19353-92-5). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, is suspected of causing cancer, and may cause respiratory irritation.[1][2][3]

Table 1: Hazard Classifications

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2A
Skin SensitizationCategory 1
CarcinogenicityCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1]Prevents skin contact and potential sensitization.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[1]Required when engineering controls are insufficient to control airborne dust.
Body Protection Laboratory coat, long pants, and closed-toe shoes.[4]Minimizes skin exposure.

Safe Handling and Operational Plan

2.1. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]

  • Ensure safety showers and eyewash stations are readily accessible.[1]

2.2. Procedural Steps for Handling

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Have all required equipment and reagents ready to minimize the duration of handling.

  • Weighing :

    • Handle the solid compound carefully to avoid generating dust.[5]

    • Use a balance with a draft shield or conduct weighing within a fume hood.

    • Clean any spills immediately using a wet paper towel to avoid dust dispersal.

  • Solution Preparation :

    • Add the solid this compound to the solvent slowly.

    • If the process is exothermic, use an ice bath to control the temperature.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all surfaces and equipment used.

Disposal Plan

Contaminated materials and unused this compound must be disposed of as hazardous waste.

3.1. Waste Segregation and Storage

  • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.

  • Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

3.2. Disposal Procedure

  • Dispose of the chemical waste through a licensed professional waste disposal service.[5]

  • Do not dispose of this chemical down the drain or in regular trash.

  • For empty containers, the first rinse should be collected as hazardous waste.[6] For highly toxic substances, the first three rinses must be collected.[6]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handling_weigh Weigh Compound (Avoid Dust Generation) prep_setup->handling_weigh handling_dissolve Prepare Solution (Add Solid to Solvent) handling_weigh->handling_dissolve cleanup_decon Decontaminate Equipment & Work Surfaces handling_dissolve->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disposal_collect Collect Waste in Labeled Container cleanup_wash->disposal_collect disposal_store Store in Designated Hazardous Waste Area disposal_collect->disposal_store disposal_handover Transfer to Professional Waste Disposal Service disposal_store->disposal_handover

Caption: Standard laboratory workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.